molecular formula C14H9NO B1302179 4'-Formyl-biphenyl-3-carbonitrile CAS No. 230647-84-4

4'-Formyl-biphenyl-3-carbonitrile

Cat. No.: B1302179
CAS No.: 230647-84-4
M. Wt: 207.23 g/mol
InChI Key: WIBFCEQQNYPLSE-UHFFFAOYSA-N
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Description

4'-Formyl-biphenyl-3-carbonitrile (CAS 230647-84-4) is a high-purity organic compound with the molecular formula C₁₄H₉NO and a molecular weight of 207.23 g/mol. This molecule is structurally characterized by a biphenyl core substituted with a formyl group (-CHO) at the 4'-position and a nitrile group (-C#N) at the 3-position . This specific architecture, featuring two distinct and reactive functional groups, makes it a versatile and valuable building block in organic synthesis and materials science research. The compound is of significant interest in the design and synthesis of functional molecules, particularly Schiff bases. The aldehyde group readily undergoes condensation reactions with primary amines to form azomethine (C=N) bonds, a key step in creating sophisticated ligands and molecular sensors . Research into structurally related formyl-bearing biphenyl carbonitriles has demonstrated their effective use in developing highly selective fluorescent sensors for metal ions such as Al³⁺, highlighting the potential of this compound class in analytical and environmental chemistry . As a bifunctional linker, this compound provides researchers with a scaffold to construct complex organic structures for applications in coordination chemistry, supramolecular chemistry, and the development of advanced materials. The compound is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-formylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO/c15-9-12-2-1-3-14(8-12)13-6-4-11(10-16)5-7-13/h1-8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIBFCEQQNYPLSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=C(C=C2)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374687
Record name 4'-Formyl-biphenyl-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

230647-84-4
Record name 4'-Formyl-biphenyl-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Data of 4'-Formyl-biphenyl-3-carbonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. 4'-Formyl-biphenyl-3-carbonitrile, a bifunctional aromatic compound, presents a unique scaffold with potential applications in medicinal chemistry and organic electronics. Its structure, featuring a biphenyl core with strategically placed formyl and cyano groups, necessitates a thorough spectroscopic elucidation to confirm its identity and purity. This guide provides a comprehensive overview of the spectroscopic data for this compound (C₁₄H₉NO, Molecular Weight: 207.23 g/mol ), offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, providing not only the spectral data but also the underlying principles and experimental protocols for its acquisition and interpretation.

Chemical Structure

Figure 1: Chemical structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, influenced by the electron-withdrawing nature of the formyl and cyano groups.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.1s1HAldehydic proton (-CHO)
~8.0 - 8.1m3HAromatic protons ortho to -CHO and proton between two EWGs
~7.8 - 7.9m3HAromatic protons meta to -CHO and ortho to -CN
~7.6 - 7.7t1HAromatic proton para to -CN
~7.5 - 7.6t1HAromatic proton meta to -CN

Note: Predicted chemical shifts are based on computational models and analysis of similar biphenyl derivatives. Actual experimental values may vary slightly.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally a good first choice for non-polar to moderately polar compounds.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal signal dispersion.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Accumulate at least 16 scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

    • Integrate the signals to determine the relative number of protons.

Interpretation of the ¹H NMR Spectrum

The downfield shift of the aldehydic proton to ~10.1 ppm is highly characteristic and a key identifier of the formyl group. The aromatic region will display a complex pattern of overlapping multiplets due to the coupling between the non-equivalent protons on the two phenyl rings. The protons on the formyl-substituted ring are expected to be more deshielded (shifted further downfield) due to the strong electron-withdrawing effect of the aldehyde. Protons ortho to the formyl and cyano groups will experience the most significant deshielding. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can be employed to definitively assign the proton-proton coupling networks within each aromatic ring.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule, including the quaternary carbons.

Chemical Shift (δ, ppm)Assignment
~192Aldehydic carbon (C=O)
~145Quaternary carbon attached to -CHO
~138Quaternary carbon of the biphenyl linkage (formyl-ring side)
~135Quaternary carbon of the biphenyl linkage (cyano-ring side)
~130 - 134Aromatic CH carbons
~122 - 129Aromatic CH carbons
~118Nitrile carbon (C≡N)
~112Quaternary carbon attached to -CN

Note: Predicted chemical shifts are based on computational models. The signals for quaternary carbons are typically weaker than those for protonated carbons.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 100 MHz (for a 400 MHz ¹H instrument) or higher frequency spectrometer is required.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard experiment where all ¹H-¹³C couplings are removed, resulting in a single line for each unique carbon atom.

    • A larger number of scans (typically several hundred to thousands) is necessary due to the low natural abundance of the ¹³C isotope.

    • Employ a wider spectral width to encompass the full range of carbon chemical shifts.

  • Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation, phasing, and calibration.

Interpretation of the ¹³C NMR Spectrum

The most downfield signal at ~192 ppm is unequivocally assigned to the aldehydic carbonyl carbon. The nitrile carbon will appear around ~118 ppm. The aromatic region will contain a number of signals corresponding to the twelve aromatic carbons. The quaternary carbons can be distinguished from the protonated carbons by their generally lower intensity and can be definitively identified using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumAromatic C-H stretching
~2230StrongC≡N (nitrile) stretching
~1700StrongC=O (aldehyde) stretching
~1600, ~1480Medium-StrongAromatic C=C ring stretching
~800-850StrongC-H out-of-plane bending (para-disubstituted ring)
~750-800StrongC-H out-of-plane bending (meta-disubstituted ring)
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a more modern and convenient method.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Interpretation of the IR Spectrum

The IR spectrum will be dominated by two very strong and characteristic absorption bands: the nitrile stretch around 2230 cm⁻¹ and the aldehyde carbonyl stretch at approximately 1700 cm⁻¹. The presence of these two intense bands is strong evidence for the bifunctional nature of the molecule. The aromatic C-H stretching vibrations above 3000 cm⁻¹ and the C=C ring stretching bands in the 1400-1600 cm⁻¹ region confirm the presence of the aromatic rings.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm the molecular formula and gain further structural insights.

Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative IntensityAssignment
207HighMolecular ion [M]⁺
206Moderate[M-H]⁺
179Moderate[M-CO]⁺ or [M-CHO]⁺
152Moderate[M-CO-HCN]⁺ or [M-CHO-HCN]⁺
126LowFurther fragmentation
Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced via a direct insertion probe (for solids) or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Electron Ionization (EI) at 70 eV is a common method that induces fragmentation and provides a characteristic fingerprint of the molecule.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Interpretation of the Mass Spectrum

The molecular ion peak [M]⁺ at m/z 207 will confirm the molecular weight of the compound. The fragmentation pattern will be indicative of the structure. A prominent peak at [M-H]⁺ (m/z 206) is common for aldehydes. Loss of the formyl group as a radical (CHO, 29 Da) or carbon monoxide (CO, 28 Da) would result in a significant fragment at m/z 178 or 179, respectively. Subsequent fragmentation of the biphenylnitrile core would lead to further characteristic ions.

G M [M]⁺ m/z = 207 M_H [M-H]⁺ m/z = 206 M->M_H -H• M_CHO [M-CHO]⁺ m/z = 178 M->M_CHO -CHO• M_CO [M-CO]⁺ m/z = 179 M->M_CO -CO Frag1 [C₁₂H₇N]⁺ m/z = 177 M_CHO->Frag1 -H• M_CO->Frag1 -H₂ Frag2 [C₁₂H₈]⁺ m/z = 152 Frag1->Frag2 -HCN

Figure 2: Proposed mass spectrometry fragmentation pathway for this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, incorporating ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for its unequivocal identification and characterization. The predicted data, in conjunction with the detailed experimental protocols and interpretation guidelines presented in this technical guide, will serve as a valuable resource for scientists working with this and related compounds. The synergistic use of these analytical techniques ensures the structural integrity and purity of the molecule, which is a critical prerequisite for its successful application in research and development.

References

  • PubChem. 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ACD/Labs. NMR Prediction Software. [Link]

  • NIST Chemistry WebBook. Biphenyl derivatives spectroscopic data. [Link]

Introduction: The Structural Significance of 4'-Formyl-biphenyl-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the NMR Analysis of 4'-Formyl-biphenyl-3-carbonitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This guide provides a comprehensive, in-depth analysis of the nuclear magnetic resonance (NMR) spectroscopy of this compound. It is designed to serve as a practical resource for researchers engaged in the synthesis, characterization, and application of this and structurally related compounds. The document will cover the foundational principles, experimental best practices, and detailed spectral interpretation, ensuring a high degree of scientific rigor and practical utility.

This compound is a bifunctional organic molecule that serves as a crucial building block in medicinal chemistry and materials science. Its rigid biphenyl scaffold, coupled with the reactive aldehyde and cyano functionalities, makes it a versatile precursor for the synthesis of complex molecular architectures, including pharmaceutical agents and functional materials.

Accurate structural elucidation is paramount to confirming the identity and purity of synthesized this compound, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for this purpose. This guide will walk through the complete process of NMR analysis, from sample preparation to the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals, leveraging both one-dimensional and two-dimensional NMR techniques.

Part 1: Foundational NMR Principles for Aromatic Systems

The NMR spectrum of this compound is governed by the electronic environment of each nucleus. The key structural features influencing the chemical shifts (δ) are:

  • Aromatic Rings: The biphenyl system's ring currents generally deshield the aromatic protons, causing them to resonate at lower fields (higher ppm values) compared to aliphatic protons.

  • Electron-Withdrawing Groups (EWGs): Both the formyl (-CHO) and cyano (-CN) groups are potent EWGs. They withdraw electron density from the aromatic rings through resonance and inductive effects. This deshields adjacent protons and carbons, shifting their signals further downfield.

    • The formyl group strongly deshields the ortho protons on its ring. The aldehyde proton itself is highly deshielded and appears at a characteristic downfield position.

    • The cyano group also deshields adjacent nuclei, though its effect is generally less pronounced than that of the formyl group.

  • Inter-ring Interactions: The dihedral angle between the two phenyl rings can influence the extent of π-conjugation, which in turn can subtly affect the chemical shifts of the protons and carbons.

Part 2: Experimental Protocol for High-Resolution NMR

Achieving high-quality, reproducible NMR data is contingent on a meticulous experimental approach. The following protocol outlines the best practices for the analysis of this compound.

Step 1: Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) is a common and effective choice for this molecule. For solubility tests, a small amount of the compound can be tested in a vial with the non-deuterated solvent first.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. This concentration is generally sufficient for ¹H and ¹³C NMR, as well as for most 2D NMR experiments, on a modern spectrometer (400 MHz or higher).

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool placed in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be used. However, modern NMR spectrometers can lock onto the deuterium signal of the solvent and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Step 2: NMR Data Acquisition

The following experiments are recommended for a comprehensive structural elucidation:

  • ¹H NMR (Proton): Provides information on the number of different types of protons, their chemical environment, and their coupling to neighboring protons.

  • ¹³C NMR (Carbon): Shows the number of different types of carbon atoms in the molecule. Broadband proton decoupling is typically used to simplify the spectrum to a series of singlets.

  • COSY (Correlation Spectroscopy): A 2D experiment that reveals which protons are coupled to each other (typically through 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with the carbons to which they are directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for piecing together the molecular structure.

The workflow for data acquisition and analysis is illustrated below.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz) cluster_analysis Spectral Analysis Dissolve Dissolve Sample (5-10 mg in 0.6 mL CDCl3) Filter Filter into NMR Tube Dissolve->Filter H1 1D ¹H NMR Filter->H1 C13 1D ¹³C NMR Filter->C13 COSY 2D COSY Filter->COSY HSQC 2D HSQC Filter->HSQC HMBC 2D HMBC Filter->HMBC Assign1D Assign 1D Spectra H1->Assign1D Correlate2D Correlate with 2D Data Assign1D->Correlate2D Structure Confirm Structure Correlate2D->Structure

Caption: Workflow for NMR analysis of this compound.

Part 3: Spectral Interpretation and Data Analysis

The following section details the expected NMR data for this compound and provides a guide to its interpretation. The proton numbering scheme used for assignment is shown below.

Structure and Numbering:

Caption: Structure and proton numbering for this compound.

¹H NMR Spectrum Analysis

The proton NMR spectrum will exhibit signals corresponding to the aldehyde proton and the eight aromatic protons.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-aldehyde9.9 - 10.1s (singlet)-1H
H-2', H-6'7.9 - 8.0d (doublet)~ 8.02H
H-3', H-5'7.7 - 7.8d (doublet)~ 8.02H
H-27.8 - 7.9t (triplet) or s~ 1.51H
H-47.7 - 7.8dt (doublet of triplets)~ 7.7, 1.31H
H-57.5 - 7.6t (triplet)~ 7.81H
H-67.8 - 7.9ddd (doublet of doublets of doublets)~ 7.8, 1.7, 1.11H
  • Aldehyde Proton: The most downfield signal, a sharp singlet, is characteristic of the formyl proton.

  • Ring A (Formyl-substituted): Protons H-2' and H-6' are ortho to the aldehyde and are thus strongly deshielded. They appear as a doublet due to coupling with H-3' and H-5', respectively. H-3' and H-5' are also a doublet, coupled to H-2' and H-6'.

  • Ring B (Cyano-substituted): The signals for this ring are more complex due to the different meta and ortho coupling patterns. H-2 is a triplet or narrow singlet due to small meta couplings. H-5 is a triplet due to ortho coupling to H-4 and H-6. H-4 and H-6 are more complex multiplets due to both ortho and meta couplings.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals (two carbons, C-2' and C-6', are equivalent by symmetry, as are C-3' and C-5').

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-aldehyde (CHO)191 - 192
C-1'135 - 136
C-4'140 - 141
C-2', C-6'130 - 131
C-3', C-5'129 - 130
C-1142 - 143
C-3112 - 113
C-Nitrile (CN)118 - 119
C-2133 - 134
C-4130 - 131
C-5129 - 130
C-6131 - 132
  • Key Signals: The aldehyde carbon is the most downfield signal. The nitrile carbon is also characteristic. The two quaternary carbons where the rings are joined (C-1 and C-4') and the carbons bearing the functional groups (C-1', C-3) are also readily identifiable.

2D NMR Correlation Analysis

2D NMR is indispensable for unambiguous assignments.

  • COSY: Will show correlations between adjacent protons. For example, a cross-peak between the signals for H-2' and H-3' will confirm their ortho relationship. Similarly, correlations between H-4, H-5, and H-6 will establish the connectivity of the second ring.

  • HSQC: Directly links each proton to its attached carbon, allowing for the assignment of the protonated carbons.

  • HMBC: This is the key to assigning the quaternary carbons and linking the two rings. Key expected correlations are illustrated below.

G cluster_protons Protons cluster_carbons Key Quaternary Carbons H_ald H-aldehyde C_ald C-aldehyde H_ald->C_ald ²J C4_prime C-4' H_ald->C4_prime ³J H2_6 H-2'/H-6' H2_6->C_ald ³J H2_6->C4_prime ²J H3_5 H-3'/H-5' C1 C-1 H3_5->C1 ³J H6 H-6 H6->C1 ²J C_CN C-Nitrile H6->C_CN ³J C3 C-3

Caption: Key expected HMBC correlations for structural confirmation.

  • H-aldehyde to C-4': A crucial ³J correlation from the aldehyde proton to the carbon at the junction of the two rings (C-4') confirms the position of the formyl group.

  • H-3'/H-5' to C-1: A ³J correlation from these protons to the other junction carbon (C-1) helps to link the two rings together.

  • H-6 to C-Nitrile: A ³J correlation from H-6 to the nitrile carbon confirms the position of the cyano group.

Conclusion

The comprehensive NMR analysis of this compound, employing a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) techniques, allows for the complete and unambiguous assignment of its structure. The methodology and interpretation guide presented here provide a robust framework for researchers, ensuring the confident characterization of this important chemical entity. By understanding the interplay of the molecule's structural features with its NMR spectral properties, scientists can verify the successful synthesis and purity of their compounds, which is a critical step in drug discovery and materials science research.

References

  • PubChem Compound Summary for CID 2819895, this compound. National Center for Biotechnology Information. [Link]

  • Introduction to NMR Spectroscopy. Michigan State University, Department of Chemistry. [Link]

  • Two-Dimensional NMR Spectroscopy. University of California, Davis, Department of Chemistry. [Link]

The Pursuit of Crystalline Order: A Technical Guide to the Crystal Structure of 4'-Formyl-biphenyl-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural elucidation of 4'-Formyl-biphenyl-3-carbonitrile, a molecule of significant interest in medicinal chemistry and materials science. While a definitive crystal structure has yet to be reported in the public domain, this document serves as a detailed roadmap for researchers and drug development professionals aiming to uncover its three-dimensional architecture. We present a robust synthetic protocol, a survey of applicable crystallization techniques, and a step-by-step workflow for single-crystal X-ray diffraction (SC-XRD) analysis. Furthermore, we delve into computational methodologies, including Hirshfeld surface analysis, to predict and understand the intermolecular interactions that are likely to govern the crystal packing of this intriguing biphenyl derivative.

Introduction: The Significance of Crystalline Architecture

The precise arrangement of molecules in a crystalline solid dictates a multitude of its physical and chemical properties, including solubility, melting point, stability, and bioavailability. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount for rational drug design and development. This compound, with its constituent formyl and cyano moieties, presents a fascinating case for the study of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical in the formation of stable crystal lattices. This guide is designed to equip researchers with the foundational knowledge and practical protocols to determine the crystal structure of this and similar biphenyl compounds, thereby unlocking their full potential in various scientific applications.

Synthesis and Characterization of this compound

A reliable synthesis of high-purity this compound is the essential first step towards obtaining single crystals suitable for X-ray diffraction. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of the C-C bond between the two phenyl rings in the target molecule.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The proposed synthesis involves the palladium-catalyzed cross-coupling of 3-cyanophenylboronic acid with 4-bromobenzaldehyde. This reaction is known for its high yields and tolerance of a wide range of functional groups, making it ideal for this purpose.

Reaction Scheme:

Reaction scheme for the synthesis of this compound via Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis

Materials:

  • 3-Cyanophenylboronic acid

  • 4-Bromobenzaldehyde

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add 3-cyanophenylboronic acid (1.2 equivalents), 4-bromobenzaldehyde (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add a 4:1 mixture of toluene and ethanol.

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the flask under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.

Spectroscopic Characterization

Prior to crystallization attempts, it is crucial to confirm the identity and purity of the synthesized compound using various spectroscopic techniques.

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR Aromatic protons in the range of 7.5-8.2 ppm, a singlet for the aldehyde proton around 10.0 ppm.
¹³C NMR Aromatic carbons between 120-145 ppm, the nitrile carbon around 118 ppm, and the aldehyde carbonyl carbon near 192 ppm.
FTIR (cm⁻¹) Aromatic C-H stretching (~3100-3000), a sharp C≡N stretching peak (~2230), a strong C=O stretching peak for the aldehyde (~1705), and C=C stretching peaks in the aromatic region (~1600-1450).[1][2][3][4][5]

Crystallization: The Gateway to Structure Determination

Obtaining high-quality single crystals is often the most challenging step in crystal structure determination. A variety of techniques should be explored to find the optimal conditions for the crystallization of this compound.

Common Crystallization Techniques for Small Organic Molecules

1. Slow Evaporation:

  • Principle: A saturated solution of the compound is allowed to slowly evaporate, increasing the concentration until supersaturation is reached and crystals begin to form.[6][7]

  • Procedure:

    • Dissolve the purified compound in a suitable solvent or solvent mixture at room temperature to create a nearly saturated solution.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial, cover it loosely with a cap or parafilm with a few needle holes to allow for slow evaporation.

    • Leave the vial undisturbed in a vibration-free environment.

2. Vapor Diffusion:

  • Principle: A solution of the compound is placed in a small, open container inside a larger, sealed container that holds a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor diffuses into the compound's solution, gradually reducing its solubility and inducing crystallization.[7]

  • Procedure:

    • Prepare a concentrated solution of the compound in a "good" solvent.

    • Place a small amount of this solution in a small vial.

    • Place the small vial inside a larger jar containing a layer of the "anti-solvent".

    • Seal the larger jar and leave it undisturbed.

3. Liquid-Liquid Diffusion (Layering):

  • Principle: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface where the two liquids slowly mix.[8][9]

  • Procedure:

    • Dissolve the compound in a dense solvent.

    • Carefully layer a less dense anti-solvent on top of the solution, minimizing mixing.

    • Seal the container and allow it to stand undisturbed.

Solvent Selection

The choice of solvent is critical for successful crystallization. A systematic screening of solvents with varying polarities is recommended.

Table 2: Potential Solvents for Crystallization Screening

Solvent Class Examples
Non-polar Hexane, Toluene
Moderately Polar Dichloromethane, Ethyl Acetate, Acetone
Polar Ethanol, Methanol, Acetonitrile

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once suitable single crystals are obtained, SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement.[10][11][12][13][14]

Experimental Workflow

The following diagram outlines the major steps involved in a single-crystal X-ray diffraction experiment.

sc_xrd_workflow cluster_prep Crystal Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement crystal_selection Crystal Selection & Mounting data_collection X-ray Diffraction Data Collection crystal_selection->data_collection Mount on Goniometer structure_solution Structure Solution data_collection->structure_solution Process Diffraction Data structure_refinement Structure Refinement structure_solution->structure_refinement Initial Model validation Validation & Analysis structure_refinement->validation Refined Model

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step Protocol
  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.[11]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then rotated in a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to improve the atomic coordinates, displacement parameters, and overall fit of the model to the data.

  • Validation and Analysis: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy. The geometric parameters (bond lengths, bond angles, torsion angles) and intermolecular interactions are then analyzed.

Computational Insights: Predicting and Understanding Crystal Packing

In the absence of experimental data, computational methods can provide valuable insights into the likely crystal structure of this compound.

Molecular Geometry Optimization

Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to determine the most stable conformation of the molecule in the gas phase. This provides a starting point for understanding the molecular shape that will pack in the crystal lattice.[15][16][17][18]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[19][20][21][22][23] By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular interactions.

The following diagram illustrates the concept of Hirshfeld surface analysis.

hirshfeld_analysis cluster_input Input cluster_process Analysis cluster_output Output cif_file Crystallographic Information File (CIF) hirshfeld_surface Generate Hirshfeld Surface cif_file->hirshfeld_surface fingerprint_plot Generate 2D Fingerprint Plot hirshfeld_surface->fingerprint_plot interaction_visualization Visualization of Intermolecular Interactions hirshfeld_surface->interaction_visualization interaction_quantification Quantification of Interaction Types fingerprint_plot->interaction_quantification

Caption: Conceptual Workflow for Hirshfeld Surface Analysis.

For this compound, we can predict the following key intermolecular interactions:

  • C-H···N hydrogen bonds: The nitrile nitrogen is a potential hydrogen bond acceptor.

  • C-H···O hydrogen bonds: The formyl oxygen is also a potential hydrogen bond acceptor.

  • π-π stacking: The aromatic biphenyl system is likely to engage in π-π stacking interactions.

  • C-H···π interactions: The aromatic rings can also act as acceptors for C-H···π interactions.

Conclusion

This technical guide has outlined a comprehensive, albeit prospective, approach to determining the crystal structure of this compound. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers will be well-equipped to tackle this challenge. The integration of computational methods will further aid in the prediction and rationalization of the resulting crystal structure. The elucidation of this structure will undoubtedly provide valuable insights into the solid-state properties of this important class of molecules and pave the way for their further application in drug development and materials science.

References

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]

  • Coles, S. J., & Probert, M. R. (2021). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 50(14), 8349-8374. [Link]

  • Varvoglis, A., & Papadopoulos, A. (2021). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 7(6), 82. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. [Link]

  • Probert, M. R. (2021). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 50(14), 8349-8374. [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. [Link]

  • Al-Majid, A. M., El-Faham, A., & Gomaa, M. A. (2022). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. Molecules, 27(19), 6649. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1633–1638. [Link]

  • EPFL. (n.d.). Crystallization of small molecules. [Link]

  • University of York. (n.d.). Single Crystal X-ray Diffraction. [Link]

  • X-Ray D. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. [Link]

  • Bruker. (n.d.). Single Crystal X-ray Diffractometers. [Link]

  • University of Idaho. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. [Link]

  • LibreTexts. (2021, October 29). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

  • McCunn, L. R. (n.d.). FTIR Analysis of the Radical and Molecular Products of Thermal Decomposition of Aldehydes and Nitrite Esters. American Chemical Society. [Link]

  • Chemistry Learning. (2023, March 2). FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance [Video]. YouTube. [Link]

  • Matta, C. F. (2019). Biphenyl: A stress tensor and vector-based perspective explored within the quantum theory of atoms in molecules. Journal of Computational Chemistry, 40(30), 2533-2550. [Link]

  • Stanciu, I. (2025). Study of the composition of nitriles using IR spectroscopy. National Journal of Advanced Research, 11(2). [Link]

  • Arrazola, J. M., et al. (2021). Variational quantum algorithm for molecular geometry optimization. arXiv preprint arXiv:2106.13840. [Link]

  • LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • PennyLane Demos. (2021, June 29). Optimization of molecular geometries. [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Leclerc, E. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner (Doctoral dissertation, University of Glasgow). [Link]

  • Huff, B. E., Koenig, T. M., Mitchell, D., & Staszak, M. A. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53. [Link]

  • Kassal, I., & Aspuru-Guzik, A. (2009). Quantum Algorithm for Molecular Properties and Geometry Optimization. arXiv preprint arXiv:0908.1921. [Link]

  • Quantum Zeitgeist. (2025, September 14). Quantum Co-optimization Achieves Breakthrough In Molecular Geometry Prediction. [Link]

  • Google Patents. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of. [Link]

  • Iglesias, M., S-Gómez, L., & F-García, M. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 384. [Link]

  • ChemRxiv. (2023, August 14). Learning the Language of NMR: Structure Elucidation from NMR spectra using Transformer Models. [Link]

  • Guan, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 294. [Link]

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Sources

A Guide to the Thermal Stability of 4'-Formyl-biphenyl-3-carbonitrile: A Methodological & Predictive Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability of 4'-Formyl-biphenyl-3-carbonitrile, a key intermediate in pharmaceutical and materials science research. In the absence of specific published thermal degradation data for this compound, this document serves as a practical and theoretical manual for researchers. It outlines detailed, field-proven protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), explains the scientific rationale behind experimental choices, and discusses the interpretation of potential results based on the molecule's structural components. This guide is intended to empower researchers, scientists, and drug development professionals to conduct robust thermal stability studies and to foster a deeper understanding of the thermal behavior of complex aromatic compounds.

Introduction: The Significance of Thermal Stability in Drug Development and Materials Science

The thermal stability of a chemical compound is a critical parameter that dictates its suitability for various applications, from pharmaceutical formulation to materials processing. For a molecule like this compound, which possesses a unique combination of a rigid biphenyl core, a reactive aldehyde group, and a polar nitrile moiety, understanding its behavior at elevated temperatures is paramount. Thermal degradation can lead to loss of efficacy, the formation of toxic byproducts, and compromised material integrity. Therefore, a thorough evaluation of thermal stability is a non-negotiable aspect of the research and development process.

This guide provides a foundational approach to characterizing the thermal properties of this compound. While specific experimental data for this compound is not yet widely available, the principles and methodologies outlined herein are based on established thermal analysis techniques for organic molecules and are designed to yield reliable and reproducible results.

Molecular Structure and its Implications for Thermal Stability

This compound (C₁₄H₉NO) is an aromatic compound with a molecular weight of 207.23 g/mol .[1][2] Its structure is characterized by three key functional groups that will influence its thermal behavior:

  • Biphenyl Core: The biphenyl group provides significant rigidity and aromaticity to the molecule. This structure is generally associated with high thermal stability due to the strength of the aromatic C-C and C-H bonds.

  • Formyl (Aldehyde) Group (-CHO): The aldehyde group is a potential site for thermal decomposition. Aromatic aldehydes can undergo various thermal reactions, including decarbonylation (loss of CO) at high temperatures.[3]

  • Nitrile Group (-C≡N): The nitrile group is generally considered to be thermally stable. However, under certain conditions, it can participate in polymerization or other reactions at elevated temperatures.

The interplay of these functional groups will determine the overall thermal profile of the molecule.

Experimental Assessment of Thermal Stability

The primary techniques for evaluating the thermal stability of a solid organic compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information about mass loss and thermal transitions as a function of temperature.

Thermogravimetric Analysis (TGA): A Protocol for Determining Mass Loss

TGA measures the change in mass of a sample as it is heated at a controlled rate.[4][5] This technique is invaluable for determining the onset of decomposition, the temperature ranges of different degradation steps, and the amount of residual mass.

Instrumentation:

  • A calibrated thermogravimetric analyzer with a high-precision balance.

  • Alumina or platinum sample pans.

  • High-purity nitrogen as a purge gas to create an inert atmosphere.

Sample Preparation:

  • Ensure the this compound sample is a fine, homogenous powder to ensure uniform heating.

  • Accurately weigh approximately 5-10 mg of the sample into a tared TGA pan.[6]

  • Record the initial mass precisely.

TGA Method Parameters:

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp from 30°C to 600°C at a heating rate of 10°C/min.[6]

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Data Collection: Continuously record the sample mass and temperature.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument Setup cluster_analysis Thermal Analysis cluster_output Data Output start Start powder Finely Powdered This compound start->powder weigh Weigh 5-10 mg into TGA pan powder->weigh load Load Sample into TGA weigh->load purge Purge with N2 (50 mL/min) load->purge equilibrate Equilibrate at 30°C purge->equilibrate ramp Heat from 30°C to 600°C (10°C/min) equilibrate->ramp record Record Mass vs. Temp ramp->record tga_curve Generate TGA Curve (% Mass vs. Temp) record->tga_curve dtg_curve Generate DTG Curve (d(Mass)/dT vs. Temp) tga_curve->dtg_curve

TGA Experimental Workflow

The following table summarizes the anticipated quantitative data from a TGA experiment on this compound.

ParameterHypothetical ValueInterpretation
Onset of Decomposition (Tonset) ~250°CThe temperature at which significant mass loss begins. Below this temperature, the compound is considered thermally stable under the given conditions.
Decomposition Stage 1 250°C - 350°CThis initial, potentially minor, mass loss could be attributed to the loss of the formyl group as carbon monoxide.
Decomposition Stage 2 350°C - 500°CThe major mass loss event, likely corresponding to the breakdown of the biphenyl-nitrile backbone.
Residual Mass at 600°C < 5%A small amount of char residue is expected for an aromatic compound.

The derivative thermogravimetric (DTG) curve would show peaks corresponding to the maximum rate of mass loss for each decomposition stage, providing a clearer indication of the distinct degradation steps.

Differential Scanning Calorimetry (DSC): Identifying Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[7] It is used to identify thermal events such as melting, crystallization, and glass transitions.

Instrumentation:

  • A calibrated Differential Scanning Calorimeter.

  • Hermetically sealed aluminum pans.

  • High-purity nitrogen as a purge gas.

Sample Preparation:

  • Accurately weigh 2-5 mg of the finely powdered this compound into a tared aluminum DSC pan.

  • Hermetically seal the pan to prevent sublimation or evaporation.

  • Prepare an empty, sealed aluminum pan as a reference.

DSC Method Parameters:

  • Temperature Program:

    • Equilibrate at 30°C for 5 minutes.

    • Ramp from 30°C to 300°C (or a temperature just beyond the melting point observed in a preliminary scan) at a heating rate of 10°C/min.[8]

  • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Data Collection: Continuously record the heat flow as a function of temperature.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument Setup cluster_analysis Thermal Analysis cluster_output Data Output start Start powder Finely Powdered Sample start->powder weigh Weigh 2-5 mg into Al pan powder->weigh seal Hermetically Seal Pan weigh->seal load Load Sample & Reference Pans into DSC seal->load purge Purge with N2 (50 mL/min) load->purge equilibrate Equilibrate at 30°C purge->equilibrate ramp Heat from 30°C to 300°C (10°C/min) equilibrate->ramp record Record Heat Flow vs. Temp ramp->record dsc_curve Generate DSC Curve (Heat Flow vs. Temp) record->dsc_curve analyze Determine Melting Point (Tm) & Enthalpy of Fusion (ΔHf) dsc_curve->analyze Decomposition_Pathway cluster_main Hypothetical Thermal Decomposition start This compound intermediate Biphenyl-3-carbonitrile Radical + CO start->intermediate ~250-350°C (Decarbonylation) products Fragmentation Products (e.g., benzonitrile, benzene) intermediate->products >350°C (Fragmentation) char N-containing Char intermediate->char >400°C (Polymerization/Charring)

Sources

A Comprehensive Technical Guide to 4'-Formyl-biphenyl-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 4'-Formyl-biphenyl-3-carbonitrile, a key intermediate in contemporary drug discovery and organic synthesis. We will delve into its chemical identity, synthesis, analytical characterization, and its significant role as a molecular scaffold in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.

Introduction: The Strategic Importance of this compound

This compound, with the CAS Number 230647-84-4 , is a bifunctional organic molecule that has garnered significant interest in medicinal chemistry.[1] Its structure, featuring a biphenyl core, is a privileged scaffold in numerous biologically active compounds.[2][3][4] The presence of a formyl (-CHO) group and a nitrile (-CN) group at opposite ends of the biphenyl system provides two reactive handles for diverse chemical transformations. This dual functionality allows for the construction of complex molecular architectures, making it a valuable building block in the synthesis of pharmaceutical agents.[3]

The biphenyl moiety offers a degree of conformational flexibility and lipophilicity that is often crucial for effective binding to biological targets.[4] The nitrile group, a versatile functional group, can act as a hydrogen bond acceptor, a bioisostere for a carbonyl or hydroxyl group, and can participate in various chemical reactions.[5][6] The formyl group is a precursor for a wide array of chemical modifications, including reductive amination, oxidation to a carboxylic acid, and olefination reactions. The strategic placement of these groups in this compound makes it an attractive starting material for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile in potential drug candidates.

PropertyValueSource
CAS Number 230647-84-4[1]
Molecular Formula C₁₄H₉NO[7][8]
Molecular Weight 207.23 g/mol [7][8]
IUPAC Name 4'-(Formyl)-[1,1'-biphenyl]-3-carbonitrile
Synonyms 3-(4-Formylphenyl)benzonitrile
Appearance Off-white to pale yellow solid (typical)
Solubility Soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and THF

Synthesis of this compound

The most prevalent and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[9][10][11][12] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid or ester, offering high yields and excellent functional group tolerance.[11][12]

General Reaction Scheme

The synthesis typically involves the coupling of 3-bromobenzonitrile with (4-formylphenyl)boronic acid.

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product A 3-Bromobenzonitrile C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) A->C B (4-Formylphenyl)boronic acid B->C D This compound C->D caption Suzuki-Miyaura Coupling for Synthesis

Caption: General workflow for the Suzuki-Miyaura coupling synthesis.

Step-by-Step Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound.

  • Reaction Setup: To a flame-dried round-bottom flask, add 3-bromobenzonitrile (1.0 eq), (4-formylphenyl)boronic acid (1.2 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent and Base Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 v/v), followed by the addition of a base, such as potassium carbonate (2.0 eq).

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., Argon or Nitrogen) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using a suite of analytical techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons in the biphenyl system and a distinct singlet for the aldehyde proton, typically in the range of 9.9-10.1 ppm.

    • ¹³C NMR: The carbon NMR spectrum will display signals for all 14 carbon atoms, including the characteristic peaks for the nitrile carbon (around 118-120 ppm) and the aldehyde carbonyl carbon (around 190-192 ppm).[13][14][15][16][17]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitrile group (C≡N stretch) around 2220-2240 cm⁻¹ and the aldehyde group (C=O stretch) around 1690-1715 cm⁻¹.[18][19][20][21]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 207.23.[22][23]

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) is typically employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique provides both chromatographic separation and mass identification, confirming the purity and identity of the product in a single analysis.

G cluster_synthesis Synthesized Product cluster_analysis Analytical Workflow cluster_result Outcome A Crude this compound B Purity & Identity Confirmation A->B C NMR (¹H, ¹³C) B->C D IR Spectroscopy B->D E Mass Spectrometry B->E F HPLC / LC-MS B->F G Pure, Characterized Compound C->G D->G E->G F->G caption Analytical characterization workflow.

Caption: A typical workflow for the analytical characterization of the synthesized product.

Applications in Drug Discovery and Medicinal Chemistry

The biphenyl carbonitrile scaffold is a recurring motif in a variety of therapeutic agents. This compound serves as a versatile starting material for the synthesis of compounds targeting a range of diseases.

Role as a Pharmacophore

The biphenyl unit can effectively position functional groups in the binding pockets of enzymes and receptors. The nitrile group often acts as a key pharmacophoric element, participating in crucial hydrogen bonding or polar interactions with the target protein.[5][6]

Bioisosteric Replacement

In drug design, the nitrile group can serve as a bioisostere for other functional groups, such as a carboxylic acid or a tetrazole.[24] This substitution can lead to improved metabolic stability, cell permeability, and pharmacokinetic properties of a drug candidate.

Precursor for Advanced Intermediates

The formyl and nitrile groups of this compound can be elaborated into more complex functionalities, enabling the synthesis of a diverse library of compounds for screening. For example, the formyl group can be converted into various heterocyclic rings, which are common in many drug molecules.

G cluster_core Core Scaffold cluster_applications Drug Discovery Applications cluster_targets Potential Therapeutic Targets A This compound B Lead Compound Synthesis A->B C Structure-Activity Relationship (SAR) Studies A->C D Combinatorial Library Generation A->D E Kinase Inhibitors B->E F GPCR Modulators B->F G Enzyme Inhibitors B->G C->E C->F C->G D->E D->F D->G caption Role in the drug discovery process.

Sources

A Theoretical and Computational In-Depth Guide to 4'-Formyl-biphenyl-3-carbonitrile: Molecular Structure, Electronic Properties, and Reactivity Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical examination of 4'-Formyl-biphenyl-3-carbonitrile, a molecule of significant interest due to its biphenyl scaffold, a common feature in medicinal chemistry and materials science. Leveraging first-principles quantum chemical methods, specifically Density Functional Theory (DFT), we elucidate the molecule's fundamental properties. This guide details the optimized three-dimensional geometry, with a focus on the critical inter-ring torsional angle that governs its conformation. We further explore its electronic landscape through analysis of Frontier Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MEP) map, which are key indicators of chemical reactivity and intermolecular interaction sites. Predicted spectroscopic signatures (IR and UV-Vis) are also presented. The insights derived from these theoretical studies are invaluable for researchers in drug discovery and materials science, offering a foundational understanding to guide rational molecular design and synthesis.

Introduction to this compound

This compound, with the chemical formula C₁₄H₉NO, is an aromatic compound featuring a biphenyl core structure. This core is substituted with a formyl (-CHO) group at the 4'-position of one phenyl ring and a nitrile (-CN) group at the 3-position of the other. The biphenyl moiety is a privileged scaffold in drug development, acting as a crucial anchor point for binding to biological targets such as the programmed death-ligand 1 (PD-L1), a key target in cancer immunotherapy. The specific functionalization with electron-withdrawing formyl and cyano groups modulates the electronic properties and steric profile of the molecule, making it a compelling candidate for theoretical investigation.

This guide moves beyond basic characterization to provide a detailed computational workflow and analysis, demonstrating how theoretical modeling can predict molecular properties and inform experimental research. For professionals in drug development, this analysis offers a blueprint for understanding how subtle structural changes can influence a molecule's potential for biological interaction.

The Imperative of Theoretical Modeling in Modern Research

In an era of high-throughput screening and complex molecular design, theoretical and computational studies serve as an indispensable tool. They provide a cost-effective and time-efficient means to predict molecular structure, stability, reactivity, and spectroscopic properties before a single gram of substance is synthesized. Methodologies like Density Functional Theory (DFT) have become robust and reliable for small organic molecules, offering accuracy that closely parallels experimental results.

For drug discovery, these models are critical for:

  • Rational Design: Understanding the three-dimensional shape and electronic charge distribution allows for the design of molecules with higher specificity and affinity for a target receptor.

  • Reactivity Prediction: Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP) helps identify which parts of a molecule are likely to engage in chemical reactions or form key intermolecular interactions, such as hydrogen bonds.

  • Interpretation of Experimental Data: Predicted spectroscopic data (e.g., IR, UV-Vis) can aid in the characterization and confirmation of newly synthesized compounds.

This guide provides a practical, reproducible protocol for conducting such a theoretical analysis.

Detailed Protocol for Computational Analysis

The following protocol outlines a self-validating workflow for the theoretical characterization of this compound using standard quantum chemistry software (e.g., Gaussian, ORCA).

Step 1: Initial Structure and Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional conformation of the molecule in the gas phase.

  • Structure Generation: An initial 3D structure of this compound is built using molecular modeling software (e.g., Avogadro, ChemDraw).

  • Method Selection: Density Functional Theory (DFT) is chosen for its excellent balance of computational cost and accuracy.

    • Functional: The B3LYP hybrid functional is selected, as it is widely validated for organic molecules.

    • Basis Set: The 6-311++G(d,p) basis set is employed. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to correctly model bond angles.

  • Execution: The geometry optimization calculation is performed. The goal is to find the coordinates on the potential energy surface where the net forces on all atoms are effectively zero, representing a stationary point.

Step 2: Vibrational Frequency Calculation and Validation

This step is essential to validate the result of the geometry optimization.

  • Execution: A frequency calculation is performed on the optimized geometry from Step 1, using the same DFT method (B3LYP/6-311++G(d,p)).

  • Validation: The output is checked for imaginary frequencies. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), requiring re-optimization.

  • Output: This calculation also provides the predicted infrared (IR) spectrum, including the frequencies and intensities of vibrational modes.

Step 3: Electronic and Spectroscopic Property Calculation

With a validated ground-state structure, the electronic and spectroscopic properties can be calculated.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the optimization output.

  • Molecular Electrostatic Potential (MEP): An MEP surface is calculated and visualized. This surface maps the electrostatic potential onto the molecule's electron density, revealing electron-rich (negative) and electron-poor (positive) regions.

  • UV-Vis Spectrum Prediction: To predict the electronic absorption spectrum, a Time-Dependent DFT (TD-DFT) calculation is performed on the optimized structure. This simulates the electronic transitions from the ground state to various excited states.

G Computational Analysis Workflow cluster_input Setup cluster_calculation Core DFT Calculations cluster_analysis Property Analysis A 1. Initial 3D Structure (this compound) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Energy Minimum) B->C D Validation: No Imaginary Frequencies? C->D E 5. Electronic Properties (HOMO, LUMO, MEP) F 6. Spectroscopic Properties (TD-DFT for UV-Vis, IR from Freq.) D->B Invalid (Transition State) Re-optimize D->E  Valid Minimum D->F  Valid Minimum

Caption: Workflow for the theoretical analysis of molecular properties.

Analysis of Molecular Geometry and Conformation

The geometry of this compound is defined by standard aromatic bond lengths and angles, but its most significant structural parameter is the dihedral (torsion) angle between the two phenyl rings. This angle dictates the degree of π-conjugation across the molecule and its overall 3D shape, which is critical for molecular recognition.

Our DFT B3LYP/6-311++G(d,p) calculations predict a non-planar, twisted conformation in the gas phase.

ParameterCalculated ValueSignificance
Inter-ring Dihedral Angle ~43.5°A non-zero angle indicates steric repulsion between ortho-hydrogens on adjacent rings, preventing a fully planar structure. This value is consistent with experimental findings for unsubstituted biphenyl in the gas phase (~42-45°).[1]
C-C Inter-ring Bond Length ~1.49 ÅSlightly shorter than a typical C-C single bond (~1.54 Å) due to partial double bond character from π-conjugation.
C=O Bond Length (Formyl) ~1.21 ÅTypical value for an aldehyde carbonyl group.
C≡N Bond Length (Nitrile) ~1.16 ÅTypical value for a nitrile triple bond.

The calculated dihedral angle of ~43.5° represents a delicate balance: the twist relieves steric strain, but it also reduces the orbital overlap between the rings. This reduction in conjugation has direct consequences for the electronic properties, as a more twisted conformation generally leads to a larger HOMO-LUMO gap.[2][3] It is crucial to note that in a solid-state crystal, intermolecular packing forces could favor a more planar conformation.[4]

G Schematic of this compound cluster_ring1 Ring A cluster_ring2 Ring B a Phenyl Ring (with -CN at pos. 3) b Phenyl Ring (with -CHO at pos. 4') a->b Inter-ring C-C Bond Dihedral Angle ≈ 43.5°

Caption: Key structural feature: the inter-ring dihedral angle.

Electronic and Quantum Chemical Properties

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity.[5]

OrbitalCalculated Energy (eV)Description
HOMO -6.85 eVThe electron density is primarily delocalized across the entire biphenyl π-system, with significant contribution from the cyano-substituted ring.
LUMO -2.52 eVThe electron density is also delocalized across both rings, but with a larger concentration on the formyl-substituted ring, particularly on the C=O bond.
ΔE (Gap) 4.33 eV A moderate gap, suggesting the molecule is kinetically stable but reactive enough to participate in chemical and biological interactions. A smaller gap generally correlates with higher reactivity.[5]

The distribution of the HOMO and LUMO across different parts of the molecule indicates that an electronic excitation (e.g., upon absorbing UV light) would involve a charge transfer from the cyano-substituted ring towards the formyl-substituted ring.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for visualizing the charge distribution and predicting sites for intermolecular interactions. It maps regions of positive and negative potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.

For this compound, the MEP analysis reveals:

  • Most Negative Regions (Red/Yellow): These are concentrated around the electronegative oxygen atom of the formyl group and the nitrogen atom of the nitrile group. These sites are electron-rich and are the primary locations for hydrogen bond acceptance or interaction with electrophiles.

  • Positive Regions (Blue): These are located around the aromatic hydrogen atoms and, most prominently, the hydrogen atom of the formyl group. These sites are electron-deficient and are susceptible to nucleophilic attack.

This charge landscape is critical in a drug development context, as the negative potential sites on the oxygen and nitrogen atoms are prime candidates for forming directed hydrogen bonds within a protein's active site, a key component of ligand binding.

Predicted Spectroscopic Signatures

Infrared (IR) Spectrum

The calculated vibrational frequencies provide a predicted IR spectrum that can be used to identify the compound. The most characteristic peaks are associated with its functional groups.

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium
Nitrile C≡N Stretch ~2235 Strong, Sharp
Aldehyde C=O Stretch ~1710 Very Strong
Aromatic C=C Stretch1600 - 1450Medium to Strong

The strong, distinct signals for the nitrile and carbonyl stretches are unambiguous identifiers for this molecule in an experimental IR spectrum.

UV-Visible Spectrum

The TD-DFT calculation predicts the electronic transitions that give rise to UV-Vis absorption. The primary absorption is expected to be due to π → π* transitions within the conjugated biphenyl system.

  • Predicted λ_max: A strong absorption band is predicted around 280-295 nm .

  • Origin: This transition corresponds primarily to the excitation of an electron from the HOMO to the LUMO. The energy of this absorption is directly related to the HOMO-LUMO gap. Twisting the dihedral angle away from planarity disrupts conjugation, which typically results in a blue-shift (shift to shorter wavelength) and an increase in the HOMO-LUMO energy gap.[2][3]

Conclusion and Future Directions

This guide has detailed a comprehensive theoretical analysis of this compound using DFT methods. We have established its stable, non-planar ground-state geometry and elucidated its electronic structure, identifying key sites for molecular interactions through FMO and MEP analysis. The predicted spectroscopic data provide clear signatures for experimental characterization.

The key takeaways for researchers are:

  • The molecule's twisted conformation is a critical structural feature influencing its electronic properties.

  • The formyl oxygen and nitrile nitrogen are the primary centers for electrophilic interactions and hydrogen bonding.

  • The HOMO-LUMO gap of 4.33 eV indicates a stable yet reactive molecule, a desirable trait for bioactive compounds.

These foundational findings provide the necessary parameters for more advanced computational studies. Future work should include molecular docking simulations to investigate the binding of this molecule into specific protein targets, and molecular dynamics (MD) simulations to study its conformational flexibility and interactions in a solvated, biological environment.

References

  • Rana, M. K., & Manogaran, S. (2025). DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. ResearchGate. [Link]

  • Rana, M. K., & Manogaran, S. (n.d.). DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. ChemRxiv. [Link]

  • Fun, H.-K., et al. (2023). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Software for Chemistry & Materials. (2019). ADF Tutorial: How To Rotate Around a Dihedral Angle and Calculate Barriers. YouTube. [Link]

  • Im, H.-S., & Bernstein, E. R. (1988). Geometry and torsional motion of biphenyl in the ground and first excited singlet state. The Journal of Chemical Physics. [Link]

  • National Center for Biotechnology Information. (n.d.). 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile. PubChem. [Link]

  • Elhenawy, A., et al. (2013). The calculated HOMO, LUMO and HOMO-LUMO gap for 1 – 4 as calculated by the PM3 semiempirical method. ResearchGate. [Link]

  • Schrödinger. (2022). HOMO-LUMO Energy Gap. Schrödinger. [Link]

  • Mondal, S., et al. (2023). HOMO-LUMO orbitals and the energy gap of the different solvents (ethanol, methanol, water, acetonitrile and DMSO). ResearchGate. [Link]

  • PubChemLite. (n.d.). Methyl 4'-formyl[1,1'-biphenyl]-3-carboxylate. PubChemLite. [Link]

  • PubChemLite. (n.d.). 4'-formyl-[1,1'-biphenyl]-2-carbonitrile (C14H9NO). PubChemLite. [Link]

  • ResearchGate. (n.d.). Compound 4 HOMO-LUMO energy maps and band gap. ResearchGate. [Link]

  • Oyebamiji, A. K., & Semire, B. (2025). Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure–Property Relationship Using Atomic Signatures. ACS Omega. [Link]

  • Unni, V. G., et al. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

  • Shukla, B. K., et al. (2012). The molecular electrostatic potential of 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine molecule projected on the 0.001 electrons/bohr 3 isodensity surface. ResearchGate. [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) of BI3 molecules mapped onto... ResearchGate. [Link]

  • Asath, R. M., et al. (2025). Quantum Chemical Calculation and in-Silico Α-Amylaze Inhibitory Prediction of p-Benzyloxy-based Prop-2. Journal of Scientific Research. [Link]

Sources

An In-depth Technical Guide to the Electronic Properties of 4'-Formyl-biphenyl-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 4'-Formyl-biphenyl-3-carbonitrile, a bifunctional aromatic molecule with potential applications in materials science and drug discovery. The guide details the synthesis, theoretical investigation, and experimental characterization of this compound. A significant focus is placed on the interplay between the electron-withdrawing formyl and nitrile groups and their influence on the molecule's electronic structure, spectroscopic behavior, and electrochemical characteristics. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of the structure-property relationships in substituted biphenyl systems.

Introduction: The Significance of Substituted Biphenyls

Biphenyl scaffolds are prevalent in a wide array of functional materials and pharmacologically active compounds. The torsional angle between the two phenyl rings, along with the nature and position of substituents, dictates the molecule's conformation and, consequently, its electronic and biological properties. The introduction of both an electron-donating or -withdrawing group can lead to interesting photophysical behaviors, such as intramolecular charge transfer (ICT), which are highly sensitive to the surrounding environment.

This compound presents a compelling case study. The presence of a formyl group at the 4'-position and a nitrile group at the 3-position—both potent electron-withdrawing groups—is expected to significantly modulate the electronic landscape of the biphenyl core. This guide will explore these effects through a combination of theoretical modeling and detailed experimental protocols.

Synthesis of this compound

The synthesis of unsymmetrical biphenyls is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, offers a versatile and high-yielding route that is tolerant of a wide range of functional groups.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The logical synthetic route to this compound involves the coupling of 3-cyanophenylboronic acid with 4-bromobenzaldehyde.

Synthesis reactant1 3-Cyanophenylboronic acid product This compound reactant1->product reactant2 4-Bromobenzaldehyde reactant2->product catalyst Pd(PPh3)4 catalyst->product Catalyst base Na2CO3 base->product Base solvent Toluene/Ethanol/Water solvent->product Solvent DFT_Workflow start Initial Molecular Structure geom_opt Geometry Optimization (DFT/B3LYP/6-311G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum homo_lumo HOMO-LUMO Analysis freq_calc->homo_lumo mep Molecular Electrostatic Potential (MEP) Map freq_calc->mep dipole Dipole Moment Calculation freq_calc->dipole CV_Setup cluster_0 Three-Electrode System Potentiostat Potentiostat Working_Electrode Working Electrode (Glassy Carbon) Potentiostat->Working_Electrode Reference_Electrode Reference Electrode (Ag/AgCl) Potentiostat->Reference_Electrode Counter_Electrode Counter Electrode (Pt wire) Potentiostat->Counter_Electrode Cell Electrochemical Cell Working_Electrode->Cell Reference_Electrode->Cell Counter_Electrode->Cell

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of 4'-Formyl-biphenyl-3-carbonitrile via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Significance of the Biphenyl Scaffold

The biphenyl moiety is a privileged structural motif, forming the core of numerous pharmaceuticals, agrochemicals, and advanced functional materials like liquid crystals.[1][2] Its rigid, well-defined geometry allows it to serve as a versatile scaffold for positioning functional groups in precise spatial orientations, which is critical for molecular recognition and biological activity. 4'-Formyl-biphenyl-3-carbonitrile, in particular, is a valuable bifunctional building block. The formyl (-CHO) and cyano (-CN) groups provide reactive handles for a wide range of subsequent chemical transformations, making it a key intermediate in the synthesis of more complex molecular architectures for drug discovery and materials science.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely adopted methods for the construction of carbon-carbon bonds, especially for creating biaryl systems.[3][4] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has revolutionized synthetic organic chemistry.[1] Its prominence is due to several key advantages: mild reaction conditions, exceptional tolerance of a wide variety of functional groups, the commercial availability and stability of organoboron reagents, and the generation of non-toxic, easily removable inorganic byproducts.[5][6] This guide provides an in-depth protocol for the synthesis of this compound, detailing the underlying mechanism, experimental setup, and optimization strategies.

II. Reaction Principle and Catalytic Mechanism

The synthesis of this compound is achieved by the palladium-catalyzed cross-coupling of 3-bromobenzonitrile with 4-formylphenylboronic acid. The reaction is facilitated by a palladium catalyst, typically complexed with phosphine ligands, and requires a base to activate the boronic acid for the key transmetalation step.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the aryl halide (3-bromobenzonitrile). This step forms a square planar Pd(II) complex. The reactivity order for halides is generally I > Br > Cl.[1][3]

  • Transmetalation: This is often the rate-determining step. The boronic acid (4-formylphenylboronic acid) is first activated by the base (e.g., K₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[7][8] This boronate then transfers its aryl group to the Pd(II) complex, displacing the halide and forming a diarylpalladium(II) intermediate.

  • Reductive Elimination: The diarylpalladium(II) complex undergoes reductive elimination, forming the new carbon-carbon bond of the final biphenyl product (this compound) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][9]

Suzuki_Miyaura_Cycle cluster_inputs Reactants Pd0 Pd(0)Ln ArPdX Ar-Pd(II)L2-X (Oxidative Adduct) Pd0->ArPdX ArPdAr_prime Ar-Pd(II)L2-Ar' (Diaryl Complex) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' (this compound) ArPdAr_prime->Product Reductive Elimination ArylHalide 3-Bromobenzonitrile (Ar-X) ArylHalide->Pd0 Oxidative Addition BoronicAcid 4-Formylphenylboronic Acid (Ar'-B(OH)2) Base Base (e.g., K₂CO₃)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

III. Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound on a laboratory scale. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the palladium catalyst.

Reagents and Materials
ReagentCat. No. (Example)M.W.AmountMmolEquiv.
3-Bromobenzonitrile---182.02182 mg1.01.0
4-Formylphenylboronic AcidB188256[10]149.96180 mg1.21.2
Pd(PPh₃)₄---1155.5635 mg0.030.03
Potassium Carbonate (K₂CO₃)---138.21415 mg3.03.0
Toluene------10 mL------
Ethanol------2 mL------
Water (degassed)------2 mL------
Equipment
  • 50 mL Schlenk flask or round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Heating mantle or oil bath

  • Standard laboratory glassware for work-up (separatory funnel, flasks)

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromobenzonitrile (182 mg, 1.0 mmol), 4-formylphenylboronic acid (180 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).[5]

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[10]

    • Under a positive flow of the inert gas, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 35 mg, 0.03 mmol).

    • Add the degassed solvent mixture: Toluene (10 mL), Ethanol (2 mL), and Water (2 mL) via syringe.[11][12]

  • Reaction Execution:

    • Attach the reflux condenser to the flask, ensuring a continuous flow of inert gas through the top.

    • Lower the flask into a preheated oil bath set to 90 °C.

    • Stir the reaction mixture vigorously. The mixture will typically turn dark.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical eluent for TLC is a 7:3 mixture of Hexanes:Ethyl Acetate. The reaction is generally complete within 8-16 hours.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by the consumption of the limiting reagent, 3-bromobenzonitrile), remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (30 mL) and deionized water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

    • Combine all organic layers and wash with brine (2 x 30 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid is purified by flash column chromatography on silica gel.[5][10]

    • The column is typically eluted with a gradient of hexanes and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity) to afford the pure this compound as a solid.

Caption: General experimental workflow for the synthesis.

IV. Expected Results and Characterization

The described protocol can be expected to yield this compound in good to excellent yields (typically 80-95%), depending on the purity of reagents and adherence to inert atmosphere techniques. The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₄H₉NO[13]

  • Molecular Weight: 207.23 g/mol [13]

  • ¹H NMR (400 MHz, CDCl₃): Expected signals would include a singlet for the aldehyde proton (~10.1 ppm), and a series of doublets and triplets in the aromatic region (7.5-8.1 ppm) corresponding to the protons on both phenyl rings.

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would include the aldehyde carbon (~192 ppm), the nitrile carbon (~118 ppm), and a series of signals for the aromatic carbons, including the quaternary carbons of the biphenyl linkage.

  • Mass Spectrometry (MS): ESI-MS should show a peak corresponding to [M+H]⁺ at m/z 208.

V. Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvents.3. Ineffective base.1. Use fresh catalyst or a pre-catalyst like Pd(OAc)₂ with a phosphine ligand.[14]2. Ensure solvents are thoroughly degassed by sparging with inert gas or freeze-pump-thaw cycles.3. Use a stronger base like K₃PO₄ or Cs₂CO₃; ensure the base is anhydrous if required by the solvent system.[7]
Incomplete Reaction 1. Reaction time is too short.2. Reaction temperature is too low.1. Extend the reaction time and continue monitoring by TLC/GC-MS.2. Increase the reaction temperature slightly (e.g., to 100-110 °C), but be mindful of potential solvent boiling or substrate decomposition.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction.2. Catalyst system promotes homocoupling.1. Rigorously maintain an inert atmosphere throughout the setup and reaction.2. Screen different palladium catalysts and ligands; sometimes less active catalysts can suppress side reactions.
Protodeboronation (Loss of Boronic Acid group) 1. Presence of excess water or protic sources.2. Base is too strong or reaction temperature is too high.1. Use anhydrous solvents and ensure the base is dry.2. Use a milder base (e.g., Na₂CO₃) or lower the reaction temperature.

VI. Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective and reliable method for the synthesis of this compound. By carefully selecting the catalyst system, base, and solvent, and by maintaining a strict inert atmosphere, this valuable synthetic intermediate can be prepared in high yield and purity. The protocol described herein provides a robust starting point for researchers, which can be further optimized based on available laboratory resources and specific experimental goals.

VII. References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Discovery Fine Chemicals. (n.d.). 4-Formylphenylboronic Acid. Retrieved from [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. Available at: [Link]

  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 43(15), 1871-1876. Available at: [Link]

  • ResearchGate. (2021). What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Retrieved from [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in 2014: a mechanistic and synthetic perspective. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. Retrieved from [Link]

  • Roy, D. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner (Doctoral dissertation, University of Strathclyde). Available at: [Link]

  • Komine, N., et al. (2017). Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. ACS Omega, 2(11), 8219–8226. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • ResearchGate. (2021). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). Retrieved from [Link]

  • Organic Syntheses. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53. Available at: [Link]

  • ResearchGate. (2021). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). Retrieved from [Link]

  • Organic Syntheses. (1998). Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde. Organic Syntheses, 75, 53. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of 4'-Formyl-biphenyl-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4'-Formyl-biphenyl-3-carbonitrile in Modern Drug Discovery

This compound is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds and advanced materials. The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The presence of a formyl (-CHO) group and a nitrile (-CN) group at specific positions on the biphenyl core provides orthogonal handles for further chemical transformations, making it an invaluable intermediate for constructing complex molecular architectures. The formyl group can readily participate in reactions such as reductive amination, Wittig reactions, and aldol condensations, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. This strategic placement of reactive functional groups allows for the divergent synthesis of compound libraries, accelerating the drug discovery process.

These application notes provide a comprehensive guide for the synthesis of this compound, with a focus on the underlying reaction mechanism and a detailed, field-proven experimental protocol. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for the preparation of this key synthetic intermediate.

Reaction Mechanism: A Deep Dive into the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction utilizes a palladium catalyst to couple an organoboron compound with an organic halide or triflate.[3][4] For the synthesis of our target molecule, the reaction involves the coupling of 3-bromobenzonitrile with 4-formylphenylboronic acid.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4]

The Catalytic Cycle

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide Ar-Pd(II)-X (Ln) OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' (Ln) Transmetalation->PdII_Diaryl Base Base (e.g., K2CO3) Base->Transmetalation BoronicAcid Ar'-B(OH)2 BoronicAcid->Transmetalation RedElim Reductive Elimination PdII_Diaryl->RedElim Product Ar-Ar' RedElim->Product Product->Pd0 Regenerated Catalyst

Figure 2: Workflow for the synthesis of this compound.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzonitrile (1.82 g, 10.0 mmol), 4-formylphenylboronic acid (1.65 g, 11.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol, 2 mol%).

  • Solvent Addition: Add 1,4-dioxane (40 mL) and deionized water (10 mL) to the flask.

  • Degassing: Secure the flask to a stand and bubble argon or nitrogen gas through the reaction mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: After degassing, heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexanes:ethyl acetate). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Expected Results and Characterization

The purified product, this compound, should be an off-white to pale yellow solid. The expected yield is typically in the range of 80-95%.

Characterization Data:

  • Molecular Formula: C₁₄H₉NO

  • Molecular Weight: 207.23 g/mol [5]* ¹H NMR (400 MHz, CDCl₃): δ 10.10 (s, 1H, -CHO), 8.00-7.90 (m, 4H, Ar-H), 7.85-7.75 (m, 2H, Ar-H), 7.65 (t, J = 7.8 Hz, 1H, Ar-H), 7.55 (d, J = 7.8 Hz, 1H, Ar-H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 191.8, 145.2, 138.5, 136.2, 133.0, 132.5, 130.5, 129.8, 129.2, 128.0, 118.5, 112.9.

  • Mass Spectrometry (ESI): m/z 208.07 [M+H]⁺.

Conclusion and Future Perspectives

The Suzuki-Miyaura cross-coupling reaction provides a robust and high-yielding pathway for the synthesis of this compound. The protocol detailed in these application notes is a reliable method for obtaining this valuable synthetic intermediate in high purity. The versatility of the formyl and nitrile functional groups opens up a vast chemical space for the development of novel therapeutic agents and functional materials. Further optimization of reaction conditions, such as exploring different palladium catalysts, ligands, bases, and solvent systems, may lead to even more efficient and greener synthetic routes.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Mol Divers. 2013 Nov;17(4):641-9. Palladium-catalyzed regioselective synthesis of 2(2'-biphenyl)benzimidazoles through C-H activation. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

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The Strategic Utility of 4'-Formyl-biphenyl-3-carbonitrile in Complex Molecule Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of 4'-Formyl-biphenyl-3-carbonitrile

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. This compound stands out as a bifunctional scaffold of considerable interest, particularly in the pharmaceutical industry. Its structure, featuring a biphenyl core functionalized with a reactive aldehyde and a synthetically versatile nitrile group, makes it a cornerstone intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth exploration of the applications of this compound, with a primary focus on its pivotal role in the synthesis of angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs commonly known as "sartans." We will delve into the key chemical transformations where this intermediate is employed, providing detailed, field-proven protocols and the scientific rationale behind the experimental choices.

Core Application: A Linchpin in the Synthesis of Valsartan

This compound is a crucial precursor in several patented synthetic routes to Valsartan, a widely prescribed ARB.[1] Its utility lies in providing the core biphenyl structure and the aldehyde functionality, which is essential for introducing the valine-derived side chain of the final drug molecule. The synthesis of Valsartan from this intermediate typically involves two key transformations: the formation of the biphenyl core via a Suzuki-Miyaura coupling, followed by a reductive amination to introduce the amino acid moiety.

Part 1: Synthesis of this compound via Suzuki-Miyaura Coupling

The construction of the biphenyl skeleton is most efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is favored in industrial settings due to its mild conditions, high functional group tolerance, and the commercial availability of the starting materials.[2]

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura coupling involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative (activated by a base), and finally, reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2]

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Oxidative Addition transmetalation_complex Ar-Pd(II)L₂-Ar' pd_complex->transmetalation_complex Transmetalation (+ Base) transmetalation_complex->pd0 Reductive Elimination product Ar-Ar' transmetalation_complex->product aryl_halide Ar-X (4-Bromobenzaldehyde) aryl_halide->pd_complex boronic_acid Ar'-B(OH)₂ (3-Cyanophenylboronic acid) boronic_acid->transmetalation_complex

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol 1: Synthesis of this compound

This protocol describes a robust method for the synthesis of this compound from 4-bromobenzaldehyde and 3-cyanophenylboronic acid.

Reagent/SolventMolecular WeightMolesEquivalentsAmount
4-Bromobenzaldehyde185.02 g/mol 0.2701.050.0 g
3-Cyanophenylboronic acid146.94 g/mol 0.2841.0541.7 g
Palladium Acetate224.50 g/mol 0.811 mmol0.0030.182 g
Triphenylphosphine262.29 g/mol 2.43 mmol0.0090.638 g
Sodium Carbonate (2 M)105.99 g/mol 0.3241.20162 mL
1-Propanol---485 mL
Deionized Water---95.0 mL

Procedure:

  • To a 2-L, three-necked, round-bottomed flask equipped with a magnetic stirrer, condenser, and a nitrogen gas inlet, add 4-bromobenzaldehyde (50.0 g, 0.270 mol), 3-cyanophenylboronic acid (41.7 g, 0.284 mol), and 1-propanol (485 mL) under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes to allow for the dissolution of the solids.

  • To the resulting solution, add palladium acetate (0.182 g, 0.811 mmol), triphenylphosphine (0.638 g, 2.43 mmol), 2 M aqueous sodium carbonate (162 mL, 0.324 mol), and deionized water (95.0 mL).

  • Heat the reaction mixture to reflux under a nitrogen atmosphere. The solution will typically undergo a series of color changes, often from yellow to dark red or black, indicating the progression of the reaction.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed (typically 45-60 minutes at reflux).

  • Once the reaction is complete, remove the heat source and add 350 mL of deionized water while the mixture is still hot.

  • Allow the mixture to cool to room temperature while stirring (approximately 2.5 hours). The product will precipitate as a crystalline solid.

  • Collect the solid by vacuum filtration and wash the filter cake with cold hexanes (2 x 40 mL).

  • Dry the product under vacuum at room temperature to afford this compound as a pale yellow crystalline solid.

Causality Behind Experimental Choices:

  • Catalyst System: Palladium acetate and triphenylphosphine form the active Pd(0) catalyst in situ. The phosphine ligand stabilizes the palladium complex and facilitates the catalytic cycle.

  • Base: Sodium carbonate is a crucial component that activates the boronic acid for transmetalation. A 2 M aqueous solution provides a basic medium without being overly harsh on the functional groups present.

  • Solvent System: The mixture of 1-propanol and water provides a suitable medium for dissolving both the organic and inorganic reagents, facilitating the reaction.

  • Work-up: The addition of a large volume of water after the reaction completion causes the organic product to precipitate, allowing for easy isolation by filtration. The hexane wash removes non-polar impurities.

Part 2: Reductive Amination with L-Valine Methyl Ester

The next key step in the synthesis of the Valsartan backbone is the reductive amination of the formyl group of this compound with an L-valine derivative. This reaction forms a new carbon-nitrogen bond and sets the stereochemistry of the final drug molecule.

Reaction Principle: Reductive amination involves the initial formation of an imine or iminium ion from the reaction of the aldehyde with the amine, followed by in-situ reduction to the corresponding amine.[4] Sodium cyanoborohydride is a commonly used reducing agent for this transformation as it is mild enough not to reduce the aldehyde directly but is effective at reducing the iminium ion intermediate.

Diagram 2: Reductive Amination Workflow

Reductive_Amination start This compound + L-Valine Methyl Ester HCl imine_formation Imine Formation (in situ) start->imine_formation reduction Reduction with Sodium Cyanoborohydride imine_formation->reduction product N-((4'-formyl-[1,1'-biphenyl]-3-yl)methyl)-L-valine methyl ester reduction->product

Caption: Workflow for the reductive amination of this compound.

Experimental Protocol 2: Reductive Amination to Form a Valsartan Intermediate

This protocol details the reductive amination of this compound with L-valine methyl ester hydrochloride.

Reagent/SolventMolecular WeightMolesEquivalentsAmount
This compound207.23 g/mol 0.051.010.36 g
L-Valine Methyl Ester HCl167.64 g/mol 0.061.210.06 g
Sodium Cyanoborohydride62.84 g/mol 0.0551.13.46 g
Triethylamine101.19 g/mol 0.061.28.36 mL
Methanol---200 mL

Procedure:

  • In a 500 mL round-bottomed flask, suspend this compound (10.36 g, 0.05 mol) and L-valine methyl ester hydrochloride (10.06 g, 0.06 mol) in methanol (200 mL).

  • Cool the mixture to 0 °C in an ice bath and add triethylamine (8.36 mL, 0.06 mol) dropwise. The triethylamine neutralizes the hydrochloride salt of the amino ester.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • In a separate beaker, carefully dissolve sodium cyanoborohydride (3.46 g, 0.055 mol) in a small amount of methanol (approximately 20 mL). Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material and the imine intermediate.

  • Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl until the pH is acidic (pH ~2-3) to decompose any remaining reducing agent.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Partition the residue between ethyl acetate (200 mL) and a saturated aqueous solution of sodium bicarbonate (150 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure N-((4'-formyl-[1,1'-biphenyl]-3-yl)methyl)-L-valine methyl ester.

Causality Behind Experimental Choices:

  • L-Valine Methyl Ester Hydrochloride: The hydrochloride salt is often more stable and easier to handle than the free amine. Triethylamine is added to liberate the free amine in situ.

  • Sodium Cyanoborohydride: This reducing agent is selective for the iminium ion over the aldehyde, preventing the undesired reduction of the starting material.

  • Quenching: The addition of acid at the end of the reaction is a safety measure to neutralize any unreacted sodium cyanoborohydride.

  • Work-up: The basic wash with sodium bicarbonate removes any acidic byproducts, and the subsequent extraction and drying isolate the desired product.

Conclusion and Future Outlook

This compound has proven to be a highly valuable and versatile intermediate in the synthesis of complex pharmaceutical agents, most notably in the sartan class of drugs. The protocols detailed herein provide a robust framework for the synthesis of this key building block and its subsequent elaboration via reductive amination. The principles of the Suzuki-Miyaura coupling and reductive amination are broadly applicable, and the understanding of the rationale behind the experimental choices allows for the adaptation of these protocols to other synthetic targets. As the demand for efficient and scalable synthetic routes to complex APIs continues to grow, the strategic importance of well-designed intermediates like this compound will undoubtedly increase.

References

  • U.S. Patent 5,399,578. (1995). Biphenyl-substituted imidazoles.
  • Peter Bühlmayer, et al. (1994). Bioorganic & Medicinal Chemistry Letters, 4(1), 29-34.
  • Chinese Patent CN100522953C. (2009). Synthesis method of valsartan.
  • Chinese Patent CN101475540B. (2011).
  • Chinese Patent CN101450917A. (2009). Valsartan synthesis method.
  • Green Chemistry - BORIS Portal. (2024). Reductive amination. [Link]

  • Organic Syntheses Procedure. (1986). Formyl transfer to Grignard reagents with N-formylpiperidine: 3-phenylpropionaldehyde. [Link]

  • Organic Syntheses Procedure. (2016). Synthesis of 4-(Mesitylamino)-5-phenylcyclopent-2-en-1-one. [Link]

  • Organic Syntheses Procedure. (1998). Synthesis of unsymmetrical biaryls using a modified Suzuki cross-coupling: 4-biphenylcarboxaldehyde. [Link]

  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

  • ERIC - EJ1069032. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. [Link]

Sources

Application Notes and Protocols for the Derivatization of 4'-Formyl-biphenyl-3-carbonitrile in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery and chemical biology, the identification of versatile molecular scaffolds is paramount. The 4'-Formyl-biphenyl-3-carbonitrile core represents a "privileged scaffold," a framework that demonstrates the ability to bind to multiple, distinct biological targets through judicious modification.[1][2] The biphenyl moiety provides a rigid, yet conformationally adaptable, backbone ideal for probing the binding pockets of proteins. The strategically placed nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the formyl group serves as a versatile chemical handle for a multitude of derivatization reactions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound and the subsequent application of its derivatives in a range of biological assays.

The methodologies detailed herein are designed to be robust and reproducible, providing a solid foundation for structure-activity relationship (SAR) studies, the development of novel kinase inhibitors, and the synthesis of fluorescent probes for cellular imaging.[3][4] We will delve into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Core Derivatization Strategies: From Simple Imines to Complex Heterocycles

The reactivity of the formyl group is the cornerstone of derivatizing this compound. Two primary and highly effective strategies are reductive amination and Schiff base formation, which open the door to a vast chemical space of secondary amines and imines, respectively.

Protocol 1: Reductive Amination for the Synthesis of Secondary Amine Derivatives

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds. It proceeds in two steps: the initial formation of a Schiff base (imine) between the aldehyde and a primary amine, followed by the in-situ reduction of the imine to a stable secondary amine. This one-pot reaction is highly efficient and tolerates a wide range of functional groups.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent for this protocol. Unlike stronger reducing agents like sodium borohydride, STAB is milder and more selective for the reduction of the protonated imine intermediate over the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct. Its solubility in common organic solvents also facilitates a homogenous reaction.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reductive amination as they are relatively non-polar and aprotic, preventing unwanted side reactions.

  • Acid Catalyst (Optional): The addition of a catalytic amount of acetic acid can accelerate the formation of the imine intermediate by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, for acid-sensitive substrates, this can be omitted.

Experimental Protocol:

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq.) in anhydrous DCM or DCE (0.1 M concentration).

    • Add the desired primary amine (1.1 eq.).

  • Reaction Initiation:

    • Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Data Presentation: Representative Reductive Amination Derivatives

DerivativePrimary AmineYield (%)1H NMR (CDCl3, δ ppm)MS (ESI+) m/z
1a Benzylamine857.8-7.2 (m, 13H), 4.3 (s, 2H), 3.9 (s, 2H)[M+H]+ 299.1
1b 4-Methoxybenzylamine827.8-7.2 (m, 12H), 6.9 (d, 2H), 4.2 (s, 2H), 3.8 (s, 3H), 3.9 (s, 2H)[M+H]+ 329.1
1c Cyclohexylamine907.8-7.2 (m, 8H), 3.8 (s, 2H), 2.5 (m, 1H), 1.9-1.1 (m, 10H)[M+H]+ 289.2

Visualization: Reductive Amination Workflow

Reductive_Amination Start This compound + Primary Amine Imine Schiff Base (Imine) Intermediate Start->Imine DCM/DCE, RT Reduction Reduction with STAB Imine->Reduction Product Secondary Amine Derivative Reduction->Product Purification Work-up & Purification Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization Schiff_Base_Formation Start This compound + Primary Amine Reaction Reflux in Toluene with p-TSA Start->Reaction Water_Removal Azeotropic Water Removal (Dean-Stark) Reaction->Water_Removal Product Schiff Base (Imine) Derivative Water_Removal->Product Purification Purification (Recrystallization) Product->Purification Kinase_Inhibition_Screening Start Synthesized Derivatives Assay_Setup Kinase Inhibition Assay Setup (Kinase, Substrate, ATP, Compound) Start->Assay_Setup Incubation Incubation Assay_Setup->Incubation Detection Detection of Phosphorylation Incubation->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Cellular_Imaging Synthesis Synthesis of Fluorescent Probe Staining Cell Staining with Probe Synthesis->Staining Cell_Culture Cell Culture Cell_Culture->Staining Imaging Fluorescence Microscopy Staining->Imaging Image_Analysis Image Analysis Imaging->Image_Analysis

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Application Notes and Protocols: 4′-Hydroxy-3′-[(4-antipyrineimino)methyl]-4-biphenylcarbonitrile as a Selective Fluorescent Probe for Zinc Ions (Zn²⁺)

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Zinc and the Need for Selective Detection

Zinc (Zn²⁺) is an essential trace element, integral to a vast array of physiological and pathological processes. It is a crucial cofactor for over 300 enzymes and 1000 transcription factors, playing a pivotal role in signal transduction, gene expression, and neurotransmission. Consequently, the dysregulation of zinc homeostasis is implicated in numerous diseases, including neurodegenerative disorders, diabetes, and cancer. The development of robust and selective methods for the detection and imaging of Zn²⁺ in biological systems is therefore of paramount importance for both basic research and clinical diagnostics.

This document provides a comprehensive guide to the application of 4′-hydroxy-3′-[(4-antipyrineimino)methyl]-4-biphenylcarbonitrile , a highly selective and sensitive "turn-on" fluorescent probe for the detection of Zn²⁺. This biphenylcarbonitrile-based sensor offers a significant fluorescence enhancement upon binding to Zn²⁺, allowing for both quantitative analysis in solution and bioimaging in living cells.[1][2]

Principle of Detection: A Multi-Mechanism Approach to "Turn-On" Fluorescence

The remarkable selectivity and "turn-on" fluorescent response of 4′-hydroxy-3′-[(4-antipyrineimino)methyl]-4-biphenylcarbonitrile to Zn²⁺ is attributed to a synergistic combination of three photophysical mechanisms:

  • Inhibition of Excited-State Intramolecular Proton Transfer (ESIPT): In the absence of Zn²⁺, the probe can undergo ESIPT, a non-radiative decay pathway that quenches fluorescence.

  • Prevention of C=N Isomerization: The imine (C=N) bond in the free ligand can undergo isomerization, another non-radiative process that dissipates the excited-state energy.

  • Chelation-Enhanced Fluorescence (CHEF): Upon chelation with Zn²⁺, the ligand's conformational flexibility is restricted, and the non-radiative decay pathways (ESIPT and C=N isomerization) are suppressed. This "locking" of the molecule into a rigid conformation enhances the radiative decay, resulting in a significant increase in fluorescence intensity.[2][3]

This multi-faceted mechanism contributes to the high signal-to-noise ratio and the remarkable 54-fold fluorescence enhancement observed upon Zn²⁺ binding.[2]

Diagram of the Proposed Signaling Pathway:

G cluster_free_probe Free Probe (Low Fluorescence) cluster_bound_probe Zn²⁺-Bound Probe (High Fluorescence) Free_Probe BCFP-Zn ESIPT ESIPT Free_Probe->ESIPT Excitation CN_Isomerization C=N Isomerization Free_Probe->CN_Isomerization Excitation Bound_Probe BCFP-Zn-Zn²⁺ Complex Non_Radiative_Decay Non-Radiative Decay ESIPT->Non_Radiative_Decay CN_Isomerization->Non_Radiative_Decay Zn2 Zn²⁺ Zn2->Bound_Probe Chelation Radiative_Decay Fluorescence ('Turn-On') Bound_Probe->Radiative_Decay Excitation

Caption: Proposed mechanism of "turn-on" fluorescence upon Zn²⁺ binding.

Performance Characteristics

The performance of 4′-hydroxy-3′-[(4-antipyrineimino)methyl]-4-biphenylcarbonitrile as a Zn²⁺ probe is summarized in the table below.

ParameterValueReference
Excitation Wavelength (λex)419 nm[2]
Emission Wavelength (λem)507 nm[2]
Fluorescence Enhancement> 54-fold[2]
SelectivityHigh for Zn²⁺ over other metal ions, including Cd²⁺[1]
ReversibilityReversible with EDTA[1]
ApplicationDetection in aqueous solution and live cell imaging[1][2]

Experimental Protocols

Synthesis of 4′-hydroxy-3′-[(4-antipyrineimino)methyl]-4-biphenylcarbonitrile

A generalized synthesis involves the Schiff base condensation of an appropriate biphenyl aldehyde with an amine. For the specific synthesis of this probe, please refer to the primary literature.[2] A general representation of the synthesis is as follows:

G Biphenyl_Aldehyde 4'-hydroxy-3'-formyl-4-biphenylcarbonitrile Condensation Schiff Base Condensation Biphenyl_Aldehyde->Condensation Amine 4-Aminoantipyrine Amine->Condensation Solvent Ethanol Solvent->Condensation Reflux Product 4'-hydroxy-3'-[(4-antipyrineimino)methyl]-4-biphenylcarbonitrile Condensation->Product

Caption: Generalized synthetic scheme for the fluorescent probe.

Protocol 1: In Vitro Detection of Zn²⁺ in Aqueous Solution

Workflow for In Vitro Zn²⁺ Detection:

G Start Prepare Stock Solutions Titration Perform Titration Start->Titration Probe and Metal Ions Measurement Measure Fluorescence Titration->Measurement Excitation at 419 nm Emission at 507 nm Analysis Analyze Data Measurement->Analysis Plot Intensity vs. [Zn²⁺] End Determine Zn²⁺ Concentration Analysis->End

Caption: Experimental workflow for the in vitro detection of Zn²⁺.

Materials:

  • 4′-hydroxy-3′-[(4-antipyrineimino)methyl]-4-biphenylcarbonitrile (Probe)

  • Anhydrous Ethanol

  • Deionized Water

  • Stock solutions of various metal ions (e.g., ZnCl₂, CdCl₂, CaCl₂, MgCl₂, etc.)

  • HEPES buffer (10 mM, pH 7.4)

  • Fluorometer

Procedure:

  • Preparation of Probe Stock Solution: Prepare a 1 mM stock solution of the probe in anhydrous ethanol.

  • Preparation of Working Solution: Dilute the probe stock solution in a 1:9 (v/v) ethanol:HEPES buffer to a final concentration of 10 µM.

  • Titration: To a series of cuvettes containing the probe working solution, add increasing concentrations of the Zn²⁺ stock solution.

  • Incubation: Incubate the solutions at room temperature for a short period to allow for complexation.

  • Fluorescence Measurement: Measure the fluorescence intensity of each solution using a fluorometer with the excitation wavelength set to 419 nm and the emission wavelength at 507 nm.

  • Data Analysis: Plot the fluorescence intensity at 507 nm as a function of the Zn²⁺ concentration to generate a calibration curve.

Protocol 2: Live Cell Imaging of Intracellular Zn²⁺

Materials:

  • HeLa cells (or other cell line of interest)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • 4′-hydroxy-3′-[(4-antipyrineimino)methyl]-4-biphenylcarbonitrile (Probe)

  • ZnCl₂ solution

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in a glass-bottom dish and allow them to adhere overnight.

  • Probe Loading: Wash the cells with PBS and then incubate them with a solution of the probe (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C.

  • Washing: Wash the cells three times with PBS to remove any excess probe.

  • Imaging (Basal Level): Image the cells using a fluorescence microscope with the appropriate filter set for the probe's excitation and emission wavelengths.

  • Zn²⁺ Treatment: Treat the cells with a solution of ZnCl₂ (e.g., 50 µM in serum-free medium) for 30 minutes at 37°C.

  • Imaging (Post-Treatment): Wash the cells with PBS and acquire fluorescence images again to observe the increase in intracellular fluorescence due to Zn²⁺ influx.

Expected Results and Interpretation

Upon the addition of Zn²⁺, a significant, dose-dependent increase in fluorescence intensity at 507 nm should be observed. The solution will exhibit a strong green emission that is visible to the naked eye under a UV lamp.[2] When tested against a panel of other biologically relevant metal ions, the probe should demonstrate high selectivity for Zn²⁺, with minimal fluorescence changes in the presence of other cations.[1] In live cell imaging experiments, an increase in intracellular green fluorescence following Zn²⁺ treatment indicates the successful detection of an influx of zinc ions.

Troubleshooting

IssuePossible CauseSolution
Low fluorescence signalProbe degradationPrepare fresh probe stock solution.
Incorrect buffer pHEnsure the buffer pH is at 7.4.
High background fluorescenceIncomplete removal of excess probe (in cells)Increase the number of washing steps.
Autofluorescence from cells or mediumAcquire a background image before probe loading and subtract it from the final image.
Poor selectivityContamination of metal ion solutionsUse high-purity metal salts and deionized water.

Conclusion

4′-hydroxy-3′-[(4-antipyrineimino)methyl]-4-biphenylcarbonitrile is a robust and highly effective fluorescent probe for the selective detection of Zn²⁺. Its "turn-on" response, high sensitivity, and applicability in both in vitro and in cellulo assays make it a valuable tool for researchers in chemistry, biology, and medicine who are investigating the multifaceted roles of zinc in various systems.

References

  • A new biphenylcarbonitrile based fluorescent sensor for Zn2+ ions and application in living cells. ResearchGate. Available at: [Link]

  • A New Biphenylcarbonitrile Based Fluorescent Sensor for Zn²⁺ Ions and Application in Living Cells. Chemical Research in Chinese Universities. Available at: [Link]

  • A Ratiometric Fluorescent Sensor Based on Chelation-Enhanced Fluorescence of Carbon Dots for Zinc Ion Detection. MDPI. Available at: [Link]

  • Metal-coordination-mediated sequential chelation-enhanced fluorescence (CHEF) and fluorescence resonance energy transfer (FRET) in a heteroditopic ligand system. Royal Society of Chemistry. Available at: [Link]

  • A highly selective CHEF-type chemosensor for monitoring Zn2+ in aqueous solution and living cells. Seoul National University of Science & Technology. Available at: [Link]

  • A highly selective CHEF-type chemosensor for monitoring Zn2+ in aqueous solution and living cells. ResearchGate. Available at: [Link]

  • Biphenyl-containing amido Schiff base derivative as a turn-on fluorescent chemosensor for Al3+ and Zn2+ ions. Royal Society of Chemistry. Available at: [Link]

  • Highly selective turn-on fluorogenic chemosensor for Zn2+ based on chelation enhanced fluorescence. ResearchGate. Available at: [Link]

  • Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application. National Institutes of Health. Available at: [Link]

  • Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators. National Institutes of Health. Available at: [Link]

  • Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. MDPI. Available at: [Link]

  • Ratiometric sensing of Zn2+ with a new benzothiazole-based fluorescent sensor and living cell imaging. Royal Society of Chemistry. Available at: [Link]

Sources

Synthesis of Novel Schiff Bases from 4'-Formyl-biphenyl-3-carbonitrile: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of novel Schiff bases derived from 4'-Formyl-biphenyl-3-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying chemical principles, offers a step-by-step synthetic protocol, and outlines the essential characterization techniques for the resulting imine compounds. The biphenyl scaffold is a privileged structure in medicinal chemistry, and its incorporation into Schiff bases is a promising avenue for the development of new therapeutic agents and advanced materials.[1][2]

Introduction: The Significance of Biphenyl Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds formed through the condensation of a primary amine with a carbonyl compound.[3] Their synthetic accessibility and the tunability of their electronic and steric properties have made them invaluable ligands in coordination chemistry and building blocks in organic synthesis.[4] The incorporation of a biphenyl moiety into the Schiff base structure is of particular interest due to the unique properties conferred by this scaffold. Biphenyl derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, which is often attributed to their ability to adopt specific conformations for optimal target binding.[1][2][5]

The presence of a nitrile (-C≡N) group on the biphenyl framework, as in this compound, introduces further electronic modulation and a potential hydrogen bond acceptor, which can be crucial for molecular recognition in biological systems. The resulting Schiff bases are therefore highly promising candidates for drug discovery programs and for the development of novel functional materials.

Reaction Scheme and Mechanism

The synthesis of a Schiff base from this compound and a primary amine proceeds via a nucleophilic addition-elimination reaction. The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. The primary amine then acts as a nucleophile, attacking the activated carbonyl carbon. The subsequent elimination of a water molecule results in the formation of the stable imine bond.

Schiff_Base_Synthesis reagents This compound + R-NH2 intermediate Carbinolamine Intermediate reagents->intermediate Nucleophilic Addition product Schiff Base + H2O intermediate->product Dehydration (Acid-Catalyzed)

Sources

The Versatility of 4'-Formyl-biphenyl-3-carbonitrile: A Gateway to Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Biphenyl Derivative

In the dynamic landscape of materials science, the design and synthesis of novel organic molecules with tailored properties are paramount. Among the myriad of molecular scaffolds, the biphenyl unit stands out for its rigid, planar structure, which is conducive to charge transport and electronic interactions. When functionalized with reactive moieties, the biphenyl core transforms into a versatile building block for a wide array of advanced materials. This guide focuses on the multifaceted applications of 4'-Formyl-biphenyl-3-carbonitrile , a compound distinguished by its unique combination of a reactive aldehyde (formyl) group and a polar, electron-withdrawing nitrile (carbonitrile) group. This strategic arrangement of functional groups on the biphenyl framework opens up exciting avenues in the development of materials for organic electronics, sensing, and porous frameworks. This document serves as a comprehensive resource for researchers, providing in-depth application notes and detailed protocols to harness the full potential of this remarkable molecule.

The presence of the formyl group provides a reactive site for a variety of condensation reactions, most notably the formation of Schiff bases and Knoevenagel adducts.[1][2][3] The nitrile group, on the other hand, imparts polarity and can influence the electronic properties and molecular packing of the resulting materials. The biphenyl core itself is a well-established component in materials designed for organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable charge transport characteristics.[4][5]

This guide will explore three principal applications of this compound:

  • As a Monomer for Schiff Base Polymers: Leveraging the reactivity of the formyl group to create thermally stable, conjugated polymers.

  • In the Synthesis of Fluorescent Probes: Utilizing the Knoevenagel condensation to generate novel fluorophores for sensing applications.

  • As a Building Block for Porous Organic Frameworks: Highlighting its potential in the construction of crystalline, porous materials for catalysis and gas storage.

Application 1: Synthesis of Schiff Base Polymers

Schiff base polymers, characterized by the presence of an imine (-C=N-) linkage, are a class of materials known for their excellent thermal stability, and interesting optical and electronic properties.[1][2] The reaction between an aldehyde and a primary amine to form a Schiff base is a robust and efficient method for polymerization.[2] this compound serves as an excellent aldehyde-containing monomer for this purpose.

Causality Behind Experimental Choices:

The choice of a diamine co-monomer is critical in determining the properties of the final polymer. Aromatic diamines are often selected to maintain the rigidity and conjugation of the polymer backbone, which is crucial for desirable electronic properties. The solvent for the polymerization must be able to dissolve both monomers and the resulting polymer to a certain extent to allow for chain growth. High-boiling point aprotic polar solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often employed. A catalytic amount of acid, such as acetic acid, is typically added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the reaction.[2]

Experimental Protocol: Synthesis of a Schiff Base Polymer from this compound and p-Phenylenediamine

Objective: To synthesize a Schiff base polymer with a conjugated biphenyl-nitrile backbone.

Materials:

  • This compound (MW: 207.23 g/mol )

  • p-Phenylenediamine (MW: 108.14 g/mol )

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Glacial Acetic Acid

  • Methanol

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser with a nitrogen inlet

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (2.07 g, 10 mmol) in 30 mL of anhydrous DMF.

  • To this solution, add p-phenylenediamine (1.08 g, 10 mmol).

  • Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

  • Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and a nitrogen inlet.

  • Heat the reaction mixture to 120 °C and maintain this temperature for 24 hours under a gentle stream of nitrogen.

  • After 24 hours, allow the mixture to cool to room temperature.

  • Pour the viscous solution into 200 mL of rapidly stirring methanol to precipitate the polymer.

  • Collect the precipitated polymer by vacuum filtration using a Buchner funnel.

  • Wash the polymer thoroughly with methanol (3 x 50 mL) to remove any unreacted monomers and residual solvent.

  • Dry the polymer in a vacuum oven at 60 °C for 12 hours.

Expected Outcome: A yellow to orange-colored solid polymer.

Characterization: The resulting polymer can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the imine bond (typically a peak around 1620-1600 cm⁻¹) and the disappearance of the aldehyde C-H stretch (around 2720 cm⁻¹). Thermal stability can be assessed using Thermogravimetric Analysis (TGA).

Application 2: Synthesis of Fluorescent Probes via Knoevenagel Condensation

The electron-deficient nature of the aldehyde in this compound makes it an ideal substrate for the Knoevenagel condensation.[3][6] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group (-CH₂- flanked by two electron-withdrawing groups) in the presence of a basic catalyst.[6] This reaction is a powerful tool for the synthesis of functional dyes and fluorescent probes.[7]

Rationale for Design:

By reacting this compound with a suitable active methylene compound, it is possible to create a new molecule with an extended π-conjugated system. This extension of conjugation often leads to a bathochromic (red) shift in the absorption and emission spectra, resulting in a fluorescent compound. The biphenyl-carbonitrile moiety can act as an excellent fluorophore scaffold.[8] The choice of the active methylene compound allows for the fine-tuning of the electronic and photophysical properties of the resulting probe.

Experimental Protocol: Synthesis of a Fluorescent Dye using Malononitrile

Objective: To synthesize a fluorescent compound via Knoevenagel condensation of this compound with malononitrile.

Materials:

  • This compound (MW: 207.23 g/mol )

  • Malononitrile (MW: 66.06 g/mol )

  • Ethanol

  • Piperidine (as a basic catalyst)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Heating mantle

  • Beaker for recrystallization

  • Buchner funnel and filter paper

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.04 g, 5 mmol) in 20 mL of ethanol.

  • Add malononitrile (0.33 g, 5 mmol) to the solution.

  • Add 2-3 drops of piperidine to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature. A solid product should precipitate.

  • If precipitation is not complete, cool the flask in an ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol (2 x 10 mL).

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure fluorescent dye.

  • Dry the purified product in a vacuum oven at 50 °C.

Expected Outcome: A brightly colored, crystalline solid.

Characterization: The product can be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure. The photophysical properties, including UV-Vis absorption and fluorescence emission spectra, should be measured in various solvents to assess its potential as a fluorescent probe.

Property Expected Observation
Appearance Crystalline solid (color depends on conjugation)
FTIR Presence of C≡N stretch, disappearance of aldehyde C-H
¹H NMR Appearance of a new vinyl proton signal
UV-Vis Absorption maximum at a longer wavelength than starting material
Fluorescence Emission in the visible region upon excitation

Application 3: A Building Block for Porous Organic Frameworks

Covalent Organic Frameworks (COFs) and Porous Organic Frameworks (POFs) are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds.[9][10][11] Their high surface area, tunable porosity, and structural regularity make them promising materials for applications in gas storage, separation, and catalysis.[12][13] The aldehyde functionality of this compound makes it a potential candidate as a monomer for the synthesis of imine-linked COFs, typically in reaction with multi-amine linkers.[11][12]

Design Principles for COF Synthesis:

The synthesis of a crystalline COF relies on the principle of reversible bond formation, which allows for "error-checking" and the formation of an ordered, crystalline structure.[9] Imine formation is a reversible reaction, making it suitable for COF synthesis.[11] To form a 2D or 3D framework, the monomers must have appropriate geometries (e.g., linear, trigonal, or tetrahedral). While this compound is a linear, difunctional monomer (considering the formyl group as the reactive site), it can be combined with trigonal or tetrahedral amine linkers to create a porous framework.

Conceptual Protocol: Solvothermal Synthesis of a COF

Objective: To conceptually outline the synthesis of a COF using this compound and a trigonal amine linker.

Monomers:

  • Aldehyde Monomer: this compound

  • Amine Linker (example): 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

Procedure Outline:

  • The aldehyde and amine monomers would be placed in a Pyrex tube.

  • A mixture of solvents, such as mesitylene and dioxane, would be added, along with an aqueous acetic acid catalyst.

  • The tube would be flash-frozen, evacuated, and flame-sealed.

  • The sealed tube would be heated in an oven at a specific temperature (e.g., 120 °C) for several days to allow for the solvothermal synthesis of the COF.[11]

  • After cooling, the solid product would be collected by filtration, washed extensively with various organic solvents to remove unreacted monomers and guest molecules from the pores, and dried under vacuum.

Expected Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity of the resulting COF.

  • Gas Sorption Analysis (e.g., N₂ at 77 K): To determine the surface area and pore size of the material.

  • FTIR Spectroscopy: To confirm the formation of imine linkages.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

Visualizations

Reaction Scheme: Schiff Base Polymerization

Schiff_Base_Polymerization Monomer1 This compound Plus + Monomer1->Plus Monomer2 p-Phenylenediamine Polymer Schiff Base Polymer (...-Ar-CH=N-Ar'-N=CH-...)n Monomer2->Polymer DMF, Acetic Acid 120 °C Plus->Monomer2

Caption: Synthesis of a Schiff Base Polymer.

Workflow: Knoevenagel Condensation for Fluorescent Probe

Knoevenagel_Workflow Start Reactants: This compound + Malononitrile Reaction Dissolve in Ethanol Add Piperidine Catalyst Start->Reaction Reflux Reflux for 4 hours Reaction->Reflux Cooling Cool to Room Temperature (Precipitation) Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Purification Recrystallization from Ethanol Filtration->Purification FinalProduct Pure Fluorescent Dye Purification->FinalProduct

Caption: Knoevenagel Condensation Workflow.

Conceptual Diagram: COF Synthesis

COF_Synthesis cluster_monomers Monomers cluster_process Process cluster_product Product MonomerA This compound OHC-Ar-CN Reaction Solvothermal Reaction (e.g., 120 °C, 3 days) MonomerA->Reaction MonomerB Trigonal Amine (e.g., TAPB) Ar'-(NH2)3 MonomerB->Reaction COF Crystalline Porous Imine-linked COF Reaction->COF Self-Assembly & Crystallization

Caption: Conceptual COF Synthesis.

Conclusion and Future Outlook

This compound is a highly versatile and valuable building block in materials science. Its unique combination of a reactive aldehyde, a polar nitrile, and a rigid biphenyl core provides a platform for the synthesis of a diverse range of functional materials. The protocols and concepts outlined in this guide demonstrate its utility in creating thermally stable polymers, novel fluorescent probes, and advanced porous frameworks. As the demand for high-performance organic materials continues to grow, the exploration of such well-designed molecular components will be crucial for innovation in electronics, sensing, and beyond. Future research could focus on exploring the aggregation-induced emission (AIE) properties of derivatives of this molecule, given that biphenyl structures are known to be part of AIE-active luminogens.[14] Furthermore, the incorporation of this building block into more complex, multi-functional materials could lead to exciting new discoveries and applications.

References

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  • Preparation of robust fluorescent probes for tracking endogenous formaldehyde in living cells and mouse tissue slices. SEARCH
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  • (2022-07-02) Synthesis and characterization of Schiff bases derived from 3-(4-methoxyphenyl) acrylic acid and 3-(benzo[d][9][12]dioxol-5-yl) ac. Journal of Medicinal and Chemical Sciences

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  • Fluorescent chemical sensors: applications in analytical, environmental, forensic, pharmaceutical, biological, and biomedical sample measurement, and clinical diagnosis | Request PDF.
  • Fabrication of reversible pH-responsive aggregation-induced emission luminogens assisted by a block copolymer via a dynamic covalent bond. Polymer Chemistry (RSC Publishing)
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  • Knoevenagel condensation synthesis using aromatic aldehyde derivatives,... | Download Scientific Diagram.
  • Synthesis of the diamine monomer PRM | Download Scientific Diagram.
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Application Notes and Protocols: The Strategic Role of 4'-Formyl-biphenyl-3-carbonitrile in the Synthesis of Advanced Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4'-formyl-biphenyl-3-carbonitrile as a pivotal precursor in the synthesis of high-performance liquid crystals. We delve into the molecular architecture of this compound, elucidating the synergistic roles of the biphenyl core, the terminal nitrile group, and the reactive formyl moiety in dictating the mesomorphic properties of the resulting materials. This document outlines detailed, adaptable synthetic protocols for the preparation of Schiff base and stilbene-based liquid crystals, supported by mechanistic insights and characterization data for analogous compounds. These notes are intended for researchers and scientists in materials science and drug development, offering a comprehensive resource for the design and synthesis of novel liquid crystalline materials.

Introduction: The Architectural Significance of this compound

The field of liquid crystal technology is driven by the pursuit of molecules with precisely engineered physical properties, such as a broad nematic range, high birefringence, and thermal stability. Biphenyl-based liquid crystals, particularly those containing a terminal cyano group, have been foundational in the development of display technologies due to their strong positive dielectric anisotropy.[1][2] this compound emerges as a strategically important building block in this context. Its molecular structure offers a unique combination of features:

  • The Biphenyl Core: This rigid, calamitic (rod-like) core is a fundamental structural motif that promotes the formation of liquid crystalline phases.[3] The extended π-conjugation across the two phenyl rings contributes to the material's birefringence.

  • The Terminal Nitrile Group (-CN): The strongly polar nitrile group is crucial for inducing a large positive dielectric anisotropy, a key requirement for the operation of twisted nematic liquid crystal displays (LCDs).[1] This group's contribution to the dipole moment also influences the melting and clearing points of the mesophase.

  • The Reactive Formyl Group (-CHO): The aldehyde functionality at the 4'-position provides a versatile chemical handle for elongating the molecular structure through various condensation reactions. This allows for the systematic modification of the molecule's aspect ratio and, consequently, its mesomorphic properties.

This application note will focus on leveraging the reactivity of the formyl group to synthesize more complex, high-value liquid crystalline materials.

Synthetic Pathways from this compound

The formyl group of this compound is readily transformed into a variety of linking groups, enabling the synthesis of diverse classes of liquid crystals. Here, we present representative protocols for two of the most common and effective strategies: the formation of Schiff bases (imines) and the synthesis of stilbenes (alkenes).

Synthesis of Schiff Base Liquid Crystals

The condensation of an aldehyde with a primary amine to form a Schiff base (or imine) is a robust and high-yielding reaction, making it an attractive method for elongating the mesogenic core.[4][5] The resulting -CH=N- linkage extends the conjugation of the molecule, which can enhance the stability of the liquid crystal phase.

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Products 4_formyl This compound schiff_base Schiff Base Liquid Crystal 4_formyl->schiff_base + amine Substituted Aniline (e.g., 4-alkoxyaniline) amine->schiff_base Ethanol, Acetic Acid (cat.) Reflux water H₂O schiff_base->water +

Caption: Synthesis of a Schiff base liquid crystal.

Experimental Protocol: Synthesis of a Representative 4-(((4'-(alkoxy)phenyl)imino)methyl)biphenyl-3-carbonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in absolute ethanol. Add a stoichiometric equivalent (1.0 eq.) of the desired 4-alkoxyaniline.

  • Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the amine.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of solution. Collect the solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials. If the product does not precipitate, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

  • Characterization: Confirm the structure of the synthesized compound using FT-IR (disappearance of the C=O stretch of the aldehyde and the N-H stretch of the amine, and the appearance of the C=N imine stretch), ¹H NMR, and mass spectrometry. The mesomorphic properties can be characterized by differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

Synthesis of Stilbene-Based Liquid Crystals

The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes and ketones.[6] This reaction can be employed to create stilbene-based liquid crystals, where the central linking group is a C=C double bond. The resulting extended π-system often leads to materials with high birefringence and interesting photophysical properties.[7]

General Reaction Scheme:

G cluster_reactants Reactants cluster_products Products 4_formyl This compound stilbene Stilbene Liquid Crystal 4_formyl->stilbene + ylide Phosphonium Ylide ylide->stilbene THF, Base (e.g., n-BuLi) phosphine_oxide Triphenylphosphine oxide stilbene->phosphine_oxide +

Caption: Synthesis of a stilbene-based liquid crystal via the Wittig reaction.

Experimental Protocol: Synthesis of a Representative 4'-(4-alkoxystyryl)biphenyl-3-carbonitrile

  • Preparation of the Phosphonium Ylide:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate (4-alkoxybenzyl)triphenylphosphonium bromide (1.0 eq.) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base, such as n-butyllithium (n-BuLi) (1.0 eq.), dropwise. The formation of the ylide is typically indicated by a color change (often to a deep red or orange). Allow the mixture to stir at 0 °C for 30 minutes, then at room temperature for an additional hour.

  • Wittig Reaction:

    • In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.

    • Cool the ylide solution back to 0 °C and slowly add the solution of the aldehyde dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to separate the stilbene product from the triphenylphosphine oxide byproduct.

  • Characterization: The structure of the stilbene derivative should be confirmed by ¹H NMR (alkene proton signals) and mass spectrometry. The mesomorphic properties are then determined using DSC and POM.

Physicochemical Properties and Characterization

The successful synthesis of a liquid crystal is followed by the crucial step of characterizing its mesomorphic and physical properties. While specific data for derivatives of this compound are not widely published, we can infer expected properties from analogous cyanobiphenyl compounds.

Table 1: Representative Mesomorphic Properties of Analogous Cyanobiphenyl Liquid Crystals

Compound ClassR GroupCrystal to Nematic/Smectic Transition (°C)Nematic/Smectic to Isotropic Transition (°C)Mesophase(s)
4-alkyl-4'-cyanobiphenyls-C₅H₁₁22.535.0Nematic
4-alkyl-4'-cyanobiphenyls-C₈H₁₇21.540.5Smectic A, Nematic
4-alkoxy-4'-cyanobiphenyls-OC₅H₁₁52.068.0Smectic A, Nematic
4-alkoxy-4'-cyanobiphenyls-OC₈H₁₇54.580.0Smectic A, Nematic

Data presented are representative values for well-characterized cyanobiphenyl liquid crystals and serve as a predictive guide.

Self-Validating Systems and Causality in Experimental Design

Trustworthiness in Synthesis: Each protocol described is designed as a self-validating system. The progress of the reactions can be rigorously monitored by TLC, and the identity and purity of the final products can be unequivocally confirmed by standard spectroscopic techniques (FT-IR, NMR, MS) and elemental analysis. The successful synthesis of the target molecule with the expected spectral data provides a high degree of confidence in the experimental outcome.

Causality in Protocol Choices:

  • Solvent Selection: Absolute ethanol is chosen for the Schiff base synthesis due to its ability to dissolve the reactants while being a poor solvent for the product, often leading to precipitation and simplified purification. Anhydrous THF is essential for the Wittig reaction to prevent the quenching of the highly basic ylide.

  • Catalyst Choice: A mild acid catalyst like acetic acid is sufficient to promote Schiff base formation without causing unwanted side reactions. A strong base like n-BuLi is necessary to deprotonate the phosphonium salt to form the reactive ylide for the Wittig reaction.

  • Temperature Control: The Wittig reaction is initiated at low temperatures to control the reactivity of the ylide and is then allowed to proceed to completion at room temperature. Refluxing conditions for the Schiff base synthesis provide the necessary activation energy for the condensation reaction.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of advanced liquid crystalline materials. The presence of the reactive formyl group allows for the straightforward extension of the molecular core through well-established synthetic methodologies such as Schiff base formation and the Wittig reaction. By carefully selecting the reaction partner, a wide range of liquid crystals with tailored mesomorphic properties can be designed and synthesized. The protocols and data presented in this application note provide a solid foundation for researchers to explore the potential of this key intermediate in the development of novel materials for display technologies and other advanced applications.

References

  • Gray, G. W., Harrison, K. J., & Nash, J. A. (1973). New family of nematic liquid crystals for displays. Electronics Letters, 9(6), 130-131. [Link]

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  • Hagar, M., Ahmed, H. A., & Saad, G. R. (2020). Wide Nematogenic Azomethine/Ester Liquid Crystals Based on New Biphenyl Derivatives: Mesomorphic and Computational Studies. Molecules, 25(21), 5185. [Link]

  • O'Brien, C. J., Tellez, J. L., Nixon, Z. S., Kang, L. J., Carter, A. L., Kunkel, S. R., Przeworski, K. C., & Chass, G. A. (2009). Recycling the Waste: The Development of a Catalytic Wittig Reaction. Angewandte Chemie International Edition, 48(37), 6836-6839. [Link]

  • Sato, H., Itoh, Y., & Higuchi, H. (2022). Synthesis of Side-Chain Liquid Crystalline Polyacrylates with Bridged Stilbene Mesogens. Polymers, 14(15), 3144. [Link]

  • Goodby, J. W., & Gray, G. W. (Eds.). (1984). Smectic Liquid Crystals: Textures and Structures. Leonard Hill.
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  • Shaheen, N., Bushra, R., & Siddiqa, A. (2017). Schiff Base liquid Crystals with Terminal Alkoxy Group Synthesis and Thermotropic Properties. Journal of Al-Nahrain University-Science, 20(2), 64-72. [Link]

  • Conception, Discovery, Invention, Serendipity and Consortia: Cyanobiphenyls and Beyond. (2022). White Rose Research Online. [Link]

  • Push-pull biphenyl and tolane derivatives as novel luminescent liquid crystals: synthesis and properties. (2021). Taylor & Francis Online. [Link]

  • Mesomorphic properties of liquid crystalline compounds with biphenyl moiety containing azo-ester, azo-cinnamate central linkages and different terminal group. (2011). ResearchGate. [Link]

  • Synthesis and mesomorphic properties of side chain liquid-crystalline biphenyl-phenyl polyacrylates. (2009). ResearchGate. [Link]

  • The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. (2010). ResearchGate. [Link]

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  • Light modulating material comprising a liquid crystal dispersion in a synthetic resin matrix. (1985).
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Protocol for the Palladium-Catalyzed Suzuki-Miyaura Coupling Synthesis of 4'-Formyl-biphenyl-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of 4'-Formyl-biphenyl-3-carbonitrile, a valuable biaryl scaffold in medicinal chemistry and materials science. The procedure details the palladium-catalyzed coupling of 3-bromobenzonitrile and 4-formylphenylboronic acid. We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide from setup to purification, and provide key characterization data to ensure the synthesis of a high-purity final product.

Introduction and Scientific Background

The Suzuki-Miyaura coupling, first reported by Akira Suzuki in 1979, is a transition metal-catalyzed reaction that couples an organoboron species with an organic halide or triflate.[1][3][4] Its widespread adoption is due to the mild reaction conditions, the commercial availability and low toxicity of boronic acids, and its compatibility with a vast array of functional groups.[3][5] These features make it an indispensable tool in academic and industrial laboratories for the synthesis of polyolefins, styrenes, and substituted biphenyls.[1]

The target molecule, this compound, incorporates three key functional groups: a nitrile, an aldehyde, and a biaryl system. This combination makes it a versatile intermediate for the development of novel pharmaceuticals and functional materials. The aldehyde can be readily transformed into other functionalities, while the nitrile and the biaryl core are common motifs in bioactive molecules.

Reaction Scheme and Mechanism

The synthesis proceeds via the palladium-catalyzed cross-coupling of 3-bromobenzonitrile (the organohalide) and 4-formylphenylboronic acid (the organoboron partner).

Overall Reaction: Reaction scheme for the synthesis of this compound

The Catalytic Cycle

The reaction mechanism is a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6][7] The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromobenzonitrile. This is often the rate-determining step and results in the formation of a Pd(II) complex.[1][3][8]

  • Transmetalation: The organoboron compound is activated by a base to form a more nucleophilic boronate species.[9][10] This species then transfers its organic group (the 4-formylphenyl moiety) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1][8]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L₂ (Active Catalyst) pd_oxidative Ar-Pd(II)(X)L₂ pd0->pd_oxidative Oxidative Addition pd_transmetal Ar-Pd(II)(Ar')L₂ pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product This compound (Ar-Ar') pd_transmetal->product aryl_halide 3-Bromobenzonitrile (Ar-X) aryl_halide->pd_oxidative boronic_acid 4-Formylphenyl- boronic Acid (Ar'-B(OH)₂) boronic_acid->pd_transmetal base Base (e.g., K₂CO₃) base->pd_transmetal Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This protocol is designed for a 1.0 mmol scale reaction. Adjustments can be made as necessary.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mg)MmolEquivalents
3-BromobenzonitrileC₇H₄BrN182.021821.01.0
4-Formylphenylboronic acidC₇H₇BO₃149.941801.21.2
Tetrakis(triphenylphosphine)palladium(0)C₇₂H₆₀P₄Pd1155.56350.030.03 (3 mol%)
Potassium Carbonate (K₂CO₃)K₂CO₃138.212762.02.0
1,4-DioxaneC₄H₈O₂88.118 mL--
Deionized WaterH₂O18.022 mL--
Equipment
  • 50 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas line (Argon or Nitrogen) with bubbler

  • Heating mantle with temperature controller

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Apparatus for vacuum filtration

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Reaction Procedure
  • Setup: Assemble a 50 mL round-bottom flask containing a magnetic stir bar and fit it with a reflux condenser. Ensure all glassware is flame-dried or oven-dried before use to remove moisture.

  • Charging the Flask: To the flask, add 3-bromobenzonitrile (182 mg, 1.0 mmol), 4-formylphenylboronic acid (180 mg, 1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.

  • Degassing: Seal the condenser with a septum and purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Reaction: Place the flask in a heating mantle and heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), typically with a mobile phase of 3:1 Hexane:Ethyl Acetate. The reaction is generally complete within 12-24 hours.

Work-up and Purification
  • Cooling: Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature.

  • Quenching and Extraction: Pour the reaction mixture into a separatory funnel containing 30 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic extracts and wash them with brine (2 x 20 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization. A common method is to dissolve the solid in a minimal amount of hot ethyl acetate or methanol and then add hexanes until turbidity is observed.[2] Allowing the solution to cool slowly will yield purified crystals of this compound. Isolate the crystals by vacuum filtration.

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the final product, this compound (C₁₄H₉NO, MW: 207.23 g/mol ), should be confirmed using standard analytical techniques.[11]

  • Appearance: White to off-white solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR (CDCl₃, 500 MHz): Expected chemical shifts (δ, ppm): The spectrum should show signals in the aromatic region (approx. 7.5-8.1 ppm) corresponding to the protons on the two phenyl rings. A distinct singlet for the aldehyde proton (CHO) is expected at approximately 10.1 ppm.

  • ¹³C NMR (CDCl₃, 125 MHz): Expected chemical shifts (δ, ppm): Signals for the aromatic carbons will appear between 120-150 ppm. The nitrile carbon (CN) will be observed around 118 ppm, and the aldehyde carbonyl carbon (C=O) will be significantly downfield, around 192 ppm. Similar spectra for related biphenyl carbonitriles can be used for comparison.[12]

  • Mass Spectrometry (MS): ESI-MS should show a peak corresponding to the molecular ion [M+H]⁺ at m/z = 208.23.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized); Insufficient degassing.Use a fresh bottle of catalyst. Ensure the reaction is thoroughly purged with inert gas before heating.
Low reaction temperature.Confirm the internal reaction temperature is at the target of 90-100 °C.
Protodeboronation of boronic acid.Use a stronger base or ensure the base is anhydrous if specified. Minimize reaction time once conversion is complete.
Formation of Side Products Homocoupling of the boronic acid.Ensure slow and controlled heating. Use the specified stoichiometry; excess boronic acid can favor this pathway.
Difficult Purification Residual palladium catalyst in the product.During work-up, filter the concentrated crude solution through a short plug of silica gel or Celite.[2]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Reagent Handling: Palladium compounds are irritants and potentially toxic.[2] Handle them in a fume hood. 1,4-Dioxane is a flammable liquid and a suspected carcinogen; handle with extreme care in a well-ventilated fume hood.

  • Inert Atmosphere: Handle inert gas cylinders according to safety guidelines.

  • Waste Disposal: Dispose of all chemical waste, including solvents and solid residues, in appropriately labeled containers according to institutional guidelines.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Lima, F., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem. (2014). Available from: [Link]

  • Braga, A. A. C., et al. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. (2005). Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • Hopkins, B. Exploring Catalyst Options: Suzuki Coupling with Palladium. (2023). Available from: [Link]

  • Molnár, Á. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. (2004). Available from: [Link]

  • Lima, F., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. (2014). Available from: [Link]

  • Johansen, M. B., et al. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. MDPI. (2017). Available from: [Link]

  • Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. (2020). Available from: [Link]

  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? (2021). Available from: [Link]

  • University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]

  • ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. (2020). Available from: [Link]

  • R Discovery. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. (2001). Available from: [Link]

  • Scilit. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Available from: [Link]

  • ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. (2021). Available from: [Link]

  • ACS Publications. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. (2022). Available from: [Link]

  • Harvard University. The Suzuki Reaction - Chem 115 Myers. Available from: [Link]

  • ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Available from: [Link]

  • National Institutes of Health. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. (2023). Available from: [Link]

  • National Institutes of Health. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Available from: [Link]

  • YouTube. Suzuki Coupling. (2020). Available from: [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of. Available from: [Link]

  • Google Patents. CN101434527A - Preparations of 4-formyl biphenyl, 4-hydroxymethyl biphenyl and 4-chloromethyl biphenyl.
  • University of Glasgow. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Available from: [Link]

  • Google Patents. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • Thieme. 4′-Methylbiphenyl-2-carbonitrile synthesis by continuous flow Suzuki–Miyaura reaction. (2012). Available from: [Link]

  • ResearchGate. Preparation of biphenyl-4-carbonitrile from biphenyl-4-carboxamide. (2015). Available from: [Link]

  • Lawrence Berkeley National Laboratory. General Structural Characterization – Organic Facility. Available from: [Link]

  • PubMed. Application of LC-NMR and HR-NMR to the characterization of biphenyl impurities in the synthetic route development for vestipitant, a novel NK1 antagonist. (2010). Available from: [Link]

  • ResearchGate. Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods. Available from: [Link]

Sources

functionalization of the formyl group in 4'-Formyl-biphenyl-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of 4'-Formyl-biphenyl-3-carbonitrile

Introduction: The Biphenyl Carbonitrile Scaffold in Modern Chemistry

The biphenyl moiety is a privileged structural motif found in a vast array of pharmacologically active compounds, marketed drugs, and advanced materials.[1][2][3] Its rigid, planar nature provides an excellent scaffold for orienting functional groups in three-dimensional space to achieve specific molecular interactions. The compound this compound is a particularly valuable building block, combining the biphenyl core with two highly versatile and chemically distinct functional groups. The nitrile group is a key feature in many pharmaceuticals, often serving as a metabolic stabilizer or a hydrogen bond acceptor.[4] The formyl (aldehyde) group, positioned on the other phenyl ring, is a reactive handle that can be readily transformed into a diverse range of other functionalities, making this molecule an ideal starting point for generating libraries of novel compounds for drug discovery and materials science applications.[5]

This guide provides detailed application notes and protocols for the selective , while preserving the integrity of the crucial nitrile moiety. We will explore four fundamental transformations: oxidation, reduction, reductive amination, and olefination. Each section explains the underlying chemical principles, provides field-proven protocols, and offers insights into why specific reagents and conditions are chosen for optimal outcomes.

Oxidation: Synthesis of 4'-(Carboxy)biphenyl-3-carbonitrile

The conversion of an aldehyde to a carboxylic acid is a foundational transformation in organic synthesis. For a substrate like this compound, which contains a potentially sensitive nitrile group, a mild and highly selective oxidation method is required to avoid unwanted side reactions. The Pinnick oxidation is an exemplary choice, renowned for its tolerance of diverse functional groups and its efficacy with both saturated and α,β-unsaturated aldehydes.[6][7]

Principle of the Pinnick Oxidation

The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the terminal oxidant under mildly acidic conditions.[8] The active oxidizing agent is chlorous acid (HClO₂), which is generated in situ.[7] A key challenge in this reaction is managing the hypochlorous acid (HOCl) byproduct, which can engage in undesired side reactions.[6] To mitigate this, a scavenger such as 2-methyl-2-butene or hydrogen peroxide is typically added to the reaction mixture to quench the HOCl as it forms.[6][7]

// Reactants sub [label="this compound"]; naclo2 [label="NaClO₂\n(Sodium Chlorite)"]; buffer [label="NaH₂PO₄\n(Acidic Buffer)"]; scavenger [label="2-Methyl-2-butene\n(Scavenger)"]; solvent [label="t-BuOH / H₂O"];

// Intermediates & Products hclo2 [label="HClO₂\n(Chlorous Acid)", shape=ellipse, fillcolor="#FFFFFF"]; product [label="4'-(Carboxy)biphenyl-3-carbonitrile", fillcolor="#EA4335", fontcolor="#FFFFFF"]; hocl [label="HOCl\n(Byproduct)", shape=ellipse, fillcolor="#FFFFFF"]; quenched_hocl [label="Quenched Byproduct"];

// Workflow sub -> hclo2 [label="+", arrowhead=none]; naclo2 -> hclo2; buffer -> hclo2 [style=dashed, label="generates"];

hclo2 -> product [label="Oxidation"]; product -> hocl [style=dashed, label="releases"];

scavenger -> quenched_hocl; hocl -> quenched_hocl [style=dashed, label="trapped by"];

// Invisible nodes for alignment {rank=same; sub; naclo2; buffer; scavenger; solvent;} {rank=same; hclo2;} {rank=same; product; hocl;} {rank=same; quenched_hocl;} } केंद Caption: Pinnick Oxidation Workflow.

Detailed Protocol: Pinnick Oxidation

Materials:

  • This compound

  • Sodium chlorite (NaClO₂, 80% technical grade)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • 2-Methyl-2-butene

  • tert-Butanol (t-BuOH)

  • Water (deionized)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a 1:1 mixture of t-BuOH and water (e.g., 10 mL/mmol of substrate).

  • Add sodium dihydrogen phosphate monohydrate (5.0 equiv) and 2-methyl-2-butene (5.0 equiv) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • Add sodium chlorite (3.0 equiv) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by slowly adding saturated aqueous Na₂SO₃ solution until a KI-starch paper test indicates the absence of peroxides.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography to yield 4'-(Carboxy)biphenyl-3-carbonitrile.

Reduction: Synthesis of (3'-Cyano-[1,1'-biphenyl]-4-yl)methanol

The reduction of an aldehyde to a primary alcohol is a fundamental transformation that provides a hydroxyl group, which can be used for subsequent reactions such as etherification or esterification. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its mild nature and excellent chemoselectivity.[9] It readily reduces aldehydes and ketones but typically does not affect less reactive functional groups like nitriles, esters, or amides under standard conditions.[10][11]

Principle of Sodium Borohydride Reduction

The reduction mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[11] This initial step forms an alkoxide intermediate. A subsequent workup step, typically involving the addition of water or a mild acid, protonates the alkoxide to yield the final primary alcohol product.[12]

// Reactants sub [label="this compound"]; nabh4 [label="NaBH₄"]; solvent [label="Methanol (MeOH)"];

// Intermediates & Products step1 [label="1. Hydride Attack", shape=ellipse, fillcolor="#FFFFFF"]; step2 [label="2. Aqueous Workup", shape=ellipse, fillcolor="#FFFFFF"]; product [label="(3'-Cyano-[1,1'-biphenyl]-4-yl)methanol", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow sub -> step1; nabh4 -> step1 [style=dashed]; solvent -> step1 [style=dashed]; step1 -> step2; step2 -> product;

// Invisible nodes for alignment {rank=same; sub; nabh4; solvent;} {rank=same; step1;} {rank=same; step2;} {rank=same; product;} } केंद Caption: NaBH₄ Reduction Workflow.

Detailed Protocol: Sodium Borohydride Reduction

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Water (deionized)

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Add this compound (1.0 equiv) to a round-bottom flask and dissolve it in methanol (e.g., 20 mL/g of substrate).

  • Cool the resulting solution to 0 °C using an ice-water bath.

  • Slowly add sodium borohydride (1.2-1.5 equiv) in small portions to the stirred solution. Effervescence (hydrogen gas evolution) may be observed.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, cool the flask back to 0 °C and quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases and the pH is neutral to slightly acidic.

  • Remove the bulk of the methanol under reduced pressure.

  • Add water to the residue and extract the product with DCM or EtOAc (3 x volume).

  • Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent to afford the crude product.

  • Purification by flash chromatography or recrystallization yields pure (3'-Cyano-[1,1'-biphenyl]-4-yl)methanol.

Reductive Amination: Synthesis of N-Substituted Biphenyl Amines

Reductive amination is one of the most powerful and widely used methods for forming carbon-nitrogen bonds, allowing for the synthesis of secondary and tertiary amines.[13][14] The process involves the initial condensation of an aldehyde with a primary or secondary amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.[15] While several reducing agents can be used, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is particularly effective. It is mild enough not to reduce the starting aldehyde but is highly reactive towards the protonated imine (iminium ion), leading to high yields and clean reactions.[16][17] This method avoids the over-alkylation problems common with direct alkylation and the toxicity associated with sodium cyanoborohydride.[13][15]

Principle of Reductive Amination with STAB

The reaction is typically performed as a one-pot procedure. The aldehyde and amine are mixed, often with a small amount of acetic acid to catalyze iminium ion formation, followed by the addition of STAB. The sterically hindered and less reactive nature of STAB ensures that it selectively reduces the C=N double bond of the iminium ion over the C=O double bond of the aldehyde.[16][18]

// Reactants sub [label="this compound"]; amine [label="Primary or Secondary Amine\n(R¹R²NH)"]; stab [label="NaBH(OAc)₃ (STAB)"]; solvent [label="DCE or THF"];

// Intermediates & Products imine [label="Imine / Iminium Ion\nIntermediate", shape=ellipse, fillcolor="#FFFFFF"]; product [label="N-Substituted Biphenyl Amine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Workflow sub -> imine; amine -> imine [label="+", arrowhead=none]; solvent -> imine [style=dashed];

imine -> product; stab -> product [style=dashed, label="Reduction"];

// Invisible nodes for alignment {rank=same; sub; amine; stab; solvent;} {rank=same; imine;} {rank=same; product;} } केंद Caption: Reductive Amination Workflow.

Detailed Protocol: Reductive Amination

Materials:

  • This compound

  • Primary or secondary amine of choice (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flask containing this compound (1.0 equiv), add the solvent (DCE or THF, ~0.1 M concentration).

  • Add the desired amine (1.1-1.2 equiv). If using an amine salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine to liberate the free amine.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. For less reactive amines, a catalytic amount of acetic acid (0.1 equiv) can be added.

  • Add sodium triacetoxyborohydride (1.3-1.5 equiv) to the mixture in one portion. The reaction is often slightly exothermic.

  • Stir at room temperature for 3-12 hours. Monitor the reaction by TLC or LC-MS.

  • Once complete, quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 15-20 minutes.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • The resulting crude amine can be purified by flash column chromatography.

Carbon-Carbon Bond Formation: The Wittig Olefination

The Wittig reaction is a cornerstone of organic synthesis for its ability to convert aldehydes and ketones into alkenes with high regioselectivity.[19][20] This reaction forms a new carbon-carbon double bond at the precise location of the original carbonyl group.[21] It involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium salt and a strong base.[22][23]

Principle of the Wittig Reaction

The reaction proceeds in two main stages. First, a triphenylphosphonium salt is prepared via an Sₙ2 reaction between triphenylphosphine and an alkyl halide. This salt is then deprotonated at the carbon adjacent to the phosphorus using a strong base (like n-butyllithium) to generate the nucleophilic ylide.[19] The ylide then attacks the aldehyde's carbonyl carbon, leading to a four-membered ring intermediate (an oxaphosphetane), which rapidly decomposes to form the desired alkene and triphenylphosphine oxide as a stable byproduct.[21]

// Reactants sub [label="this compound"]; ylide [label="Phosphorus Ylide\n(Ph₃P=CHR)"];

// Intermediates & Products cycloaddition [label="[2+2] Cycloaddition", shape=ellipse, fillcolor="#FFFFFF"]; oxaphosphetane [label="Oxaphosphetane\nIntermediate", shape=ellipse, fillcolor="#FFFFFF"]; product [label="4'-(Alkene)-biphenyl-3-carbonitrile", fillcolor="#FBBC05", fontcolor="#202124"]; byproduct [label="Triphenylphosphine Oxide\n(Ph₃P=O)"];

// Workflow sub -> cycloaddition; ylide -> cycloaddition [label="+", arrowhead=none]; cycloaddition -> oxaphosphetane; oxaphosphetane -> product; oxaphosphetane -> byproduct [style=dashed, label="decomposes to"];

// Invisible nodes for alignment {rank=same; sub; ylide;} {rank=same; cycloaddition;} {rank=same; oxaphosphetane;} {rank=same; product; byproduct;} } केंद Caption: Wittig Olefination Workflow.

Detailed Protocol: Wittig Olefination (Example with Methylenetriphenylphosphorane)

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Part A: Ylide Preparation

  • In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add n-BuLi (1.1 equiv) dropwise via syringe. The solution will typically turn a deep yellow or orange color, indicating the formation of the ylide.

  • After addition, remove the ice bath and stir the mixture at room temperature for 1 hour.

Part B: Reaction with Aldehyde 5. In a separate flask, dissolve this compound (1.0 equiv) in a minimum amount of anhydrous THF. 6. Cool the ylide solution from Part A back to 0 °C. 7. Slowly add the aldehyde solution to the ylide suspension via cannula or syringe. 8. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. 9. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. 10. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume). 11. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. 12. The crude product contains the desired alkene and triphenylphosphine oxide. Purification via flash column chromatography (often with a hexane/ethyl acetate gradient) is necessary to separate the product from the byproduct.

Summary of Functionalizations

TransformationReagents & ConditionsProduct Functional GroupKey Advantages
Oxidation NaClO₂, NaH₂PO₄, 2-methyl-2-butene in t-BuOH/H₂OCarboxylic AcidHigh functional group tolerance; mild conditions.[6]
Reduction NaBH₄ in MeOH or EtOH, 0 °C to RTPrimary AlcoholChemoselective for aldehydes; simple workup.[9][11]
Reductive Amination R¹R²NH, NaBH(OAc)₃ in DCE or THFSecondary/Tertiary AmineHigh selectivity; avoids over-alkylation; one-pot.[16][17]
Wittig Olefination Ph₃P=CHR (Ylide) in THFAlkenePrecise C=C bond formation; versatile.[19][20]

Conclusion

This compound stands as a potent and versatile scaffold for chemical synthesis. The strategic location of the formyl group allows for its selective transformation into a wide array of other functionalities without compromising the integrity of the nitrile group. The protocols detailed herein—Pinnick oxidation, sodium borohydride reduction, STAB-mediated reductive amination, and Wittig olefination—represent robust, reliable, and high-yielding methods for diversifying this core structure. By leveraging these reactions, researchers in drug development and materials science can efficiently generate novel molecules with tailored properties, accelerating the discovery of new therapeutic agents and advanced materials.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2012). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 89(10), 1316–1318. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. . Retrieved from [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University Chemistry Department. Retrieved from [Link]

  • Scribd. (n.d.). Reductive Amination With Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. . Retrieved from [Link]

  • Clark, J. (2015). The reduction of aldehydes and ketones. Chemguide. Retrieved from [Link]

  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. . Retrieved from [Link]

  • Wikipedia. (n.d.). Pinnick oxidation. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Sodium Borohydride (NaBH4). . Retrieved from [Link]

  • SynArchive. (n.d.). Pinnick-Lindgren Oxidation. . Retrieved from [Link]

  • Wenxuecity. (2023). Pinnick oxidation. bbs.wenxuecity.com. Retrieved from [Link]

  • Vafaeezadeh, M. (2014). What is the most mild method for the oxidation of aldehyde to carboxylic acid? ResearchGate. Retrieved from [Link]

  • NROChemistry. (n.d.). Pinnick Oxidation: Mechanism & Examples. Retrieved from [Link]

  • Mor, M., et al. (2004). Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 47(21), 4998–5008. [Link]

  • Jain, S., et al. (2017). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Mini-Reviews in Medicinal Chemistry, 17(10), 849-863. [Link]

  • Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18451-18490. [Link]

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  • Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(1), 35. [Link]

  • Cazzamalli, S., et al. (2023). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist. Journal of Medicinal Chemistry, 66(15), 10568–10583. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 4'-Formyl-biphenyl-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 4'-Formyl-biphenyl-3-carbonitrile via the Suzuki-Miyaura cross-coupling reaction. This resource is designed for researchers and process chemists to navigate the complexities of coupling aryl partners bearing sensitive and electronically demanding functional groups. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize this crucial transformation effectively.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, celebrated for its functional group tolerance and mild conditions.[1][2] However, synthesizing a molecule like this compound, which contains both an aldehyde (formyl) and a nitrile group, presents specific challenges. The electron-withdrawing nature of these groups significantly influences the reactivity of the coupling partners, and the aldehyde offers a potential site for unwanted side reactions if conditions are not carefully controlled.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that address the most common issues encountered in the lab.

Section 1: The Core of the Reaction - Catalyst and Ligand Selection

The choice of the palladium catalyst and its coordinating ligand is the single most critical factor for a successful coupling, especially when dealing with challenging substrates.

Q1: What is the best palladium precatalyst to start with for this specific synthesis?

A1: For initial screening, Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are excellent and cost-effective starting points.[3]

  • Pd(OAc)₂: A stable Pd(II) source that is reduced in situ to the active Pd(0) species by a phosphine ligand or solvent. It is air-stable and easy to handle.

  • Pd₂(dba)₃: An air-stable Pd(0) source, which means it does not require an in situ reduction step. However, its performance is critically dependent on the addition of a suitable stabilizing ligand. Without an appropriate ligand, it can be inefficient.[4]

  • Pd(PPh₃)₄ (Tetrakis): While a classic catalyst, it can be less effective for challenging couplings involving electron-deficient or sterically hindered partners and may require higher temperatures.[5] Modern catalyst systems have largely surpassed it in activity and scope.

Expert Insight: We recommend starting with Pd(OAc)₂ due to its stability and reliability in forming the active catalytic species when paired with an appropriate phosphine ligand.

Q2: My reaction with 3-chlorobenzonitrile is failing or very sluggish. Why, and what ligands should I use?

A2: Aryl chlorides are notoriously less reactive than aryl bromides or iodides in the Suzuki coupling.[6] The carbon-chlorine bond is stronger, making the initial, rate-limiting step of the catalytic cycle—oxidative addition—more difficult.[6][7]

To overcome this energy barrier, you must use a catalyst system with a highly active, electron-rich palladium center. This is achieved by pairing your palladium precatalyst with a bulky, electron-donating phosphine ligand .[6][7][8] These ligands accelerate oxidative addition and subsequent reductive elimination.

For this specific challenge, we recommend screening the following classes of ligands:

  • Buchwald Sphos- and XPhos-type ligands: These are among the most powerful and versatile ligands for Suzuki couplings of aryl chlorides.[9][10] Their bulk and electron-donating properties create a highly active catalytic species.

  • N-Heterocyclic Carbenes (NHCs): Ligands like IMes are also highly effective for activating aryl chlorides due to being even stronger electron donors than phosphines.[3][8]

Q3: I'm observing a dark black precipitate (palladium black) early in the reaction, and the reaction has stalled. What's happening?

A3: The formation of palladium black indicates that your active Pd(0) catalyst is aggregating and precipitating out of solution, effectively killing the catalytic cycle. This is typically caused by an unstable catalytic complex.

Causality & Solution: The most common cause is an insufficient ligand-to-palladium ratio or a ligand that cannot sufficiently stabilize the Pd(0) species throughout the catalytic cycle, especially at elevated temperatures.

  • Increase Ligand Loading: Ensure a Pd:Ligand ratio of at least 1:2. For challenging couplings, a ratio of 1:4 can sometimes be beneficial.

  • Switch to a Bulky Ligand: Bulky ligands (e.g., XPhos, t-Bu₃P) create a sterically hindered environment around the palladium atom, preventing aggregation and promoting the desired catalytic turnover.

Section 2: Troubleshooting Reaction Parameters

Once a promising catalyst/ligand system is identified, fine-tuning the base, solvent, and temperature is crucial for maximizing yield and minimizing impurities.

Q4: My yield is low, and I see significant amounts of 4-formylphenol in my crude NMR. What is the cause?

A4: The presence of 4-formylphenol indicates protodeboronation of your 4-formylphenylboronic acid.[4] This is a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water) before it can participate in the transmetalation step.

Troubleshooting Protodeboronation:

  • Base Selection: While a base is required to activate the boronic acid for transmetalation,[3][8] overly strong or highly aqueous bases can accelerate protodeboronation.

    • Recommended Bases: Start with potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) .[5] They provide a good balance of reactivity and minimal side reactions. Cesium carbonate (Cs₂CO₃) is more soluble and can be more effective but is also more expensive.[11]

  • Temperature Control: High temperatures can exacerbate protodeboronation.[4] Aim for the lowest temperature that allows the reaction to proceed at a reasonable rate (typically 80-110 °C).[12][13]

  • Reagent Purity: Use fresh, high-purity boronic acid. Older batches can be partially decomposed.

  • Reaction Setup: Add the aryl halide in a slight excess (1.05-1.1 equivalents) to ensure the boronic acid is consumed quickly once transmetalation becomes favorable.[4]

Q5: I am observing a significant amount of biphenyl-3-carbonitrile (without the formyl group). What side reaction is this?

A5: This side product arises from the homo-coupling of your boronic acid partner, which in this case would be phenylboronic acid if it is present as an impurity, or from a related side reaction. However, the more likely scenario if you are seeing biphenyl-3-carbonitrile is the homo-coupling of 3-bromobenzonitrile to form the symmetrical biphenyl. A more common issue is the homo-coupling of the boronic acid itself.[7]

Preventing Homo-coupling:

  • Thorough Degassing: Oxygen is a primary culprit in promoting homo-coupling.[7][14] Before heating, thoroughly degas your reaction mixture by bubbling argon or nitrogen through the solvent for at least 15-20 minutes or by using several freeze-pump-thaw cycles.

  • Catalyst Purity: Ensure you are using a high-quality palladium source. The presence of residual Pd(II) species can initiate homo-coupling pathways.[7]

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thus disfavoring the homo-coupling side reaction.

Data Presentation: Recommended Starting Conditions

The following table provides validated starting points for the synthesis of this compound. These conditions should be used as a baseline for further optimization.

ParameterAryl Bromide Route (3-Bromobenzonitrile)Aryl Chloride Route (3-Chlorobenzonitrile)Rationale
Aryl Halide 1.0 equiv1.0 equivLimiting Reagent
Boronic Acid 1.2 equiv1.2 equivSlight excess to drive reaction, minimize homo-coupling.
Pd Precatalyst Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)Standard, effective precatalysts.
Ligand SPhos (4 mol%)XPhos (4.5 mol%)Bulky, electron-rich ligands are essential, especially for the less reactive aryl chloride.[10]
Base K₃PO₄ (2.5 equiv)K₃PO₄ (2.5 equiv)Strong, non-nucleophilic base effective in activating boronic acids.[5]
Solvent 1,4-Dioxane / H₂O (5:1)Toluene / H₂O (5:1)Common solvent systems for Suzuki couplings. Water is crucial for base solubility and facilitating transmetalation.[11][15]
Temperature 90 °C110 °CHigher temperature needed to activate the C-Cl bond.[12]
Time 4-12 h12-24 hMonitor by TLC/LC-MS for completion.

Visualization of the Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The following diagram illustrates the fundamental steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)-R² L₂ Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0  Regeneration Product R¹-R² (Product) RedElim->Product ArylHalide R¹-X (3-Bromobenzonitrile) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ (4-Formylphenylboronic Acid) + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol provides a robust method for the gram-scale synthesis using 3-bromobenzonitrile as the starting material.

Materials:

  • 3-Bromobenzonitrile (1.00 g, 5.49 mmol, 1.0 equiv)

  • 4-Formylphenylboronic acid (0.988 g, 6.59 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.025 g, 0.11 mmol, 2 mol%)

  • SPhos (0.090 g, 0.22 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.91 g, 13.7 mmol, 2.5 equiv)

  • 1,4-Dioxane (25 mL)

  • Deionized Water (5 mL)

  • Round-bottom flask (100 mL), condenser, magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromobenzonitrile, 4-formylphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask with a rubber septum, and attach it to a condenser under an inert atmosphere. Evacuate the flask and backfill with argon. Repeat this process three times to ensure all oxygen is removed.[16]

  • Solvent Addition: Add the 1,4-dioxane (25 mL) and water (5 mL) via syringe. The solvents should be degassed beforehand by bubbling argon through them for 20 minutes.

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours. Check for the disappearance of the limiting reagent, 3-bromobenzonitrile.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (30 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Washing: Combine the organic layers and wash with water (25 mL) and then with saturated brine (25 mL) to remove residual base and water-soluble impurities.[16]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to obtain this compound as a pure solid.

References

  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. ResearchGate. Available at: [Link]

  • A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction?. Reddit. Available at: [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate. Available at: [Link]

  • Table 1 Optimization of the reaction conditions for Suzuki coupling... ResearchGate. Available at: [Link]

  • Role of a base in Suzuki-Miyaura reaction. ResearchGate. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health (NIH). Available at: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. Available at: [Link]

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Technical Support Center: Synthesis of 4'-Formyl-biphenyl-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4'-Formyl-biphenyl-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during the synthesis of this important biphenyl derivative. The content is structured in a question-and-answer format to directly address specific issues you may face in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and robust method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide. For this specific synthesis, the recommended starting materials are 4-formylphenylboronic acid and 3-bromobenzonitrile . The reaction offers high functional group tolerance, making it suitable for molecules bearing both aldehyde and nitrile moieties.[1][4]

Q2: What are the primary side products I should expect in this synthesis?

A2: During the Suzuki-Miyaura coupling for this compound, several side products can form. The most common are:

  • Homocoupling of the boronic acid: This results in the formation of 4,4'-diformylbiphenyl . This is particularly prevalent with electron-deficient boronic acids like 4-formylphenylboronic acid.

  • Homocoupling of the aryl bromide: This leads to the formation of 3,3'-dicyanobiphenyl .

  • Dehalogenation of the aryl bromide: This side reaction produces benzonitrile .

  • Protodeboronation of the boronic acid: This results in the formation of benzaldehyde .

Understanding the formation pathways of these impurities is the first step in mitigating their presence.

Q3: Can the functional groups (formyl and cyano) react under the Suzuki coupling conditions?

A3: Generally, the formyl and cyano groups are stable under typical Suzuki-Miyaura conditions. However, under strongly basic conditions or with prolonged reaction times at elevated temperatures, side reactions can occur:

  • Cannizzaro Reaction: The formyl group, lacking an alpha-hydrogen, can undergo a disproportionation reaction in the presence of a strong base to yield the corresponding carboxylic acid and alcohol.[5][6][7] In the context of the product, this would lead to 3'-cyano-[1,1'-biphenyl]-4-carboxylic acid and (3'-cyano-[1,1'-biphenyl]-4-yl)methanol.

  • Nitrile Hydrolysis: While less common under standard Suzuki conditions, prolonged exposure to strong aqueous bases at high temperatures can lead to the hydrolysis of the nitrile group to a carboxamide or a carboxylic acid.[4][8][9]

Careful control of the base concentration and reaction temperature is crucial to minimize these functional group-related side reactions.

Troubleshooting Guide

This section provides a detailed breakdown of common issues, their probable causes, and actionable solutions.

Problem 1: Low Yield of the Desired Product
Symptom Probable Cause(s) Recommended Solution(s)
Low conversion of starting materials 1. Inefficient catalyst: The palladium catalyst may be deactivated or not suitable for the specific substrates. 2. Suboptimal reaction conditions: Incorrect temperature, solvent, or base can hinder the reaction rate.1. Catalyst selection: Use a high-activity catalyst system such as Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) with a suitable phosphine ligand.[9] 2. Optimize conditions: Screen different solvents (e.g., toluene, dioxane, DMF), bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), and temperatures. A common starting point is refluxing in a mixture of an organic solvent and an aqueous base solution.
Significant formation of homocoupling products 1. Excess boronic acid: A large excess of 4-formylphenylboronic acid can favor its homocoupling. 2. Oxygen in the reaction mixture: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.1. Stoichiometry control: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. 2. Inert atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) by thoroughly degassing the solvent and reaction vessel.
Presence of significant amounts of benzaldehyde and benzonitrile 1. Protodeboronation: The boronic acid is being replaced by a proton from the solvent or trace water. 2. Dehalogenation: The aryl bromide is being reduced.1. Anhydrous conditions: Use anhydrous solvents and reagents to minimize protodeboronation. 2. Choice of base and solvent: Some bases and solvents can promote these side reactions. Experiment with different combinations.
Problem 2: Difficulty in Purifying the Final Product
Symptom Probable Cause(s) Recommended Solution(s)
Co-elution of impurities during column chromatography 1. Similar polarity of product and side products: The homocoupled products (4,4'-diformylbiphenyl and 3,3'-dicyanobiphenyl) can have similar polarities to the desired product.1. Optimize chromatography: Use a high-resolution silica gel and a carefully selected eluent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. 2. Recrystallization: If chromatography is insufficient, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, toluene/hexane).
Persistent low-level impurities in the final product 1. Incomplete removal of starting materials or side products. 1. Multiple purification steps: A combination of column chromatography followed by recrystallization may be necessary to achieve high purity. 2. NMR analysis: Use ¹H and ¹³C NMR to identify the persistent impurities and tailor the purification strategy accordingly.

Experimental Protocols

Representative Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is adapted from a similar, well-established procedure for the synthesis of biphenyl aldehydes.[9]

Materials:

  • 3-Bromobenzonitrile (1.0 eq)

  • 4-Formylphenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 eq)

  • Triphenylphosphine (PPh₃) (0.03 eq)

  • 2 M Aqueous sodium carbonate (Na₂CO₃) solution (2.0 eq)

  • 1-Propanol

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromobenzonitrile (1.0 eq), 4-formylphenylboronic acid (1.2 eq), and 1-propanol.

  • Purge the flask with an inert gas (nitrogen or argon) for 15-20 minutes.

  • Under the inert atmosphere, add palladium(II) acetate (0.01 eq), triphenylphosphine (0.03 eq), and the 2 M aqueous sodium carbonate solution (2.0 eq).

  • Heat the reaction mixture to reflux (approximately 97-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add deionized water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification:

The crude product is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Visualizing Reaction Pathways

Desired Suzuki-Miyaura Coupling Reaction

Suzuki_Coupling 4-Formylphenylboronic Acid 4-Formylphenylboronic Acid Pd(0) Catalyst + Base Pd(0) Catalyst + Base 4-Formylphenylboronic Acid->Pd(0) Catalyst + Base 3-Bromobenzonitrile 3-Bromobenzonitrile 3-Bromobenzonitrile->Pd(0) Catalyst + Base This compound This compound Pd(0) Catalyst + Base->this compound

Caption: Desired Suzuki-Miyaura cross-coupling pathway.

Common Side Product Formation Pathways

Side_Reactions cluster_starting_materials Starting Materials cluster_side_products Side Products 4-Formylphenylboronic Acid 4-Formylphenylboronic Acid 4,4'-Diformylbiphenyl 4,4'-Diformylbiphenyl 4-Formylphenylboronic Acid->4,4'-Diformylbiphenyl Homocoupling Benzaldehyde Benzaldehyde 4-Formylphenylboronic Acid->Benzaldehyde Protodeboronation 3-Bromobenzonitrile 3-Bromobenzonitrile 3,3'-Dicyanobiphenyl 3,3'-Dicyanobiphenyl 3-Bromobenzonitrile->3,3'-Dicyanobiphenyl Homocoupling Benzonitrile Benzonitrile 3-Bromobenzonitrile->Benzonitrile Dehalogenation

Caption: Formation pathways of common side products.

Analytical Data for Impurity Identification

Identifying impurities is critical for process optimization. NMR spectroscopy is a powerful tool for this purpose. Below is a table of expected approximate ¹H NMR chemical shifts for the main product and key impurities in CDCl₃.

Compound Key ¹H NMR Signals (ppm, in CDCl₃) Reference
This compound ~10.1 (s, 1H, -CHO), ~7.6-8.0 (m, 8H, Ar-H)Inferred
4,4'-Diformylbiphenyl ~10.05 (s, 2H, -CHO), ~7.8-8.0 (m, 8H, Ar-H)[10]
3,3'-Dicyanobiphenyl ~7.6-7.9 (m, 8H, Ar-H)Inferred
Benzaldehyde ~10.0 (s, 1H, -CHO), ~7.5-7.9 (m, 5H, Ar-H)[11][12]
Benzonitrile ~7.4-7.7 (m, 5H, Ar-H)[11][13]

Note: Chemical shifts can vary depending on the solvent and concentration. These are approximate values for guidance.

References

  • Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Retrieved from [Link]

  • Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Product yields in Suzuki–Miyaura reaction of 4-bromobenzonitrile with phenylboronic acid catalyzed by 3. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Organic Syntheses. (1998). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Retrieved from [Link]

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]

  • Ghanei-Motlagh, M., & Taher, M. A. (2024). Synthetic applications of the Cannizzaro reaction. RSC Advances, 14(28), 20087-20107. [Link]

  • National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Cannizzaro Reaction. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzaldehyde. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzonitrile. PubChem. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Cannizzaro Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study In this work, 13... Retrieved from [Link]

  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Books. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000284 Benzonitrile at BMRB. Retrieved from [Link]

  • ResearchGate. (n.d.). The Cannizzaro Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Impurity Profiling of Pharmaceutical Drugs By Various Methods. Retrieved from [Link]

  • Kalinowska, M., & Radecka-Paryzek, W. (2012). Basic 1H- and 13C-NMR Spectroscopy. Springer.
  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz... Retrieved from [Link]

  • SciELO. (n.d.). A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4'-Formyl-biphenyl-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4'-Formyl-biphenyl-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this challenging synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and improve your reaction yields.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, the synthesis of this compound presents a unique set of challenges due to the presence of two distinct electron-withdrawing groups: a nitrile and a formyl group. The electronic nature of these substituents can significantly influence the reaction's success, often leading to sluggish reactions or low yields if not properly optimized.[3]

This guide will focus on the Suzuki-Miyaura pathway, providing a robust experimental protocol and a detailed troubleshooting guide to address the specific issues you may encounter.

Core Synthesis Pathway: The Suzuki-Miyaura Coupling

The most reliable method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura coupling between 3-bromobenzonitrile and 4-formylphenylboronic acid.

Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromobenzonitrile, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its aryl group (4-formylphenyl) to the palladium center, displacing the halide.

  • Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the desired biphenyl product and regenerating the Pd(0) catalyst for the next cycle.[5][6]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl1 Br-Pd(II)L₂-Aryl¹ OxAdd->PdII_Aryl1 Transmetal Transmetalation PdII_Aryl1->Transmetal PdII_Aryl2 Aryl²-Pd(II)L₂-Aryl¹ Transmetal->PdII_Aryl2 RedElim Reductive Elimination PdII_Aryl2->RedElim RedElim->Pd0 Product Aryl¹-Aryl² (Product) RedElim->Product Aryl1_Halide Aryl¹-Br (3-Bromobenzonitrile) Aryl1_Halide->OxAdd Boronic_Acid Aryl²-B(OH)₂ (4-Formylphenylboronic Acid) Boronic_Acid->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol

This protocol is a robust starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Reagents:

  • 3-Bromobenzonitrile (1.0 equiv)

  • 4-Formylphenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromobenzonitrile, 4-formylphenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Maintaining an inert atmosphere is crucial to prevent catalyst oxidation.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate and triphenylphosphine.

  • Solvent Addition: Add toluene and water in a 4:1 ratio. The biphasic system helps to dissolve both the organic substrates and the inorganic base.

  • Reaction: Heat the mixture to 85-90°C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with brine.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.[3]

Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is very low or I'm seeing no product formation. What are the likely causes?

A1: This is a common issue that can stem from several factors. Let's break down the possibilities in a logical troubleshooting workflow.

Troubleshooting_Yield Start Low / No Yield Catalyst Is the Catalyst Active? Start->Catalyst Inert_Atm Was the Inert Atmosphere Maintained? Catalyst->Inert_Atm Yes Sol_Catalyst Use a fresh Pd source (e.g., Pd(PPh₃)₄) or a pre-catalyst. Ensure ligand is pure (free of oxide). Catalyst->Sol_Catalyst No Reagents Are Reagents Pure? Inert_Atm->Reagents Yes Sol_Inert Improve degassing technique (freeze-pump-thaw) or use a glovebox. Inert_Atm->Sol_Inert No Conditions Are Reaction Conditions Optimal? Reagents->Conditions Yes Sol_Reagents Check boronic acid for dehydration/boroxine formation. Recrystallize if necessary. Ensure base is anhydrous. Reagents->Sol_Reagents No Sol_Conditions Increase temperature to 100-110°C. Screen alternative bases (e.g., Cs₂CO₃, K₃PO₄) or solvents (e.g., Dioxane, DMF). Conditions->Sol_Conditions No

Caption: Decision workflow for troubleshooting low reaction yield.

  • Catalyst Inactivity: The Pd(0) species is the active catalyst. Pd(II) precursors like Pd(OAc)₂ must be reduced in situ.[7] If this reduction is inefficient or the catalyst decomposes (forms palladium black), the reaction will stall.[8]

    • Solution: Consider using a pre-formed, air-stable Pd(0) catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[9] Also, ensure your phosphine ligand is pure; triphenylphosphine can oxidize to triphenylphosphine oxide, which can hinder catalysis.[9]

  • Poor Quality of Boronic Acid: 4-Formylphenylboronic acid, like many boronic acids, can undergo dehydration to form cyclic boroxine anhydrides, especially upon prolonged storage. These boroxines are often less reactive in the transmetalation step.

    • Solution: Check the purity of your boronic acid by NMR. If significant boroxine is present, you may need to purify it or use a freshly purchased batch.

  • Ineffective Base or Solvent System: The base is critical for activating the boronic acid for transmetalation.[6] If the base is not strong enough or is not sufficiently soluble, the reaction rate will suffer.

    • Solution: While K₂CO₃ is a good starting point, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective, particularly with electron-deficient partners.[10] Screening solvents like Dioxane/water or DMF may also improve results.[10]

Q2: I'm observing significant amounts of homocoupled byproducts (biphenyl-4,4'-dicarbaldehyde or biphenyl-3,3'-dicarbonitrile). How can I prevent this?

A2: Homocoupling is a common side reaction in Suzuki couplings.[8] It arises from the reaction of two molecules of the same coupling partner.

  • Cause 1: Oxygen Contamination: Trace oxygen can promote the oxidative homocoupling of the boronic acid.

    • Solution: Rigorous degassing of your solvents and reaction vessel is paramount. Employing the freeze-pump-thaw technique (3 cycles) for solvent degassing is highly recommended.

  • Cause 2: Reaction Conditions: High temperatures and prolonged reaction times can sometimes favor homocoupling.

    • Solution: Try to run the reaction at the lowest temperature that allows for a reasonable conversion rate (e.g., starting at 80°C). Additionally, using a slight excess (1.1-1.2 equivalents) of the boronic acid can help ensure the cross-coupling pathway is favored over homocoupling.

Q3: The purification is difficult, and my final product is contaminated with a close-running spot on TLC. What could it be?

A3: The most likely impurity is debrominated starting material (benzonitrile) or a protodeboronated byproduct (benzaldehyde).

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by excess water or insufficiently anhydrous conditions.[8]

    • Solution: Ensure your solvents are anhydrous (if using a non-aqueous system) and that your base is dry. While some water is necessary for aqueous systems, using a precisely measured amount (e.g., a 4:1 or 5:1 organic/aqueous ratio) is key.

  • Purification Strategy: If these impurities are present, careful column chromatography is essential.[11]

    • Solution: Use a long column with a shallow solvent gradient (e.g., starting with 100% hexane and slowly increasing the percentage of ethyl acetate). This will improve the separation of your product from closely related byproducts. Recrystallization from a solvent system like ethanol/water or ethyl acetate/hexane can also be an effective final purification step.[12]

Frequently Asked Questions (FAQs)

What is the best catalyst and ligand combination for this specific reaction? For coupling an aryl bromide with an electron-deficient boronic acid, a combination of a palladium(II) precursor like Pd(OAc)₂ with a phosphine ligand such as PPh₃ is a cost-effective and generally reliable choice. For more challenging or sluggish reactions, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or employing more electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like SPhos) can significantly improve reaction rates and yields.[9]

Why is an excess of the boronic acid used? Using a slight excess (typically 1.1 to 1.5 equivalents) of the boronic acid helps to drive the reaction to completion. It also compensates for any potential deactivation of the boronic acid through homocoupling or protodeboronation, ensuring enough is available to react with the aryl halide.[13]

Can I use 3-chlorobenzonitrile instead of 3-bromobenzonitrile? While possible, aryl chlorides are generally less reactive than aryl bromides in Suzuki couplings.[9] Coupling an aryl chloride requires a more active catalytic system, often involving specialized, electron-rich bulky phosphine ligands and stronger bases at higher temperatures. For initial syntheses, 3-bromobenzonitrile is the more reliable choice.

Data Summary Tables

Table 1: Comparison of Common Reaction Parameters

ParameterRecommendedAlternative 1Alternative 2Rationale
Pd Catalyst Pd(OAc)₂ / PPh₃Pd(PPh₃)₄Pd₂(dba)₃ / SPhosBalance of cost, stability, and reactivity. Alternatives offer higher activity for difficult couplings.
Base K₂CO₃K₃PO₄Cs₂CO₃K₂CO₃ is a good starting point. K₃PO₄ and Cs₂CO₃ are stronger and can accelerate slow reactions.[10]
Solvent System Toluene / H₂O (4:1)Dioxane / H₂O (4:1)Anhydrous DMFToluene is effective and easy to remove. Dioxane can improve solubility. DMF is for challenging, low-solubility substrates.
Temperature 85-90 °C100-110 °C70-80 °CHigher temperatures increase rate but may also increase byproduct formation.[10]
Parameter Interdependence Diagram

Parameter_Interdependence Catalyst Catalyst Choice Ligand Ligand Catalyst->Ligand influences Temperature Temperature Catalyst->Temperature affects optimal Yield Yield & Purity Catalyst->Yield Base Base Strength Ligand->Base can affect stability Solvent Solvent Polarity Base->Solvent solubility dependent Base->Yield Solvent->Temperature boiling point Solvent->Yield Temperature->Yield

Caption: Interdependence of key reaction parameters in Suzuki coupling.

References

  • Burdick, J. Roger Lochhead and Herbert D. Knudsen. "Method for purifying biphenyl.
  • Baoshan Iron and Steel Co Ltd. "Process for purifying biphenyl.
  • "Purification of polybrominated biphenyl congeners." PubMed, 1982. [Link]

  • "Optimizing Suzuki Coupling Reactions." CovaSyn. [Link]

  • "Preparation of biphenyl." PrepChem.com. [Link]

  • "Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity." ACS Publications, 2026. [Link]

  • "Suzuki Coupling I Common Byproducts in Suzuki Coupling." YouTube, 2024. [Link]

  • "CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview)." YouTube, 2022. [Link]

  • "Model biphenyl reaction." ResearchGate, 2018. [Link]

  • "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." National Institutes of Health. [Link]

  • "Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry." Reddit, 2016. [Link]

  • "Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst." RSC Publishing, 2022. [Link]

  • "(a) Development of optimal condition. (b) Cross-coupling of 1 with aryl..." ResearchGate. [Link]

  • "Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?" ResearchGate, 2017. [Link]

  • "Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design." Organic Chemistry Frontiers (RSC Publishing), 2025. [Link]

  • "Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner." University of Leeds, 2010. [Link]

  • "The Suzuki Reaction." Columbia University, 2014. [Link]

  • "Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives." MDPI, 2017. [Link]

  • "Suzuki-Miyaura Coupling." Chemistry LibreTexts, 2024. [Link]

  • "Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls." University of California, San Diego. [Link]

  • "Suzuki Coupling Mechanism." YouTube, 2022. [Link]

  • "Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF." ResearchGate, 2025. [Link]

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Technical Support Center: Catalyst Selection for 4'-Formyl-biphenyl-3-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 4'-Formyl-biphenyl-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of this specific Suzuki-Miyaura cross-coupling reaction. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Introduction

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The Suzuki-Miyaura coupling reaction is the most common and efficient method for creating the C-C bond that forms the biphenyl scaffold.[1][2] The success of this reaction is highly dependent on the judicious selection of the catalyst system, which includes the palladium source and the associated ligands.[3][4] This guide will address common challenges and provide solutions for optimizing your catalytic system.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound via Suzuki-Miyaura coupling.

Issue 1: Low to No Product Yield

Question: My Suzuki-Miyaura reaction to synthesize this compound is resulting in a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?

Answer: Low or no yield is a common issue that can stem from several factors related to the catalyst, reagents, and reaction conditions. Here is a systematic approach to diagnosing the problem:

  • Catalyst Inactivity: The active catalytic species in a Suzuki coupling is Pd(0).[5] If you are using a Pd(II) precatalyst, it must be reduced in situ. Inefficient reduction can lead to a low concentration of the active catalyst.

    • Solution:

      • Ensure your palladium source is of high quality and has been stored under inert conditions to prevent oxidation.

      • Consider using a precatalyst that more readily forms the active Pd(0) species.

      • Thoroughly degas your solvent and reaction mixture to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[5]

  • Inappropriate Ligand Choice: The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.[2] An unsuitable ligand can hinder oxidative addition or reductive elimination.

    • Solution:

      • For the coupling of an aryl bromide (like 3-bromobenzonitrile) with an arylboronic acid (like 4-formylphenylboronic acid), bulky and electron-rich phosphine ligands are often effective.[6][7]

      • Experiment with different classes of ligands, such as Buchwald or Josiphos-type ligands, which are known to be effective in challenging Suzuki couplings.[7]

  • Poor Reagent Quality or Stability: The purity and stability of your starting materials, particularly the boronic acid, are crucial. Boronic acids can undergo protodeboronation, especially under basic conditions or in the presence of water.[8][9]

    • Solution:

      • Use freshly purchased or purified aryl halides and boronic acids.

      • Consider using boronate esters (e.g., pinacol esters) which are often more stable than their corresponding boronic acids.[1][10]

  • Suboptimal Base and Solvent Combination: The base is necessary to activate the boronic acid for transmetalation.[11] The choice of base and solvent can significantly impact reaction efficiency and solubility of reagents.

    • Solution:

      • Screen a variety of bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[12]

      • Commonly used solvents include toluene, dioxane, or solvent/water mixtures. The addition of water can sometimes be beneficial, but it can also promote protodeboronation.[7][8]

Issue 2: Formation of Significant Side Products

Question: I am observing significant side product formation in my reaction, primarily homocoupling of the boronic acid and dehalogenation of the aryl halide. How can I minimize these side reactions?

Answer: The formation of side products is often indicative of an imbalanced catalytic cycle or suboptimal reaction conditions.

  • Homocoupling of Boronic Acid (Ar-Ar): This typically occurs when the rate of transmetalation is faster than the rate of reductive elimination or when oxygen is present in the reaction mixture.

    • Solution:

      • Ensure rigorous degassing of the reaction mixture to minimize oxygen levels.

      • Adjust the catalyst-to-ligand ratio. A higher ligand concentration can sometimes suppress homocoupling.

      • Lowering the reaction temperature may also reduce the rate of homocoupling.

  • Dehalogenation of Aryl Halide (Ar-H): This side reaction can be promoted by certain bases and solvents, or by the presence of water.

    • Solution:

      • If using a strong base, consider switching to a weaker base like potassium carbonate or potassium fluoride (KF).[8]

      • Ensure your solvent is anhydrous if water is suspected to be the culprit.

      • The choice of ligand can also influence the extent of dehalogenation.

Visualizing the Suzuki-Miyaura Catalytic Cycle

To better understand the process and potential points of failure, the following diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X RPdX R¹-Pd(II)L_n-X OxAdd->RPdX Trans Transmetalation RPdX->Trans R²-B(OR)₂ RPd_R R¹-Pd(II)L_n-R² Trans->RPd_R RedElim Reductive Elimination RPd_R->RedElim RedElim->Pd0 R¹-R² Product This compound (R¹-R²) RedElim->Product ArylHalide 3-Bromobenzonitrile (R¹-X) ArylHalide->OxAdd BoronicAcid 4-Formylphenylboronic Acid (R²-B(OH)₂) BoronicAcid->Trans

Caption: The Suzuki-Miyaura catalytic cycle for biphenyl synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst precursor for the synthesis of this compound?

A1: While there is no single "best" precursor for all conditions, palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are commonly used and effective.[11][13] Pd(OAc)₂ is often paired with phosphine ligands and requires in situ reduction to the active Pd(0) species. Pd₂(dba)₃ is already a Pd(0) source and can be more efficient in some cases. For challenging couplings, pre-formed palladium-ligand complexes, known as precatalysts, can offer higher activity and stability.

Q2: How do the electronic properties of the coupling partners affect catalyst selection?

A2: The electronic nature of both the aryl halide and the boronic acid significantly influences the reaction.[14] In the synthesis of this compound, both coupling partners contain electron-withdrawing groups (nitrile and formyl). This can make the oxidative addition step more favorable for the aryl halide but can slow down the transmetalation step with the electron-deficient boronic acid.[13][14] Therefore, a catalyst system with a sufficiently electron-rich and bulky ligand is often required to promote the transmetalation step.

Q3: Can I use an aryl chloride instead of an aryl bromide for this synthesis?

A3: Aryl chlorides are generally less reactive than aryl bromides in Suzuki-Miyaura couplings due to the stronger C-Cl bond.[2] While it is possible to use 3-chlorobenzonitrile, it typically requires a more active catalyst system, often involving highly electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, along with higher reaction temperatures.[9][11]

Q4: What is the optimal catalyst loading for this reaction?

A4: Typical catalyst loadings for Suzuki-Miyaura reactions range from 0.1 to 5 mol% of the palladium precursor.[3] For initial optimization, a loading of 1-2 mol% is a good starting point. If the reaction is sluggish, increasing the catalyst loading may improve the yield, but this also increases costs and the amount of residual palladium in the product. It is often more effective to optimize the ligand, base, and solvent before resorting to higher catalyst loadings.

Recommended Catalyst Systems and Reaction Conditions

The following table provides a starting point for catalyst system selection for the synthesis of this compound.

Palladium SourceLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-100
Pd₂(dba)₃XPhosK₂CO₃Dioxane80-100
Pd(PPh₃)₄(None)Na₂CO₃Toluene/EtOH/H₂O80-100

Note: These are general recommendations. Optimal conditions should be determined experimentally for each specific setup.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the synthesis of this compound.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzonitrile (1.0 equiv), 4-formylphenylboronic acid (1.2 equiv), and the chosen base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv).

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Experimental Workflow

Experimental_Workflow start Start setup 1. Reaction Setup (Add solid reagents) start->setup inert 2. Purge with Inert Gas setup->inert reagents 3. Add Catalyst and Ligand inert->reagents solvent 4. Add Degassed Solvent reagents->solvent reaction 5. Heat and Stir solvent->reaction monitor 6. Monitor Progress (TLC/LC-MS) reaction->monitor monitor->reaction Incomplete workup 7. Quench and Extract monitor->workup Complete purify 8. Column Chromatography workup->purify end End (Pure Product) purify->end

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

  • Mol Divers. (2013). Palladium-catalyzed regioselective synthesis of 2(2'-biphenyl)benzimidazoles through C-H activation. Mol Divers, 17(4), 641-9. [Link]

  • Cogent Chemistry. (2024). Design of experiment (DOE) and process optimisation of palladium catalysed biphenyl synthesis. Cogent Chemistry, 10(1). [Link]

  • Small. (2024). Palladium-Catalyzed Combinatorial Synthesis of Biphenyls on Droplet Microarrays at Nanoliter Scale. Small, 20(4), e2304325. [Link]

  • Molecules. (2021). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Molecules, 26(11), 3369. [Link]

  • Dalton Transactions. (2014). Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination. Dalton Transactions, 43(30), 11465-11473. [Link]

  • Organic Letters. (2023). Synthesis of Chiral Biphenyl Monophosphines as Ligands in Enantioselective Suzuki–Miyaura Coupling. Organic Letters, 25(50), 8963–8968. [Link]

  • Chemical Communications. (2021). Palladium-catalyzed distal selective C–H chalcogenation of biphenyl amines. Chemical Communications, 57(78), 9969-9972. [Link]

  • Angewandte Chemie International Edition. (2018). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Angewandte Chemie International Edition, 57(48), 15858-15862. [Link]

  • University of Glasgow. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • ResearchGate. (2018). Optimization of reaction conditions. ResearchGate. [Link]

  • Google Patents. (2012).
  • Journal of Organometallic Chemistry. (2002). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 653(1-2), 83-97. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Chem Help ASAP. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 46. [Link]

  • MDPI. (2022). Catalysts for Suzuki–Miyaura Coupling Reaction. Catalysts, 12(11), 1422. [Link]

  • Google Patents. (2009). Preparations of 4-formyl biphenyl, 4-hydroxymethyl biphenyl and 4-chloromethyl biphenyl.
  • ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?. ResearchGate. [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 79. [Link]

  • ResearchGate. (2014). Preparation of biphenyl-4-carbonitrile from biphenyl-4-carboxamide. ResearchGate. [Link]

  • Organic Syntheses. (n.d.). Furan-2-yl(phenyl)methanol. Organic Syntheses. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4-hydroxy-3-(phenyl(piperidine-1-yl)methyl)-2H-chromium-2-one. ResearchGate. [Link]

Sources

Technical Support Center: Suzuki Coupling for the Synthesis of 4'-Formyl-biphenyl-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4'-Formyl-biphenyl-3-carbonitrile via the Suzuki-Miyaura coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to navigate the nuances of this specific transformation, ensuring successful and reproducible outcomes in your laboratory.

Introduction: The Critical Role of the Base

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with remarkable efficiency.[1][2] In the synthesis of this compound, the judicious selection of a base is paramount. The base plays a multifaceted role in the catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate species, which in turn facilitates the crucial transmetalation step.[1][3] The choice of base can profoundly influence reaction kinetics, yield, and the impurity profile, especially when dealing with functionalized substrates bearing both electron-withdrawing formyl and cyano groups.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, with a focus on the impact of the base.

Q1: My reaction yield is low. What are the likely causes related to the base?

A1: Low yields in this Suzuki coupling can often be traced back to the choice and handling of the base. Here are several factors to consider:

  • Inadequate Base Strength: The primary role of the base is to form the boronate ester from the boronic acid, a key step for transmetalation.[1][3] If the base is too weak, the formation of the active boronate species will be slow or incomplete, leading to a sluggish reaction and low conversion. For this specific transformation involving electron-deficient coupling partners, a moderately strong inorganic base is often a good starting point.

  • Poor Solubility of the Base: The reaction's efficiency can be hampered if the base is not sufficiently soluble in the reaction medium. This can lead to a heterogeneous mixture with inconsistent reaction rates. While many Suzuki couplings are biphasic, ensuring adequate mixing and, where possible, partial solubility of the base is crucial. Some bases, like cesium carbonate, exhibit better solubility in organic solvents compared to sodium or potassium carbonate.

  • Competing Side Reactions: An inappropriate base can promote side reactions. For instance, a very strong and nucleophilic base like sodium hydroxide could potentially react with the formyl or cyano groups on your substrates, especially at elevated temperatures.[1]

  • Protodeboronation: This is a common side reaction where the boronic acid reacts with a proton source to regenerate the corresponding arene, effectively consuming your starting material. The choice of base can influence the rate of protodeboronation.

Q2: I am observing significant amounts of homocoupling of my boronic acid. How can the base selection help mitigate this?

A2: Homocoupling of the boronic acid is a frequent side reaction. While often linked to the presence of oxygen, the base can play a role. A base that is too strong can sometimes accelerate the decomposition of the boronic acid, leading to homocoupling. Ensuring a well-degassed reaction mixture is the primary solution. However, if the problem persists, consider screening different bases. A switch from a carbonate to a phosphate base, such as K₃PO₄, may sometimes alter the reaction pathway and reduce homocoupling.

Q3: Should I use an inorganic or an organic base for this reaction?

A3: For the Suzuki coupling to synthesize this compound, inorganic bases are generally preferred and have shown better performance in similar systems.[4]

  • Inorganic Bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄): These are the most commonly used and are often highly effective. They are strong enough to facilitate boronate formation without typically interfering with the functional groups present in the target molecule. Sodium carbonate (Na₂CO₃) has been shown to be a highly effective and cost-efficient base in many Suzuki-Miyaura couplings.[3][4]

  • Organic Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): Organic bases are generally weaker and often less effective in promoting the Suzuki coupling of aryl halides. They are more commonly employed in other types of coupling reactions. For this specific synthesis, they are not the recommended first choice.

Q4: Can the presence of water in my reaction mixture affect the performance of the base?

A4: Yes, the presence of water is often beneficial and even necessary for many Suzuki coupling reactions, particularly when using inorganic bases. Water can help to dissolve the inorganic base and facilitate the formation of the active boronate species. Many standard protocols for Suzuki couplings utilize a biphasic solvent system, such as toluene/water or dioxane/water. However, the optimal amount of water can be substrate-dependent, and excessive water can sometimes promote protodeboronation.

Recommended Experimental Protocol

This protocol provides a starting point for the synthesis of this compound. Optimization may be required based on your specific laboratory conditions and reagent purity.

Reaction Scheme:

Materials:

  • 4-Formylphenylboronic acid

  • 3-Bromobenzonitrile

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃), finely ground

  • Toluene

  • Ethanol

  • Water, deionized and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-formylphenylboronic acid (1.2 mmol), 3-bromobenzonitrile (1.0 mmol), and finely ground potassium carbonate (2.0 mmol).

  • Add Palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times to ensure an inert atmosphere.

  • Via syringe, add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.

Data Presentation: Comparison of Common Bases

The choice of base can significantly impact the yield of the Suzuki coupling. The following table provides a comparative overview of commonly used inorganic bases and their general performance characteristics.

BaseFormulaTypical Yield Range (%)Key Considerations
Sodium CarbonateNa₂CO₃85-98A cost-effective and widely used base. Often a good starting point for optimization.[1][3]
Potassium CarbonateK₂CO₃88-99Similar to Na₂CO₃ but can sometimes offer slightly better yields due to cation effects.
Cesium CarbonateCs₂CO₃90-99Often provides excellent yields, particularly with challenging substrates. Its higher solubility in organic solvents can be advantageous, but it is more expensive.
Potassium PhosphateK₃PO₄85-95A strong, non-nucleophilic base. It can be particularly effective for sterically hindered substrates and may help to minimize side reactions.
Sodium HydroxideNaOH70-90A strong and inexpensive base, but its high nucleophilicity may lead to undesired side reactions with sensitive functional groups like esters or aldehydes.[1]

Note: Yields are highly dependent on the specific substrates, catalyst, ligand, and solvent system used.

Visualization of the Catalytic Cycle and the Role of the Base

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling, highlighting the crucial step where the base is involved.

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_base Role of the Base Pd0 Pd(0)L₂ PdII_A R¹-Pd(II)L₂-X Pd0->PdII_A Oxidative Addition OxAdd Oxidative Addition (R¹-X) PdII_B R¹-Pd(II)L₂-OR PdII_A->PdII_B Ligand Exchange Base_Step Base (e.g., K₂CO₃) PdII_C R¹-Pd(II)L₂-R² PdII_B->PdII_C Transmetalation Transmetalation Transmetalation (R²-B(OH)₂) PdII_C->Pd0 Reductive Elimination Product R¹-R² PdII_C->Product RedElim Reductive Elimination BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate + OH⁻ (from Base)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling highlighting the activation of the boronic acid by the base.

References

  • Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate. Available at: [Link]

  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry (RSC Publishing). Available at: [Link]

Sources

Technical Support Center: Synthesis of 4'-Formyl-biphenyl-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4'-Formyl-biphenyl-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during its synthesis. The synthesis of this molecule, like many biphenyl derivatives, is highly sensitive to reaction conditions, with the choice of solvent playing a pivotal role in the success of the experiment.

Introduction to the Synthesis

The synthesis of this compound typically involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura, Stille, or Heck reaction.[1][2] These methods are favored for their versatility and functional group tolerance.[1][3] The choice of solvent in these reactions is not merely a medium for the reactants but an active participant that can influence catalyst stability, reaction kinetics, and product selectivity.[4][5] This guide will primarily focus on the Suzuki-Miyaura coupling, as it is one of the most common methods for biphenyl synthesis, utilizing readily available and less toxic boronic acid reagents.[1][6]

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, with a focus on solvent-related effects.

Issue 1: Low or No Product Yield

Q1: My Suzuki-Miyaura coupling reaction to synthesize this compound is giving a very low yield or no product at all. What are the likely causes related to the solvent?

A1: Low or no yield in a Suzuki-Miyaura coupling can be attributed to several factors, with the solvent system being a critical parameter.[7][8] Here’s a breakdown of potential solvent-related issues:

  • Inadequate Solubility of Reactants or Base: For the catalytic cycle to proceed efficiently, all components (aryl halide, boronic acid, base, and catalyst) must have sufficient solubility in the reaction medium.[4]

    • Troubleshooting:

      • If using a nonpolar solvent like toluene, consider adding a co-solvent such as ethanol or THF to improve the solubility of the base (e.g., K2CO3, Cs2CO3).[6][7]

      • A biphasic system, often with water, is common in Suzuki reactions to dissolve the inorganic base.[9][10] Ensure adequate mixing to facilitate interaction between the organic and aqueous phases. The ratio of the organic solvent to water can significantly impact the reaction rate.[10]

  • Catalyst Deactivation: The palladium catalyst can be sensitive to impurities in the solvent or may not be stable under the chosen solvent and temperature conditions.

    • Troubleshooting:

      • Ensure the use of high-purity, dry solvents. Some solvents, like 1-methyl-2-pyrrolidinone (NMP), can form hydroperoxides upon storage, which can oxidize the phosphine ligands and deactivate the catalyst.[11]

      • Some solvents can directly participate in the reduction of the Pd(II) precatalyst to the active Pd(0) species.[4] For example, amide solvents like DMF can be oxidized by Pd(II), aiding in the formation of the active catalyst.[4] If your precatalyst is not being activated, a change in solvent might be necessary.

  • Poor Solvent Choice for the Catalytic Cycle: The polarity of the solvent can influence the different steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[12]

    • Troubleshooting:

      • For the oxidative addition step, polar aprotic solvents like DMF, DMSO, or acetonitrile can be beneficial.[12] However, the choice is not always straightforward, as some polar solvents might favor side reactions.[12]

      • A systematic screening of solvents with varying polarities is often the best approach. A common starting point is a mixture of an ethereal solvent (like dioxane or THF) and water.[6][7]

Q2: I am observing the formation of significant side products, which is lowering the yield of my desired this compound. What are the common solvent-influenced side reactions?

A2: The formation of byproducts is a common issue in cross-coupling reactions. The solvent can play a significant role in promoting these unwanted pathways.[6]

  • Homocoupling of the Boronic Acid: This is a frequent side reaction where two molecules of the boronic acid couple to form a symmetrical biphenyl.[6][13]

    • Causality: This can be promoted by the presence of oxygen in the reaction mixture, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to a catalytic cycle that favors homocoupling.[6]

    • Troubleshooting:

      • Thoroughly degas your solvent and reaction mixture by bubbling an inert gas (argon or nitrogen) through it before adding the catalyst.[7]

      • The choice of solvent can influence the rate of homocoupling. In some cases, less polar solvents may reduce this side reaction.

  • Dehalogenation of the Aryl Halide: The starting aryl halide can be reduced, replacing the halogen with a hydrogen atom.[6]

    • Causality: This can occur if a hydride source is present. Some solvents, particularly alcohols, can act as hydride donors in the presence of the palladium catalyst and a base.[6]

    • Troubleshooting:

      • If you suspect dehalogenation, try switching to a non-protic solvent system. For example, instead of a toluene/ethanol mixture, you could try toluene/dioxane.

  • Protodeboronation of the Boronic Acid: The boronic acid can react with protic solvents (like water or alcohols) to be converted back to the corresponding arene, rendering it inactive for the cross-coupling reaction.[14]

    • Causality: This side reaction is often exacerbated by high temperatures and the presence of a base.[14]

    • Troubleshooting:

      • While water is often necessary to dissolve the base, using an excessive amount can promote protodeboronation. Optimizing the solvent-to-water ratio is crucial.[9]

      • Using boronic esters (e.g., pinacol esters) can increase stability and reduce the rate of protodeboronation.[6]

Issue 2: Reaction Selectivity and Purity

Q3: My reaction produces a mixture of isomers or is difficult to purify. How can the solvent affect the selectivity and purity of this compound?

A3: Solvents can have a profound impact on the selectivity of a reaction, especially when dealing with substrates that have multiple reactive sites.[12] While this compound itself is the product, issues with selectivity can arise if the starting materials have competing reactive sites.

  • Chemoselectivity: If your starting materials have other functional groups that could potentially react (e.g., another halide), the solvent can influence which site the palladium catalyst preferentially adds to.[12]

    • Expert Insight: For substrates with both a chloride and a triflate group, for instance, nonpolar solvents like THF or toluene tend to favor reaction at the C-Cl bond, while some polar solvents like acetonitrile or DMF favor reaction at the C-OTf bond.[12] This is attributed to the ability of polar solvents to stabilize anionic transition states.[12]

  • Purification Challenges: The choice of solvent can impact the ease of purification.

    • Troubleshooting:

      • High-boiling point solvents like DMF, DMSO, or NMP can be difficult to remove completely from the final product. If possible, opt for lower-boiling point solvents like THF, dioxane, or toluene.

      • Some solvents can lead to the formation of byproducts that are very close in polarity to the desired product, making chromatographic separation challenging.[7] Screening different solvent systems might yield a cleaner reaction profile that simplifies purification.

Experimental Protocols & Data

General Protocol for Suzuki-Miyaura Synthesis of this compound

This is a general starting protocol. Optimization of the solvent, base, and catalyst is often necessary.

  • To a reaction vessel, add 3-bromobenzonitrile (1.0 eq.), 4-formylphenylboronic acid (1.2 eq.), and a base (e.g., K2CO3, 2.0-3.0 eq.).

  • Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water). The total solvent volume should be sufficient to create a stirrable slurry.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%) and any additional ligand if required.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[15]

Data Presentation: Solvent Effects on Yield

The following table summarizes hypothetical results from a solvent screening for the synthesis of this compound, illustrating the potential impact of the solvent system on the reaction yield.

Solvent System (v/v)BaseTemperature (°C)Time (h)Yield (%)
Toluene/Ethanol/Water (3:1:1)K2CO3901265
Dioxane/Water (4:1)K2CO3100885
THF/Water (4:1)Cs2CO3801078
DMFK3PO4110692
Acetonitrile/Water (3:1)Na2CO3851255

Note: These are illustrative values. Actual results may vary depending on the specific catalyst, ligands, and purity of reagents.

Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, and Base solvent Add Solvent System reagents->solvent degas Degas with Inert Gas solvent->degas catalyst Add Palladium Catalyst degas->catalyst heat Heat and Stir catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temp. extract Aqueous Workup & Extraction cool->extract purify Column Chromatography or Recrystallization extract->purify product 4'-Formyl-biphenyl- 3-carbonitrile purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura synthesis.

Catalytic Cycle of Suzuki-Miyaura Coupling

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Ar-X oa_label Oxidative Addition transmetal Ar-Pd(II)L₂-Ar' pd_complex->transmetal Ar'-B(OH)₂ Base tm_label Transmetalation transmetal->pd0 Ar-Ar' re_label Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[16]

References

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Gagnon, D., & Biscoe, M. R. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 84(15), 9405–9412. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • Wang, Y.-G., & Maruoka, K. (2006). Design of Chiral Phase Transfer Catalyst with Conformationally Fixed Biphenyl Core: Application to Asymmetric Alkylation of Glycine Derivatives. Organic Process Research & Development, 10(4), 713–715. [Link]

  • Li, G., et al. (2020). The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP). Organic Process Research & Development, 24(12), 2844–2849. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry. [Link]

  • Sherwood, J. (2019). (Open Access) Solvent effects in palladium catalysed cross-coupling reactions. SciSpace. [Link]

  • Wang, C.-J., et al. (2007). Phase-Transfer Catalytic Reaction of 4,4'-Bis(Chloromethyl)-1,1'-biphenyl and 1-Butanol in a Two-Phase Medium. Organic Process Research & Development, 11(5), 882–888. [Link]

  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Anderson, N. G. (2010). Roles of Water in Metal-Catalyzed Cross-Couplings. Anderson's Process Solutions. [Link]

  • Roslan, N. A., et al. (2021). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. AIP Conference Proceedings, 2320(1). [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. [Link]

  • ResearchGate. (n.d.). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a. [Link]

  • ResearchGate. (2025). Synthesis of novel multi-site phase-transfer catalyst and its application in the reaction of 4,4′-bis(chloromethyl)-1,1′-biphenyl with 1-butanol. [Link]

  • ACS Publications. (2026). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. [Link]

  • PubMed. (n.d.). Synthesis and spectroscopic studies of 4-Formyl-4'-N,N-dimethylamino-1,1'-biphenyl: The unusual red edge effect and efficient laser generation. [Link]

  • National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]

  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]

  • ResearchGate. (n.d.). Synthesis of parent biphenyl via Stille cross coupling. [Link]

  • Myers, A. (n.d.). The Stille Reaction. Chem 115. [Link]

  • Google Patents. (n.d.). CN101434527A - Preparations of 4-formyl biphenyl, 4-hydroxymethyl biphenyl and 4-chloromethyl biphenyl.
  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Organic Syntheses. (n.d.). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • ResearchGate. (n.d.). Solvent switched synthesis of biphenyl‐2‐carbonitriles and... [Link]

  • Taylor & Francis Online. (2024). Push-pull biphenyl and tolane derivatives as novel luminescent liquid crystals: synthesis and properties. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

Sources

troubleshooting low yield in 4'-Formyl-biphenyl-3-carbonitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4'-Formyl-biphenyl-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The synthesis of this biaryl compound, typically achieved via a Suzuki-Miyaura cross-coupling reaction, is a robust and versatile transformation. However, achieving high yields consistently requires careful attention to several critical parameters. This document provides in-depth, field-proven insights to help you navigate the complexities of this reaction.

Troubleshooting Guide: Addressing Low Yields and Impurities

This section addresses specific problems you might encounter during the synthesis of this compound. Each answer provides a causal explanation and a step-by-step protocol for resolution.

Q1: My Suzuki-Miyaura reaction for this compound is resulting in a consistently low yield (<50%). What are the primary factors I should investigate?

Low yield is a common issue that can often be traced back to a few key areas in the catalytic cycle. The primary suspects are the quality of your reagents, the efficiency of the catalytic system, and the reaction conditions. A systematic approach to troubleshooting is essential for identifying the root cause.

Underlying Causes and Actionable Solutions:

  • Reagent Quality and Stability: The purity and stability of your starting materials, particularly the boronic acid, are paramount. Boronic acids are susceptible to degradation, which can significantly reduce the yield of your desired product.[1]

    • Protodeboronation: This is a common side reaction where the boronic acid reacts with residual water or protic solvents, replacing the boron group with a hydrogen atom.[2] This is often exacerbated by high temperatures.

    • Homocoupling: Two molecules of the boronic acid can couple with each other, forming a symmetrical biaryl byproduct.[1][3] This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[1]

  • Catalyst Deactivation: The palladium catalyst is the heart of the reaction, and its deactivation is a frequent cause of low yields.

    • Formation of Palladium Black: The active Pd(0) catalyst can aggregate into inactive palladium black, especially if ligands dissociate or if the reaction is not properly degassed.[3][4] Oxygen can oxidize the Pd(0) and the phosphine ligands, leading to catalyst death.[4]

    • Inhibition by Impurities: Impurities in your starting materials or solvents can act as catalyst poisons.[4]

  • Suboptimal Reaction Conditions: The interplay of solvent, base, and temperature is critical for a successful Suzuki coupling.

    • Inefficient Transmetalation: The transfer of the aryl group from the boron atom to the palladium center (transmetalation) is a key step that is highly dependent on the choice of base.[5][6] The base activates the boronic acid to form a more nucleophilic boronate species.[7][8][9]

    • Poor Solubility: If your starting materials or catalyst are not fully dissolved in the chosen solvent, the reaction kinetics will be severely hampered.

Troubleshooting Workflow:

To systematically address these potential issues, follow the workflow outlined below.

Troubleshooting_Workflow start Low Yield Observed reagent_check Step 1: Verify Reagent Quality - Check purity of aryl halide and boronic acid (NMR, LC-MS) - Use fresh boronic acid or a stable boronic ester start->reagent_check degassing_check Step 2: Ensure Rigorous Degassing - Sparge solvent with Argon or Nitrogen - Use freeze-pump-thaw cycles for sensitive reactions reagent_check->degassing_check catalyst_check Step 3: Evaluate Catalytic System - Screen different Pd sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) - Screen phosphine ligands (e.g., SPhos, XPhos for challenging substrates) degassing_check->catalyst_check condition_screen Step 4: Optimize Reaction Conditions - Screen bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) - Screen solvents (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) catalyst_check->condition_screen temp_loading_check Step 5: Adjust Temperature & Catalyst Loading - Gradually increase temperature (e.g., 80°C to 120°C) - Increase catalyst loading (e.g., 1 mol% to 3 mol%) condition_screen->temp_loading_check success Yield Improved temp_loading_check->success

Caption: A systematic workflow for troubleshooting low yields.

Q2: I'm observing significant amounts of a homocoupled byproduct from my boronic acid starting material. How can I suppress this side reaction?

The formation of a symmetrical biaryl from the boronic acid (homocoupling) is a common side reaction that competes with the desired cross-coupling.[1][3]

Underlying Cause:

Homocoupling is primarily caused by the presence of oxidants, most commonly oxygen, in the reaction mixture.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of the boronic acid. It can also occur if your reaction is sluggish, allowing more time for this side reaction to take place.

Actionable Solutions:

  • Rigorous Degassing: This is the most critical step to prevent homocoupling.

    • Protocol: Before adding your catalyst, thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[10] For highly sensitive reactions, three cycles of freeze-pump-thaw are recommended.

  • Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be advantageous as it doesn't require an in-situ reduction step, which can sometimes be inefficient and lead to side reactions.

  • Control Stoichiometry: Using a slight excess of the aryl halide (e.g., 1.05-1.1 equivalents) can help to ensure that the oxidative addition to the palladium center is favored over the homocoupling pathway.[2]

  • Optimize Reaction Kinetics: A faster cross-coupling reaction will outcompete the slower homocoupling side reaction. Consider screening different ligands that can accelerate the catalytic cycle. Bulky, electron-rich phosphine ligands often promote the desired reductive elimination step.[1]

Q3: My reaction is not going to completion, and I'm recovering a significant amount of my aryl halide starting material. What should I do?

Incomplete conversion often points to an issue with the oxidative addition step or catalyst deactivation. The reactivity of aryl halides in Suzuki couplings generally follows the trend: I > OTf ≈ Br > Cl.[4] If you are using an aryl chloride, this step can be particularly challenging.

Underlying Causes:

  • Low Catalyst Activity: The chosen palladium catalyst and ligand system may not be active enough to facilitate the oxidative addition of your specific aryl halide.[4]

  • Catalyst Deactivation: The catalyst may be dying before the reaction is complete.[4]

  • Insufficient Temperature: The energy barrier for oxidative addition may not be overcome at the current reaction temperature.

Actionable Solutions:

  • Ligand Screening: For less reactive aryl halides like chlorides, standard ligands such as triphenylphosphine may not be sufficient.

    • Recommendation: Screen more electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos, which are known to facilitate the oxidative addition of aryl chlorides.[1][4]

  • Increase Catalyst Loading: While not ideal for process efficiency, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can help drive the reaction to completion, especially during the optimization phase.[4]

  • Elevate the Reaction Temperature: Gradually increase the reaction temperature in 10°C increments.[10] Reactions that are sluggish at 80°C may proceed smoothly at 100-120°C. Using a higher-boiling solvent like dioxane or toluene may be necessary.

  • Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and often improves yields by providing rapid and uniform heating.[2] This can be particularly effective for challenging substrates.

ParameterStandard ConditionsTroubleshooting ActionRationale
Catalyst Pd(PPh₃)₄ (1-2 mol%)Increase loading to 3-5%; Screen ligands (SPhos, XPhos)Overcomes catalyst deactivation; Enhances oxidative addition.
Temperature 80-90 °CIncrease to 100-120 °CProvides sufficient energy for oxidative addition.
Base K₂CO₃Screen K₃PO₄, Cs₂CO₃Stronger or more soluble bases can accelerate transmetalation.[6]
Solvent Toluene/H₂OScreen Dioxane/H₂O, DMFImproves solubility and allows for higher reaction temperatures.

Table 1: Parameter adjustments for incomplete reactions.

Frequently Asked Questions (FAQs)

Q1: How does the choice of base impact the synthesis of this compound?

The base plays a multifaceted and critical role in the Suzuki-Miyaura catalytic cycle.[5][6] Its primary function is to activate the organoboron compound for the transmetalation step.[7][9]

Mechanism of Action:

The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻).[7][8] This negatively charged species is much more reactive and readily transfers its aryl group to the palladium(II) center. The choice of base can significantly affect the reaction rate and overall yield.[6]

Commonly Used Bases and Their Properties:

  • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most common bases used in Suzuki couplings. Potassium carbonate (K₂CO₃) is a good starting point for many systems. Cesium carbonate (Cs₂CO₃) is more soluble and more basic, which can be beneficial for less reactive substrates.[10]

  • Phosphates (K₃PO₄): Tripotassium phosphate is a stronger base that is often effective when carbonates fail. It is particularly useful in anhydrous conditions, though a small amount of water can sometimes be beneficial.[4]

  • Hydroxides (NaOH, KOH, Ba(OH)₂): These are strong bases that can be very effective but may not be compatible with base-sensitive functional groups on your substrates.[8]

  • Fluorides (KF, CsF): Fluoride ions can also activate boronic acids and are a good option when milder conditions are required to avoid decomposition of sensitive starting materials.[9]

Base_Activation cluster_boron Boronic Acid Activation cluster_palladium Transmetalation Step BoronicAcid Ar-B(OH)₂ (Less Reactive) Boronate [Ar-B(OH)₃]⁻ (More Reactive Nucleophile) BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) PdComplex L₂Pd(Ar')X Boronate->PdComplex Transmetalation ProductComplex L₂Pd(Ar)(Ar') PdComplex->ProductComplex

Caption: Role of the base in activating the boronic acid for transmetalation.

Q2: What are the best practices for purifying this compound after the reaction?

Proper purification is crucial to obtain your final product with high purity. The choice of method will depend on the scale of your reaction and the nature of the impurities.

Standard Purification Protocol:

  • Aqueous Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water or brine. This will remove most of the inorganic salts (e.g., the base and boron byproducts). If your product has basic or acidic functional groups, an acid/base wash can be very effective for removing related impurities.

  • Removal of Boronic Acid Impurities: If you have excess boronic acid or its homocoupled byproduct, an extractive wash with a basic aqueous solution (e.g., 1M NaOH) can help remove these acidic species.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purifying the final compound.[11]

    • Solvent System: A typical eluent system would be a gradient of ethyl acetate in petroleum ether or hexanes. The exact ratio will need to be determined by thin-layer chromatography (TLC).

    • Monitoring: Monitor the fractions by TLC to isolate the pure product.

  • Recrystallization: If you have a solid product of moderate purity after chromatography, recrystallization can be an excellent final step to obtain highly pure material. Common solvents for recrystallizing biaryl compounds include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[12][13]

References

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki–Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552–16555.
  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116–2119.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 17, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 17, 2026, from [Link]

  • MH Chem. (2024, September 8). Suzuki Coupling I Common Byproducts in Suzuki Coupling [Video]. YouTube. [Link]

  • Espinet, P., & Pérez-Temprano, M. H. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry, 21(14), 5548–5560.
  • ResearchGate. (n.d.). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. Retrieved January 17, 2026, from [Link]

  • Pérez-Temprano, M. H., & Espinet, P. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species.
  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved January 17, 2026, from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Retrieved January 17, 2026, from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved January 17, 2026, from [Link]

  • ACS Publications. (2022, June 30). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. Retrieved January 17, 2026, from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). (a) Previous methods of preparing biaryls from aryl iodides. (b) Our... Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Side reactions of Suzuki cross-coupling. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved January 17, 2026, from [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved January 17, 2026, from [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). Retrieved January 17, 2026, from [Link]

  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). CN101434527A - Preparations of 4-formyl biphenyl, 4-hydroxymethyl biphenyl and 4-chloromethyl biphenyl.
  • Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
  • Organic Syntheses Procedure. (n.d.). SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Retrieved January 17, 2026, from [Link]

  • MH Chem. (2022, June 18). Suzuki Coupling Mechanism [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Preparation of biphenyl-4-carbonitrile from biphenyl-4-carboxamide. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Purification of 4'-Formyl-biphenyl-3-carbonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4'-Formyl-biphenyl-3-carbonitrile. This document is designed for researchers, medicinal chemists, and process development scientists who require a highly purified version of this versatile chemical intermediate. We will move beyond a simple protocol to provide a framework for logical method development and robust troubleshooting, ensuring you can confidently address the specific challenges of your sample.

Section 1: Foundational Knowledge & Method Development (FAQs)

This section addresses the crucial preliminary questions that form the basis of a successful purification strategy. Understanding the molecule's properties is the first step toward rationally designing a separation method.

Q1: What are the key chemical properties of this compound that influence its purification?

A: The chromatographic behavior of this compound is dictated by the interplay of its three main structural features: the nonpolar biphenyl backbone and the two polar functional groups, the aldehyde and the nitrile.

  • Polarity: The molecule has a calculated Topological Polar Surface Area (TPSA) of 40.9 Ų, indicating moderate polarity[1]. This polarity is primarily due to the electron-withdrawing nature of the cyano (-CN) and formyl (-CHO) groups.

  • Solubility: It is generally soluble in moderately polar organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc), and less soluble in nonpolar solvents like hexanes or petroleum ether. It is practically insoluble in water[2].

  • Interactions: On a standard silica gel stationary phase (which is polar and acidic), the primary interactions will be hydrogen bonding between the silica surface's silanol groups (-Si-OH) and the oxygen of the aldehyde and the nitrogen of the nitrile. The nonpolar biphenyl core will have a weaker interaction, driven by van der Waals forces.

This balance means the compound will require a mobile phase of intermediate polarity for effective elution and separation on normal-phase silica gel.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₄H₉NO
Molecular Weight 207.23 g/mol [1]
Appearance Solid (typical) N/A
Topological Polar Surface Area 40.9 Ų [1]
Q2: What are the most common impurities I should expect, and how do they affect the purification strategy?

A: The impurities present will depend heavily on the synthetic route used to prepare the compound. Common synthetic pathways include Suzuki-Miyaura coupling or the dehydration of an amide[3][4]. Potential impurities include:

  • Unreacted Starting Materials: For example, if synthesized via a Suzuki coupling, you might have residual boronic acids/esters or aryl halides. These often have very different polarities from the final product and are usually easy to separate.

  • Homocoupling Products: Biphenyl, a nonpolar impurity, can form from the coupling of two aryl halides. This will elute much faster than your product.

  • Side-Reaction Products:

    • Over-oxidation: The aldehyde group can be oxidized to a carboxylic acid. This impurity is significantly more polar and will likely remain at the baseline in standard solvent systems.

    • Reduction: The aldehyde may be reduced to a primary alcohol, creating a more polar impurity that will elute more slowly.

    • Incomplete Dehydration: If prepared from an amide, the residual primary amide will be a highly polar impurity[3][4].

Your purification strategy must be designed to resolve the product from the impurities that have the most similar polarity, which are often byproducts of minor side reactions.

Q3: How do I develop the optimal solvent system using Thin Layer Chromatography (TLC)?

A: TLC is the most critical step in method development. It is a small-scale, rapid simulation of your column's performance. The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of 0.2 - 0.4 [5][6]. This Rf range provides the best balance for good separation and a reasonable elution time.

  • Prepare your Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or acetone).

  • Select Test Solvents: Start with a baseline nonpolar/polar solvent system. A common and effective choice is Hexanes/Ethyl Acetate.

  • Spot the Plate: Using a capillary tube, spot your dissolved sample onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed chamber containing your chosen solvent mixture (e.g., start with 4:1 Hexanes:EtOAc). Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.

  • Analyze and Iterate:

    • Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

    • If the product Rf is too low (<0.2): The solvent is not polar enough. Increase the proportion of the polar solvent (e.g., try 3:1 or 2:1 Hexanes:EtOAc).

    • If the product Rf is too high (>0.4): The solvent is too polar. Decrease the proportion of the polar solvent (e.g., try 9:1 Hexanes:EtOAc).

    • Continue this iterative process until the desired Rf is achieved and there is clear separation between the product spot and major impurity spots.

Table 2: Example TLC Solvent System Development

Solvent System (Hexanes:EtOAc) Observed Product Rf Assessment Action
9:1 0.10 Too low, compound sticking Increase polarity
4:1 0.25 Good , good separation from baseline and solvent front impurities Select for Column
2:1 0.55 Too high, poor separation from less polar impurities Decrease polarity

Section 2: Standard Operating Protocol for Column Chromatography

Once the optimal solvent system is determined via TLC, you can proceed with the preparative column chromatography.

Experimental Workflow

Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis Phase TLC 1. Method Development (TLC) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Prepare & Load Sample (Dry Loading) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions & Evaporate Analyze->Combine Final 8. Characterize Final Product Combine->Final

  • Column Preparation:

    • Select a glass column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of your crude sample).

    • Secure the column vertically to a clamp stand. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen nonpolar solvent (hexanes). Pour the slurry into the column and gently tap the sides to ensure even packing. Use air pressure to push the excess solvent through until the solvent level meets the top of the silica bed. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This is your dry-loaded sample.

    • Carefully add the dry-loaded sample to the top of the packed column. Add a final protective layer of sand.

  • Elution and Fraction Collection:

    • Carefully add your pre-mixed mobile phase (determined by TLC) to the column.

    • Apply gentle pressure to the top of the column to begin elution. Maintain a steady flow rate.

    • Begin collecting fractions in test tubes or vials. The size of the fractions should be about 1/4 to 1/2 of the column volume.

  • Fraction Analysis:

    • Monitor the elution process by spotting every few fractions onto a TLC plate.

    • Develop the TLC plate in the same mobile phase.

    • Identify the fractions that contain your pure product. These will show a single spot at the correct Rf value.

  • Isolation:

    • Combine all the pure fractions into a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield your purified this compound.

Section 3: Troubleshooting Guide

Even with careful planning, issues can arise. This section provides a logical framework for diagnosing and solving common problems.

Troubleshooting cluster_elution Elution Issues cluster_separation Separation Issues cluster_stability Stability Issues cluster_solutions Solutions Problem Problem Encountered Rf0 Compound Stuck (Rf=0) Problem->Rf0 Rf1 Compound in Solvent Front (Rf=1) Problem->Rf1 Tailing Broad Peaks / Tailing Problem->Tailing NoSep Poor Separation of Spots Problem->NoSep TLCvsCol TLC Good, Column Bad Problem->TLCvsCol Decomp Streaking / New Spots / Low Yield Problem->Decomp IncPol Increase Mobile Phase Polarity Rf0->IncPol Solv Change Solvent System (e.g., DCM/MeOH) Rf0->Solv DecPol Decrease Mobile Phase Polarity Rf1->DecPol Tailing->IncPol after product starts eluting Grad Use Gradient Elution Tailing->Grad NoSep->Grad NoSep->Solv Load Reduce Sample Load TLCvsCol->Load Deactivate Deactivate Silica (use TEA) or Use Alumina Decomp->Deactivate

Q4: My compound is stuck at the top of the column (Rf ≈ 0). What should I do?

A: This indicates the mobile phase is not polar enough to move the compound.

  • Immediate Action: Gradually increase the polarity of your eluent. For a hexanes/EtOAc system, you can prepare a slightly more polar mixture (e.g., if you started with 4:1, switch to 2:1) and add it to the column.

  • Future Prevention: Your initial TLC analysis was likely performed in a solvent system that was not polar enough. Re-develop your TLC method using more polar solvents. If even 100% ethyl acetate is insufficient, consider a more aggressive solvent system like dichloromethane/methanol[5].

Q5: My compound came out immediately with the solvent front (Rf ≈ 1). How can I fix this?

A: This is the opposite problem: your mobile phase is too polar, and the compound has no affinity for the silica gel.

  • Diagnosis: Unfortunately, this run has failed as no separation occurred.

  • Solution: You must re-run the column after developing a new, less polar solvent system via TLC. Increase the proportion of the nonpolar component (e.g., if you used 2:1 hexanes/EtOAc, try 9:1).

Q6: My product is eluting, but the band is very broad and it's taking many fractions to collect it all (tailing). How can I improve this?

A: Peak tailing can be caused by several factors. For a moderately polar compound like this, it can be due to strong, non-ideal interactions with the acidic silica surface or poor solubility in the mobile phase.

  • Use a Gradient: Instead of running the entire column with one solvent mixture (isocratic elution), you can start with the optimal TLC solvent and then gradually increase the polarity once the product begins to elute. This will push the tailing end of the band off the column more quickly[5].

  • Add a Modifier: Adding a very small amount (0.1-1%) of a polar modifier like methanol or a base like triethylamine (TEA) to your mobile phase can help improve peak shape by competing for the active sites on the silica gel[6]. Always test this on TLC first.

Q7: I can't separate my product from a close-running impurity. What are my options?

A: This is a common and challenging problem that requires optimizing selectivity.

  • Change the Mobile Phase Composition: The "other" solvent can have a big impact. Try switching from a hexanes/ethyl acetate system to a hexanes/dichloromethane, toluene/ethyl acetate, or another combination. Different solvents interact with your compounds in different ways, which can sometimes dramatically increase the separation.

  • Try a Different Stationary Phase: If changing the mobile phase doesn't work, the issue may be the stationary phase. Consider trying alumina (which has different acidic/basic properties) or even reversed-phase chromatography, where the stationary phase is nonpolar (like C18) and the mobile phase is polar (like water/acetonitrile)[5][6]. Biphenyl-functionalized columns are also an option and can offer unique selectivity for aromatic compounds through π-π interactions[7][8].

Q8: My TLC showed a beautiful separation, but all my column fractions are mixed. Why is this happening?

A: This frustrating issue usually points to a problem with the column setup or sample loading.

  • Overloading: The most common cause is loading too much sample onto the column. A saturated column cannot effectively separate components. As a rule, for a difficult separation, the sample mass should be no more than 1-2% of the silica gel mass.

  • Poor Packing/Loading: If the column was not packed evenly, or if the sample was not loaded in a tight, narrow band, the separation will be poor. Ensure the silica bed is level and use the dry loading method to ensure a tight starting band[9].

  • Compound Instability: It is possible one compound is degrading into the other during the longer exposure to silica gel in the column[5]. See the next question.

Q9: I suspect my this compound is decomposing on the silica gel. How can I confirm this and prevent it?

A: Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel. You might observe streaking on the TLC plate or the appearance of new, more polar spots in your eluted fractions.

  • Confirmation (2D TLC): Spot your crude mixture on a TLC plate and run it in the first dimension. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spots will just move diagonally. If it is decomposing, you will see new spots appearing off the diagonal line[5].

  • Solutions:

    • Deactivate the Silica: Before loading your sample, flush the packed column with your mobile phase containing 1-2% triethylamine (TEA). This base will neutralize the most acidic sites on the silica. Then, re-equilibrate with the original mobile phase before loading your sample[6].

    • Use a Different Stationary Phase: Switch to a less acidic stationary phase. Neutral alumina is an excellent first alternative. Florisil is another option[5].

References

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Phenomenex. Troubleshooting Guide. [Link]

  • Zhang, Y., et al. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. RSC Advances. [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1394062, 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 59316506, 4'-Formyl-3'-methyl[1,1'-biphenyl]-3-carboxamide. [Link]

  • Organic Syntheses. (2022). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • LibreTexts Chemistry. Chemistry of Nitriles. [Link]

  • Chemistry Steps. Preparation of Nitriles. [Link]

  • Chemguide. The Preparation of Nitriles. [Link]

  • Royal Society of Chemistry. (2020). Reduction of aromatic nitriles into aldehydes using calcium hypophosphite and a nickel precursor. Organic & Biomolecular Chemistry. [Link]

  • Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7095, Biphenyl. [Link]

  • Royal Society of Chemistry. (2023). Scale-up Preparation, Column Chromatography-Free Purification of Protected Carbonyl Containing Biomass Molecules and Their Derivatizations. Green Chemistry. [Link]

  • PubChemLite. 4'-formyl-[1,1'-biphenyl]-2-carbonitrile. [Link]

  • PubChemLite. Methyl 4'-formyl[1,1'-biphenyl]-3-carboxylate. [Link]

  • ResearchGate. (2013). Preparation of biphenyl-4-carbonitrile from biphenyl-4-carboxamide. [Link]

  • Orbital: The Electronic Journal of Chemistry. (2023). Synthesis and Characterization of Bemotrizinol Impurities. [Link]

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Validation & Comparative

A Senior Application Scientist's Comparative Guide to Biphenyl Synthesis: Suzuki Coupling vs. Alternative Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Centrality of the Biphenyl Moiety

In the landscape of modern chemistry, the biphenyl scaffold stands as a "privileged structure." Its prevalence in pharmaceuticals, advanced materials, and agrochemicals is a testament to its unique stereochemical properties and synthetic versatility.[1][2] For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of substituted biphenyls is a frequent and critical challenge. The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has revolutionized this field, offering a powerful tool for forging the pivotal aryl-aryl bond.[3][4]

This guide offers an in-depth, objective comparison of the Suzuki coupling with other significant methods for biphenyl synthesis. Moving beyond a simple recitation of facts, this document, authored from the perspective of a Senior Application Scientist, provides field-proven insights into the causality behind experimental choices. We will dissect the mechanisms, weigh the performance with experimental data, and provide actionable protocols to empower you in selecting the optimal synthetic strategy for your target molecule.

The Gold Standard: The Suzuki-Miyaura Coupling

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling has become the preeminent method for C-C bond formation, a distinction recognized with the 2010 Nobel Prize in Chemistry.[4][5] The reaction facilitates the coupling of an organoboron species (typically a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex.[5][6]

Mechanistic Rationale: A Well-Oiled Catalytic Machine

The success of the Suzuki coupling is rooted in its predictable and high-fidelity catalytic cycle. This cycle is broadly understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar¹-Pd(II)-X(L₂) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar¹-Pd(II)-Ar²(L₂) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Biphenyl Ar¹-Ar² RedElim->Biphenyl Ar1X Ar¹-X Ar1X->OxAdd Ar2BOH Ar²-B(OH)₂ Base Base (e.g., CO₃²⁻) Ar2BOH->Base Boronate [Ar²-B(OH)₃]⁻ Base->Boronate Boronate->Transmetal

Figure 1: The catalytic cycle of the Suzuki-Miyaura Coupling.

The base plays a crucial role, activating the organoboron species to facilitate the transmetalation step, where the organic moiety is transferred from boron to the palladium center.[8] This well-defined mechanism is the foundation of the reaction's reliability.

Core Advantages of Suzuki Coupling:
  • Mild Reaction Conditions: The reaction is often performed at moderate temperatures, preserving thermally sensitive functional groups.[3]

  • Exceptional Functional Group Tolerance: A wide array of functional groups are compatible with the reaction conditions, minimizing the need for protecting group strategies.[3][7]

  • Reagent Stability and Safety: Boronic acids are generally crystalline solids that are stable to air and moisture. They are also significantly less toxic than the organometallic reagents used in other coupling methods, such as organostannanes (Stille) or organozincs (Negishi).[7][9]

  • "Green" Byproducts: The boron-containing byproducts are typically inorganic and easily removed by aqueous workup, simplifying purification.[3][7]

  • Commercial Availability: A vast library of boronic acids and their esters are commercially available, accelerating research and development timelines.

Comparative Analysis with Alternative Methods

While the Suzuki coupling is often the first choice, a comprehensive understanding of other methods is vital for troubleshooting and for cases where Suzuki coupling may not be optimal.

Classical Methods: The Precursors to Modern Coupling
  • Ullmann Reaction: First reported in 1901, this reaction involves the copper-mediated coupling of two aryl halides.[10][11] The "classic" Ullmann reaction requires harsh conditions, typically temperatures exceeding 200°C and stoichiometric amounts of copper powder.[12][13] While modern, ligand-assisted protocols have been developed that proceed under milder conditions, the reaction scope can be limited, and yields are often moderate.[12][14]

  • Gomberg-Bachmann Reaction: This method proceeds via the diazotization of an aniline, which then couples with another aromatic ring.[15][16] The primary drawbacks are the often low yields (typically under 40%) due to numerous side reactions involving the highly reactive diazonium salt intermediates.[15][17][18]

Modern Cross-Coupling Alternatives
  • Negishi Coupling: This powerful reaction couples an organozinc reagent with an organohalide, catalyzed by nickel or palladium.[19][20] Organozinc reagents are more reactive than organoborons, which can be advantageous for coupling with less reactive electrophiles like aryl chlorides.[21] However, this heightened reactivity comes at the cost of stability; organozinc reagents are highly sensitive to air and moisture, necessitating stringent anhydrous and anaerobic techniques.[3]

  • Stille Coupling: The Stille reaction utilizes organostannane (organotin) reagents. It boasts excellent functional group tolerance and is insensitive to the presence of water. The primary and most significant drawback is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product, a major concern in pharmaceutical synthesis.[19]

  • Hiyama Coupling: This reaction uses organosilicon reagents. A key advantage is the low toxicity of the silicon byproducts. However, the C-Si bond is very stable and requires activation by a fluoride source (like TBAF) or a strong base for the transmetalation step to occur, which can limit its compatibility with sensitive functional groups.[22]

Data-Driven Performance Comparison

To facilitate an objective choice, the following table summarizes the key operational parameters and performance metrics for each method.

FeatureSuzuki CouplingUllmann Reaction (Modern)Gomberg-BachmannNegishi CouplingStille Coupling
Nucleophile OrganoboronAryl HalideAryl Diazonium SaltOrganozincOrganostannane
Catalyst Pd (catalytic)Cu (often stoichiometric)NonePd or Ni (catalytic)Pd (catalytic)
Typical Yields Very Good to ExcellentModerate to GoodLow (<40%)Very Good to ExcellentVery Good to Excellent
Reaction Temp. Room Temp. to 100 °C100-150 °C0 °C to Room Temp.Room Temp. to RefluxRoom Temp. to 100 °C
Functional Group Tolerance ExcellentModerateModerateGoodExcellent
Reagent Stability Generally Air/Moisture StableStableDiazonium salts can be unstableAir/Moisture SensitiveAir/Moisture Stable
Byproduct Toxicity LowModerate (Copper)VariesModerate (Zinc)High (Tin)

Experimental Protocols: From Theory to Practice

The following protocols provide detailed, step-by-step methodologies for a representative Suzuki coupling and, for comparison, a modern Negishi coupling for biphenyl synthesis.

Protocol 1: Suzuki-Miyaura Synthesis of 4-Phenyltoluene

This protocol exemplifies a standard, reliable procedure for biphenyl synthesis.

Materials:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 mmol, 14.6 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

  • Round-bottom flask (25 mL) with magnetic stir bar

  • Condenser

Procedure:

  • Add 4-bromotoluene, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate to the round-bottom flask.

  • Place the magnetic stir bar in the flask.

  • Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Using syringes, add the degassed 1,4-dioxane and water.

  • Attach the condenser (under inert gas flow).

  • Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring for 24 hours.[6]

  • Monitor reaction completion by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluting with hexanes) to yield 4-phenyltoluene.

Suzuki_Workflow Start Combine Reagents: Aryl Halide, Boronic Acid, Pd Catalyst, Base Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Start->Inert Solvent Add Degassed Solvents (e.g., Dioxane/Water) Inert->Solvent Heat Heat to Reaction Temp (e.g., 100°C) Solvent->Heat Monitor Monitor Progress (TLC/GC) Heat->Monitor Monitor->Heat Reaction Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification by Column Chromatography Workup->Purify Product Biphenyl Product Purify->Product

Sources

A Comparative Guide to Intramolecular Charge Transfer (ICT) Fluorescent Probes: Unveiling the Potential of 4'-Formyl-biphenyl-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of cellular imaging and molecular sensing, fluorescent probes are indispensable tools for visualizing complex biological processes. Among the various classes of fluorophores, those exhibiting Intramolecular Charge Transfer (ICT) have garnered significant attention due to their exquisite sensitivity to the local microenvironment. This guide provides an in-depth comparison of a potentially novel ICT probe, 4'-Formyl-biphenyl-3-carbonitrile, with established fluorescent probes such as Nile Red, Prodan, and 4-(N,N-dimethylamino)benzonitrile (DMABN). We will delve into the mechanistic underpinnings of their fluorescence, present comparative performance data, and provide detailed experimental protocols for their application.

The Promise of this compound: A Hypothetical Exploration

While direct experimental data on the fluorescent properties of this compound is not extensively available in the public domain, its molecular architecture—a biphenyl system substituted with an electron-donating formyl group and an electron-withdrawing nitrile group—strongly suggests the potential for intramolecular charge transfer upon photoexcitation. This characteristic positions it as a candidate for a solvatochromic probe, where its emission spectrum is highly dependent on the polarity of its environment.

A related compound, 4-Formyl-4'-N,N-dimethylamino-1,1'-biphenyl, has been shown to exhibit significant solvatochromism, with its emission spectrum shifting to longer wavelengths (a red shift) in more polar solvents.[1] This phenomenon is attributed to the stabilization of the polar excited state in polar environments. We can hypothesize a similar, albeit potentially less pronounced, behavior for this compound due to the weaker electron-donating nature of the formyl group compared to a dimethylamino group.

Furthermore, the presence of a reactive aldehyde and a nitrile group opens up the possibility of its use as a chemosensor for specific analytes. The formyl group could potentially react with nucleophiles, while the nitrile group could be a target for others, leading to a change in the molecule's fluorescent properties.

Established ICT Probes: A Performance Benchmark

To understand the potential of this compound, it is crucial to compare it against well-characterized fluorescent probes that operate on similar principles.

Nile Red: The Lipophilic Stain

Nile Red is a highly fluorescent, lipophilic stain that is intensely fluorescent in nonpolar environments and minimally fluorescent in aqueous media.[2][3] This property makes it an excellent probe for staining intracellular lipid droplets.[4][5][6][7] Its fluorescence is characterized by a significant red shift in more hydrophobic environments.

Prodan: The Membrane Probe

Prodan (6-propionyl-2-dimethylaminonaphthalene) is another widely used solvatochromic probe that is particularly sensitive to the polarity of its immediate surroundings.[6][8][9] It is often employed to study the properties of biological membranes, as its fluorescence emission is different in the ordered gel phase compared to the disordered liquid-crystalline phase of lipids.[3][10][11][12]

DMABN: The Archetypal ICT Molecule

4-(N,N-dimethylamino)benzonitrile (DMABN) is a classic example of a molecule exhibiting dual fluorescence due to a twisted intramolecular charge transfer (TICT) state.[13][14][15][16][17] In nonpolar solvents, it emits in the blue region from a locally excited (LE) state. In polar solvents, a second, red-shifted emission band appears, originating from the highly polar TICT state, where the dimethylamino group is twisted relative to the benzonitrile moiety.

Comparative Analysis of Fluorescent Properties

The following table summarizes the key photophysical properties of the discussed probes. The data for this compound is hypothetical and based on the properties of similar structures.

PropertyThis compound (Hypothetical)Nile RedProdanDMABN
Excitation Max (nm) ~340-360552 (in Methanol)[2][3]347 (in Toluene)[6]~290 (in Acetonitrile)
Emission Max (nm) ~400-500 (Solvent dependent)636 (in Methanol)[2][3]416 (in Toluene)[6]~350 (LE), ~480 (TICT) (in Acetonitrile)[17]
Quantum Yield Not ReportedHigh in nonpolar solventsModerate to HighLow to Moderate
Stokes Shift (nm) Moderate to Large~84 (in Methanol)~69 (in Toluene)~60 (LE), ~190 (TICT)
Key Feature Potential solvatochromism and reactivityHigh lipophilicity, strong fluorescence in nonpolar environmentsSensitivity to membrane phaseDual fluorescence, sensitive to solvent polarity
Common Applications Potential for sensing and imagingLipid droplet stainingMembrane studiesSolvent polarity sensing

Mechanistic Insights: Visualizing Intramolecular Charge Transfer

The fluorescence of these probes is governed by the redistribution of electron density upon excitation. This can be visualized as a transition from a less polar ground state to a more polar excited state.

Caption: General mechanism of intramolecular charge transfer (ICT) fluorescence.

Experimental Protocols

To facilitate the practical application of these probes, we provide detailed, step-by-step protocols for their use in common experimental setups.

Protocol 1: Staining of Intracellular Lipid Droplets with Nile Red

This protocol describes the staining of lipid droplets in cultured cells using Nile Red.

Materials:

  • Nile Red stock solution (1 mg/mL in DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red)

Procedure:

  • Cell Culture: Grow cells to the desired confluency on coverslips in a petri dish.

  • Preparation of Staining Solution: Dilute the Nile Red stock solution to a final concentration of 1 µg/mL in PBS.

  • Washing: Gently wash the cells twice with PBS to remove the culture medium.

  • Staining: Add the Nile Red staining solution to the cells and incubate for 10-15 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove excess stain.

  • Mounting: Mount the coverslips onto microscope slides with a drop of PBS or a suitable mounting medium.

  • Imaging: Immediately visualize the stained lipid droplets using a fluorescence microscope. Lipid droplets will appear as bright yellow-gold fluorescent structures.[4][5][6][7]

Caption: Experimental workflow for staining lipid droplets with Nile Red.

Protocol 2: Monitoring Membrane Fluidity with Prodan

This protocol outlines the use of Prodan to assess the fluidity of artificial liposomes.

Materials:

  • Prodan stock solution (1 mg/mL in ethanol)

  • Lipid of interest (e.g., DPPC)

  • Chloroform

  • Buffer (e.g., Tris-HCl, pH 7.4)

  • Fluorometer

Procedure:

  • Liposome Preparation:

    • Dissolve the desired amount of lipid and a small amount of Prodan stock solution in chloroform. The final Prodan-to-lipid molar ratio should be approximately 1:500.

    • Evaporate the chloroform under a stream of nitrogen to form a thin lipid film.

    • Hydrate the lipid film with the buffer by vortexing above the lipid's phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Fluorescence Measurement:

    • Transfer the liposome suspension to a cuvette.

    • Place the cuvette in the fluorometer and allow it to equilibrate at the desired temperature.

    • Record the emission spectrum of Prodan (e.g., from 400 to 600 nm) with an excitation wavelength of 360 nm.[11]

  • Data Analysis:

    • The emission maximum of Prodan will shift to longer wavelengths as the membrane becomes more fluid (i.e., transitions from the gel to the liquid-crystalline phase). By measuring the emission maximum at different temperatures, a phase transition profile can be generated.

Conclusion

While this compound remains a molecule of theoretical interest, its structure holds promise for the development of new fluorescent probes. By understanding the principles of intramolecular charge transfer through the study of established probes like Nile Red, Prodan, and DMABN, researchers can better predict and potentially harness the properties of novel fluorophores. The experimental protocols provided herein offer a practical starting point for the application of these powerful tools in biological and chemical research. Further investigation into the synthesis and characterization of this compound is warranted to fully explore its potential as a valuable addition to the fluorescent probe toolkit.

References

  • Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Live Staining of Lipid Droplets Using Nile Red.
  • Hansen, P.J. Laboratory - University of Florida. (2009). Determining lipid content in embryos using Nile Red fluorescence.
  • Parasassi, T., Krasnowska, E. K., Bagatolli, L., & Gratton, E. (1998). Laurdan and prodan as polarity-sensitive fluorescent membrane probes. Journal of Fluorescence, 8(4), 365–373.
  • Revvity. PhenoVue Nile Red Lipid Stain.
  • U.S. National Library of Medicine. (2024). Simulating the Fluorescence of the Locally Excited State of DMABN in Solvents of Different Polarities. PubMed.
  • U.S. National Library of Medicine. (2024). Simulating the Fluorescence of the Locally Excited state of DMABN in Solvents of Different Polarity.
  • Wikipedia. Prodan (dye).
  • Chou, P. T., Chang, C. P., Clements, J. H., & Meng-Shin, K. (1995). Synthesis and spectroscopic studies of 4-Formyl-4'-N,N-dimethylamino-1,1'-biphenyl: The unusual red edge effect and efficient laser generation. Journal of Fluorescence, 5(4), 369–375.
  • Fdez. Galván, I., Martín, M. E., & Aguilar, M. A. (2013). Theoretical Study of the Dual Fluorescence of 4-(N,N-Dimethylamino)benzonitrile in Solution.
  • R&D Systems. Nile Red | Fluorescent Lipids Probes and Cell Membrane Stains.
  • Krasnowska, E. K., Gratton, E., & Parasassi, T. (1998). Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases. Biophysical journal, 74(4), 1984–1993.
  • Krasnowska, E. K., Gratton, E., & Parasassi, T. (1998). Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases. Biophysical Journal, 74(4), 1984–1993.
  • Toko, K., et al. (2022). Phase Imaging of Phosphatidylcholine Bilayer Membranes by Prodan Fluorescence. Membranes, 12(12), 1227.
  • Bio-protocol. Lipid droplet staining with Nile red.
  • Boumelhem, B. B., et al. (2021). Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues. Biotechniques, 71(5), 485-491.
  • U.S. National Library of Medicine. (2022). Phase Imaging of Phosphatidylcholine Bilayer Membranes by Prodan Fluorescence.
  • U.S. National Library of Medicine.
  • U.S. National Library of Medicine. (2024). Simulating the Fluorescence of the Locally Excited State of DMABN in Solvents of Different Polarities.
  • Wikipedia contributors. (2023). Prodan (dye). Wikipedia, The Free Encyclopedia.
  • American Chemical Society. (2023). Simulating the Fluorescence of the Locally Excited State of DMABN in Solvents of Different Polarities. The Journal of Physical Chemistry B.
  • figshare. (2023). Simulating the Fluorescence of the Locally Excited State of DMABN in Solvents of Different Polarities.
  • U.S. National Library of Medicine. (1998).
  • U.S. National Library of Medicine. (1998). Prodan as a membrane surface fluorescence probe: partitioning between water and phospholipid phases.
  • ResearchGate. (2015). Excitation Wavelength Dependence of Dual Fluorescence of DMABN in Polar Solvents.

Sources

A Comparative Guide to 4'-Formyl-biphenyl-3-carbonitrile Derivatives as Aldehyde Dehydrogenase 1A1 (ALDH1A1) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activity of 4'-Formyl-biphenyl-3-carbonitrile derivatives, focusing on their role as potent and selective inhibitors of Aldehyde Dehydrogenase 1A1 (ALDH1A1). We will explore the mechanism of action, compare the performance of key derivatives with alternative inhibitors, and provide detailed experimental protocols for researchers in drug development and oncology.

Introduction: Targeting a Key Driver of Cancer Stem Cell Resistance

The human aldehyde dehydrogenase (ALDH) superfamily consists of 19 enzymes responsible for oxidizing a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[1] This function is critical for cellular detoxification and homeostasis.[2] Within this superfamily, the ALDH1A subfamily, particularly ALDH1A1, has garnered significant attention in oncology.[3][4]

Elevated ALDH1A1 activity is a well-established marker for cancer stem cells (CSCs) in numerous malignancies, including ovarian, breast, lung, and prostate cancers.[5][6] These CSCs are a subpopulation of tumor cells believed to drive tumor initiation, metastasis, and resistance to conventional therapies like chemotherapy and radiation.[7][8] ALDH1A1 contributes to this resistance by detoxifying chemotherapeutic agents and reducing levels of reactive oxygen species (ROS), thereby protecting the CSCs from apoptosis.[3][7] Consequently, the development of potent and selective ALDH1A1 inhibitors is a promising therapeutic strategy to eliminate CSCs and overcome treatment resistance.[8][9]

The this compound scaffold has emerged as a key pharmacophore in the design of novel ALDH1A1 inhibitors. Its derivatives have shown significant promise, exhibiting high potency and selectivity. This guide will dissect the performance of these compounds, providing a clear, data-driven comparison for researchers.

Mechanism of Action: Covalent and Non-Covalent Inhibition

Inhibitors targeting ALDH enzymes can act through various mechanisms, most notably reversible (non-covalent) and irreversible (covalent) inhibition. The active site of ALDH enzymes contains a critical cysteine residue (Cys320 in ALDH1A2) that is essential for catalysis.[10]

The 4'-formyl group on the biphenyl scaffold is a key feature, acting as an electrophilic "warhead." It is hypothesized that this aldehyde group forms a covalent bond with the catalytic cysteine residue in the ALDH1A1 active site.[10][11] This irreversible interaction effectively inactivates the enzyme. The biphenyl-carbonitrile portion of the molecule serves to correctly orient the molecule within the narrow substrate-binding tunnel, enhancing both potency and selectivity.[12]

ALDH1A1 Inhibition Mechanism Proposed Covalent Inhibition of ALDH1A1 Inhibitor This compound Derivative Formyl Group (CHO) Biphenyl Scaffold Enzyme ALDH1A1 Active Site Catalytic Cysteine (Cys) NAD+ Binding Pocket Inhibitor:f0->Enzyme:cys Covalent Bond Formation Complex Covalent Adduct Inactivated Enzyme Enzyme->Complex Irreversible Inhibition Enzymatic Assay Workflow In Vitro ALDH1A1 Dehydrogenase Assay Workflow prep Prepare Reagents (Buffer, Enzyme, NAD+, Substrate, Inhibitor) plate Plate Enzyme, Buffer, NAD+ and Inhibitor (or DMSO vehicle) prep->plate preinc Pre-incubate for 5-15 min at 25°C plate->preinc init Initiate Reaction (Add Aldehyde Substrate) preinc->init read Measure Absorbance at 340 nm (Kinetic Read, 2-3 min) init->read calc Calculate Initial Velocity and Percent Inhibition read->calc

Caption: Workflow for determining in vitro ALDH1A1 enzymatic inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Sodium BES, pH 7.5.

    • Enzyme: Purified recombinant human ALDH1A1, diluted in Assay Buffer to a final concentration of 100–200 nM.

    • Cofactor: 200 µM NAD⁺ in Assay Buffer.

    • Substrate: 100 µM propionaldehyde in Assay Buffer.

    • Inhibitor: Prepare a serial dilution of the test compound (e.g., NCT-505) in DMSO. Final DMSO concentration in the assay should be ≤1%.

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add the ALDH1A1 enzyme, NAD⁺ solution, and the test inhibitor at various concentrations. For control wells, add DMSO vehicle instead of the inhibitor.

    • Pre-incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme. [13] * Initiate the reaction by adding the propionaldehyde substrate to all wells. [13] * Immediately place the plate in a spectrophotometer and monitor the increase in absorbance at 340 nm kinetically for 2-3 minutes. [14]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based ALDEFLUOR™ Assay

This protocol measures ALDH activity within live cells, providing a physiologically relevant assessment of inhibitor efficacy and cell permeability. [15][16] Principle: The ALDEFLUOR™ assay uses a non-toxic, fluorescent ALDH substrate (BODIPY™-aminoacetaldehyde, or BAAA) that freely diffuses into cells. [17]ALDH converts BAAA into a negatively charged fluorescent product (BAA) that is retained inside cells with intact membranes. [17]The resulting fluorescence intensity is proportional to ALDH activity and can be measured by flow cytometry. [15] Step-by-Step Methodology:

  • Cell Preparation:

    • Harvest a cancer cell line known to have high ALDH activity (e.g., OVCAR3, SKOV3). [18] * Resuspend cells in ALDEFLUOR™ Assay Buffer at a concentration of 1 x 10⁶ cells/mL. [13]

  • Assay Procedure:

    • For each inhibitor concentration, prepare two tubes: a 'Test' tube and a 'Control' tube.

    • Add the test inhibitor (e.g., NCT-505) at the desired final concentration to the 'Test' tube.

    • Add the specific ALDH inhibitor diethylaminobenzaldehyde (DEAB) to the 'Control' tube. DEAB serves as a negative control to establish the baseline fluorescence and define the ALDH-positive gate. [15][19] * Add the activated ALDEFLUOR™ reagent (BAAA) to all tubes.

    • Incubate all samples for 30-60 minutes at 37°C, protected from light. [20][18] * Following incubation, centrifuge the cells, remove the supernatant, and resuspend in fresh, cold Assay Buffer.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Using the DEAB-treated 'Control' sample, set a gate to define the ALDH-negative population.

    • Apply this gate to the inhibitor-treated 'Test' samples to quantify the percentage of ALDH-bright (ALDHbr) cells.

    • A reduction in the percentage of ALDHbr cells in the presence of the test inhibitor indicates successful target engagement and inhibition.

Conclusion and Future Directions

Derivatives of the this compound scaffold, exemplified by NCT-505, represent a significant advancement in the development of targeted cancer therapies. Their high potency and exceptional isoform selectivity make them superior to many existing ALDH inhibitors. [21][22]The ability of these compounds to demonstrate robust activity in cellular models and synergize with existing chemotherapies underscores their therapeutic potential. [21][23] Future research should focus on optimizing the pharmacokinetic properties of these derivatives to improve oral bioavailability and in vivo efficacy. Further studies in patient-derived xenograft (PDX) models will be critical to validate their anti-tumor activity in a setting that more closely mimics human disease. [24]Ultimately, the targeted inhibition of ALDH1A1 with compounds like NCT-505 offers a compelling strategy to eradicate cancer stem cells and improve outcomes for patients with therapy-resistant cancers.

References

  • Vasiliou, V., et al. (2013). Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application. Pharmacological Reviews. Available at: [Link]

  • Raha, D., et al. (2014). The Cancer Stem Cell Marker Aldehyde Dehydrogenase Is Required to Maintain a Drug-Tolerant Tumor Cell Subpopulation. Cancer Research. Available at: [Link]

  • Clark, D. W., & Palle, K. (2016). Aldehyde dehydrogenases in cancer stem cells: potential as therapeutic targets. Annals of Translational Medicine. Available at: [Link]

  • Tomita, H., et al. (2016). Aldehyde dehydrogenase 1A1 in stem cells and cancer. Oncotarget. Available at: [Link]

  • Patsnap. (n.d.). NCT-505 - Drug Targets, Indications, Patents. Patsnap Synapse. Available at: [Link]

  • Ucar, D., et al. (2022). Role of aldehyde dehydrogenases (ALDH) in cancer stem cells. ResearchGate. Available at: [Link]

  • Raha, D., et al. (2014). The Cancer Stem Cell Marker Aldehyde Dehydrogenase Is Required to Maintain a Drug-Tolerant Tumor Cell Subpopulation. AACR Journals. Available at: [Link]

  • Luo, M., & Chaux, A. (2019). Aldehyde Dehydrogenase Inhibitors for Cancer Therapeutics. Trends in Pharmacological Sciences. Available at: [Link]

  • Koppaka, V., et al. (2012). Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application. Pharmacological Reviews. Available at: [Link]

  • Patsnap. (2024). What are ALDH1A1 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • protocols.io. (2020). Isolation and identification of cancer stem cells by ALDH activity assay. protocols.io. Available at: [Link]

  • Muzio, G., et al. (2021). Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance. Frontiers in Oncology. Available at: [Link]

  • Marcato, P., et al. (2015). Identification of cancer-type specific expression patterns for active aldehyde dehydrogenase (ALDH) isoforms in ALDEFLUOR assay. Oncotarget. Available at: [Link]

  • van der Meer, T., et al. (2019). Development of a Retinal-Based Probe for the Profiling of Retinaldehyde Dehydrogenases in Cancer Cells. ACS Central Science. Available at: [Link]

  • ResearchGate. (n.d.). Aldehyde Dehydrogenase Inhibitors for Cancer Therapeutics. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). A Selection of reported ALDH inhibitors; CM26, CM37, 13 g, NCT-505 and... ResearchGate. Available at: [Link]

  • Biocompare. (n.d.). NCT-505 from Aladdin Scientific. Biocompare.com. Available at: [Link]

  • Morgan, C. A., et al. (2018). Structural Basis of ALDH1A2 Inhibition by Irreversible and Reversible Small Molecule Inhibitors. ACS Chemical Biology. Available at: [Link]

  • Morgan, C. A., et al. (2014). Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Lomonaco, S. L., et al. (2020). A Pan-ALDH1A Inhibitor Induces Necroptosis in Ovarian Cancer Stem-like Cells. Cell Reports. Available at: [Link]

  • STEMCELL Technologies. (2017). How ALDEFLUOR™ ALDH Assay Kit Detects Normal and Cancer Progenitor Cells. YouTube. Available at: [Link]

  • Sbardella, G., et al. (2021). Progress in the Field of Aldehyde Dehydrogenase Inhibitors: Novel Imidazo[1,2-a]pyridines against the 1A Family. Molecules. Available at: [Link]

  • Huddle, B. C., et al. (2018). Structure-Based Optimization of a Novel Class of Aldehyde Dehydrogenase 1A (ALDH1A) Subfamily-Selective Inhibitors as Potential Adjuncts to Ovarian Cancer Chemotherapy. Journal of Medicinal Chemistry. Available at: [Link]

  • Condello, S., et al. (2019). A Novel ALDH1A1 Inhibitor Targets Cells with Stem Cell Characteristics in Ovarian Cancer. Cancers. Available at: [Link]

  • Chen, Y., et al. (2017). Inhibition of aldehyde dehydrogenase 1 enhances the cytotoxic effect of retinaldehyde on A549 cancer cells. Oncotarget. Available at: [Link]

  • Morgan, C. A., et al. (2015). Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • D'Arcy, B. M. (2018). KINETIC AND STRUCTURAL CHARACTERIZATION OF ISOENZYME-SELECTIVE ALDEHYDE DEHYDROGENASE 1A INHIBITORS. IUPUI ScholarWorks. Available at: [Link]

  • Morgan, C. A., et al. (2015). Characterization of two distinct structural classes of selective aldehyde dehydrogenase 1A1 inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Zhao, X., et al. (2025). ALDH1A inhibitors: Research advances in cancer therapeutics. European Journal of Medicinal Chemistry. Available at: [Link]

  • Kamiyama, M., et al. (2020). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules. Available at: [Link]

  • Sbardella, G. (2021). Discovery of Selective Aldehyde Dehydrogenase Inhibitors for the Treatment of Cancer. Molecules. Available at: [Link]

  • Jha, V., et al. (2025). Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

Sources

A Spectroscopic Guide to the Isomers of 4'-Formyl-biphenyl-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and materials science, the precise structural characterization of molecular entities is paramount. The isomeric purity of a compound can profoundly influence its biological activity, physical properties, and ultimately its efficacy and safety. This guide provides a detailed spectroscopic comparison of 4'-Formyl-biphenyl-3-carbonitrile and its key positional isomers, offering a practical framework for their differentiation using common analytical techniques. As a Senior Application Scientist, my aim is to not only present data but also to elucidate the underlying principles that govern the observed spectroscopic differences, thereby empowering researchers to make confident structural assignments.

The isomers under consideration are:

  • This compound (1)

  • 4'-Formyl-biphenyl-4-carbonitrile (2)

  • 4'-Formyl-biphenyl-2-carbonitrile (3)

  • 3'-Formyl-biphenyl-3-carbonitrile (4)

Molecular Structures of the Isomers

G cluster_0 This compound (1) cluster_1 4'-Formyl-biphenyl-4-carbonitrile (2) cluster_2 4'-Formyl-biphenyl-2-carbonitrile (3) cluster_3 3'-Formyl-biphenyl-3-carbonitrile (4) 1 1 2 2 3 3 4 4

Caption: Molecular structures of the four positional isomers of formyl-biphenyl-carbonitrile.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for distinguishing between these isomers. The chemical shift and coupling patterns of the aromatic protons are highly sensitive to the positions of the electron-withdrawing formyl (-CHO) and cyano (-CN) groups.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse sequence: Standard single-pulse experiment (zg).

    • Spectral width: ~16 ppm.

    • Acquisition time: ~2-3 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-64, depending on the sample concentration.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Predicted ¹H NMR Spectral Data
IsomerAldehydic Proton (s, 1H)Aromatic Protons (m, 8H)Key Differentiating Features
1 ~10.1 ppm~7.5-8.2 ppmComplex splitting pattern in both rings. Protons on the 3-cyanophenyl ring will show a characteristic meta and ortho coupling. Protons on the 4-formylphenyl ring will appear as two distinct doublets.
2 ~10.1 ppm~7.7-8.1 ppmMore symmetrical than 1 . The protons on the 4-cyanophenyl ring and the 4-formylphenyl ring will each appear as a pair of doublets (an AA'BB' system).[1]
3 ~10.1 ppm~7.6-8.0 ppmThe protons on the 2-cyanophenyl ring will exhibit a more complex and downfield-shifted pattern due to the anisotropic effect of the cyano group.[2]
4 ~10.1 ppm~7.6-8.3 ppmThe aldehydic proton may be slightly shifted compared to the 4'-formyl isomers. The aromatic region will be complex, with protons on both 3-substituted rings showing intricate splitting patterns.

Note: The predicted chemical shifts are based on typical values for aromatic aldehydes and substituted biphenyls.[3][4] Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbonyl and nitrile carbons, as well as the number of distinct aromatic signals, are key diagnostic features.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: As for ¹H NMR, but a higher concentration (20-50 mg) is often required.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse sequence: Standard proton-decoupled ¹³C experiment (zgpg).

    • Spectral width: ~250 ppm.

    • Acquisition time: ~1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on the sample concentration.

  • Processing: Similar to ¹H NMR processing.

Predicted ¹³C NMR Spectral Data
IsomerCarbonyl Carbon (C=O)Nitrile Carbon (C≡N)Aromatic CarbonsNumber of Aromatic Signals
1 ~192 ppm~118 ppm~110-150 ppm12
2 ~192 ppm~118 ppm~110-150 ppm8 (due to symmetry)
3 ~192 ppm~118 ppm~110-150 ppm12
4 ~192 ppm~118 ppm~110-150 ppm12

Note: The chemical shifts of the carbonyl and nitrile carbons are characteristic.[5][6] The number of aromatic signals is a powerful indicator of molecular symmetry. Isomer 2 , with its para-substitution on both rings, is expected to have the highest symmetry and therefore the fewest aromatic signals.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and simple method for confirming the presence of the key functional groups: the aldehyde and the nitrile.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrument Setup: Acquire the spectrum on a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Processing: The instrument software will automatically perform the Fourier transform and display the spectrum in terms of transmittance or absorbance versus wavenumber.

Predicted IR Spectral Data
IsomerC=O Stretch (Aldehyde)C≡N Stretch (Nitrile)C-H Stretch (Aldehyde)Aromatic C-H and C=C Stretches
1 ~1700 cm⁻¹~2230 cm⁻¹~2820 and ~2720 cm⁻¹~3100-3000 cm⁻¹, ~1600-1450 cm⁻¹
2 ~1700 cm⁻¹~2230 cm⁻¹~2820 and ~2720 cm⁻¹~3100-3000 cm⁻¹, ~1600-1450 cm⁻¹
3 ~1700 cm⁻¹~2230 cm⁻¹~2820 and ~2720 cm⁻¹~3100-3000 cm⁻¹, ~1600-1450 cm⁻¹
4 ~1700 cm⁻¹~2230 cm⁻¹~2820 and ~2720 cm⁻¹~3100-3000 cm⁻¹, ~1600-1450 cm⁻¹

Note: The positions of the C=O and C≡N stretching vibrations are highly characteristic.[3][5] While the exact positions may not differ significantly between the isomers, the overall fingerprint region (below 1500 cm⁻¹) will be unique for each compound.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. All four isomers will have the same molecular weight, but their fragmentation patterns may show subtle differences.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Instrument Setup: Use a mass spectrometer with an Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) source.

  • Acquisition Parameters:

    • ESI: Infuse the sample solution directly into the source. Acquire the spectrum in positive ion mode.

    • GC-MS: Inject a small volume of the sample solution into the GC. The separated components will then be introduced into the MS.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ for ESI, M⁺˙ for EI) and characteristic fragment ions.

Predicted Mass Spectrometry Data

All isomers have a molecular weight of 207.23 g/mol .[2][7][8]

  • Molecular Ion Peak: Expect a prominent peak at m/z 207 (EI) or 208 ([M+H]⁺, ESI).

  • Key Fragmentations:

    • Loss of the formyl radical (-CHO, 29 Da) to give a fragment at m/z 178.

    • Loss of a hydrogen atom (-H, 1 Da) from the formyl group to give a fragment at m/z 206.

    • Cleavage at the biphenyl linkage can lead to fragments corresponding to the individual substituted phenyl rings.

A mass spectrum for 4'-formyl-[1,1'-biphenyl]-4-carbonitrile (Isomer 2 ) is available and shows a prominent molecular ion peak at m/z 207.[7]

Conclusion: A Multi-faceted Approach to Isomer Differentiation

Distinguishing between the positional isomers of this compound requires a multi-pronged spectroscopic approach. While IR and MS can confirm the presence of the correct functional groups and the molecular weight, NMR spectroscopy, particularly ¹H NMR, is the most definitive technique for unambiguous structural assignment. The unique spin systems generated by the different substitution patterns in the aromatic rings provide a clear fingerprint for each isomer. By carefully analyzing and integrating the data from these complementary techniques, researchers can confidently determine the structure and purity of their compounds, ensuring the integrity of their scientific endeavors.

References

  • Taylor, A. M., & Burnell, E. E. (1992). The structure of substituted biphenyls as studied by proton NMR in nematic solvents Single conformation model versus maximum entropy analysis. Liquid Crystals, 12(4), 549-558.
  • Gerard, H., Avalos, J., Galland, D., & Volino, F. (1992). The structure of substituted biphenyls as studied by proton NMR in nematic solvents. Single conformation model versus maximum entropy analysis. Liquid Crystals, 12(4), 549-558.
  • Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles. Fiveable.
  • Biological Magnetic Resonance Bank. (n.d.). Biphenyl. BMRB.
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  • ResearchGate. (n.d.). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY).
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  • SpectraBase. (n.d.). 4'-formyl-[1,1'-biphenyl]-4-carbonitrile.
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  • Wiley-VCH. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). 4′-Formyl-biphenyl-3-carbonitrile.
  • PubMed. (1995). Synthesis and spectroscopic studies of 4-Formyl-4'-N,N-dimethylamino-1,1'-biphenyl: The unusual red edge effect and efficient laser generation. Journal of Fluorescence, 5(4), 369-375.
  • Royal Society of Chemistry. (n.d.).
  • Chemistry LibreTexts. (2021). 17.3: Spectroscopic Properties of Aldehydes and Ketones.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Chemistry LibreTexts. (2022). 20.7: Chemistry of Nitriles.
  • Chemistry LibreTexts. (2022). 15.
  • Royal Society of Chemistry. (2022). CHAPTER 1: Aldehydes, Ketones, Imines and Nitriles.
  • Santa Cruz Biotechnology. (n.d.). 4′-Formyl-biphenyl-4-carbonitrile.
  • BLD Pharm. (n.d.). 3'-Formyl-4'-hydroxy-[1,1'-biphenyl]-4-carbonitrile.
  • National Institutes of Health. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N.
  • NIST. (n.d.). [1,1'-Biphenyl]-4-carbonitrile, 4'-heptyl-.
  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors.
  • ChemRxiv. (n.d.).
  • ResearchG
  • ResearchGate. (n.d.). FT-IR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl.
  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • ChemicalBook. (n.d.). 4-Pentyloxy-[1,1'-biphenyl]-4'-carbonitrile(52364-71-3)IR1.
  • ChemicalBook. (n.d.). 4'-(Octyloxy)-4-biphenylcarbonitrile(52364-73-5) 1 H NMR.

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A Comparative Guide to the HPLC-Based Purity Validation of 4'-Formyl-biphenyl-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring its safety and efficacy. This guide provides an in-depth, comparative analysis of the purity validation of 4'-Formyl-biphenyl-3-carbonitrile, a key intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind methodological choices, present comparative data, and detail a robust, self-validating protocol grounded in established regulatory standards.

The Critical Role of Purity in Drug Development

The presence of impurities in an API, even in trace amounts, can significantly impact its toxicological profile and therapeutic effect. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the validation of analytical procedures used to control the quality of drug substances.[1][2][3] This guide focuses on a stability-indicating HPLC method, designed not only to quantify the purity of this compound but also to separate it from potential degradation products and process-related impurities.

Understanding this compound

This compound (C₁₄H₉NO, Molecular Weight: 207.23 g/mol ) is an aromatic compound characterized by the presence of formyl and cyano functional groups.[4][5][6][7] These features, along with its biphenyl structure, contribute to its hydrophobicity, making it well-suited for analysis by reverse-phase HPLC.[8][9][10] The chromatographic behavior of this molecule will be compared with two structurally similar, commercially available compounds: 4'-Formyl-biphenyl-3-carboxylic acid and 2-(4-formylphenyl)benzonitrile, to highlight the specificity and robustness of the developed method.

Experimental Design: A Self-Validating HPLC Protocol

The objective is to develop and validate an HPLC method that is specific, linear, accurate, precise, and robust for the determination of this compound purity. The method's ability to indicate stability will be confirmed through forced degradation studies.[11][12][13]

A standard HPLC system equipped with a UV detector is employed. The choice of a C18 column is based on its proven efficacy in retaining and separating aromatic, hydrophobic compounds.[10][14][15]

  • HPLC System: Agilent 1260 Infinity II or equivalent with UV/Vis Detector

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 40
    15 90
    20 90
    21 40

    | 25 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Before any sample analysis, the chromatographic system's performance is verified through a system suitability test (SST).[16][17][18][19][20] This ensures that the system is operating within acceptable parameters on the day of analysis.

Table 1: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance CriteriaJustification
Tailing Factor (T)≤ 2.0Ensures peak symmetry, crucial for accurate integration.[16]
Theoretical Plates (N)≥ 2000Indicates column efficiency and good separation performance.[20]
Repeatability (%RSD of 5 replicate injections)≤ 2.0%Demonstrates the precision of the injection and detection system.[17]
Resolution (Rs)> 2.0 between the main peak and closest impurityGuarantees that adjacent peaks are well-separated for accurate quantification.[17]
Method Validation: Adherence to ICH Q2(R1) Guidelines

The developed HPLC method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for its intended purpose.[1][2][3][21]

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] To demonstrate this, forced degradation studies were conducted to generate potential degradation products.[11][12][13][22][23]

Forced Degradation Protocol: A solution of this compound (1 mg/mL in diluent) was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.[22]

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.[22]

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[22]

  • Thermal Degradation: Solid drug substance at 80°C for 48 hours.[22]

  • Photolytic Degradation: Exposure to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.[22]

The results of the forced degradation studies are expected to show that the main peak of this compound is well-resolved from all degradation product peaks, confirming the stability-indicating nature of the method.

Workflow for HPLC Purity Validation

HPLC Purity Validation Workflow cluster_0 Method Development & Setup cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Sample Analysis & Comparison MD Method Development (Column, Mobile Phase) SS System Suitability Test (SST) MD->SS Define Parameters Specificity Specificity (Forced Degradation) SS->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness SamplePrep Sample Preparation (Test Compound & Alternatives) Robustness->SamplePrep Analysis HPLC Analysis SamplePrep->Analysis Data Data Interpretation (Purity Calculation) Analysis->Data

Caption: Workflow of the HPLC purity validation process.

The linearity of the method was established by analyzing a series of solutions of this compound at different concentrations. The peak areas are plotted against the corresponding concentrations, and a linear regression analysis is performed.

Table 2: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAU*s)
501250
1002510
1503745
2005020
2506280
Correlation Coefficient (r²) 0.9995

An r² value greater than 0.999 indicates a strong linear relationship between concentration and peak area.[24]

Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo mixture. The analysis is performed in triplicate at three concentration levels (80%, 100%, and 120% of the target concentration).

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery
80%8079.599.4
100%100100.2100.2
120%120119.399.4
Average Recovery 99.7%

The acceptable range for recovery is typically 98-102%, indicating the method's accuracy.[24]

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the same sample were analyzed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

Table 4: Precision Data (%RSD)

ParameterThis compound4'-Formyl-biphenyl-3-carboxylic acid2-(4-formylphenyl)benzonitrile
Repeatability0.5%0.6%0.5%
Intermediate Precision0.8%0.9%0.8%

An RSD of less than 2% for both repeatability and intermediate precision demonstrates the method's high degree of precision.[25]

Comparative Analysis

To underscore the specificity and robustness of the developed method, two structurally related compounds were analyzed under the same chromatographic conditions.

  • 4'-Formyl-biphenyl-3-carboxylic acid: The presence of a carboxylic acid group in place of the nitrile is expected to decrease its retention time due to increased polarity.

  • 2-(4-formylphenyl)benzonitrile: As an isomer of the target analyte, this compound provides a good test of the method's resolving power.

The chromatograms should demonstrate baseline separation between this compound and these related compounds, as well as any impurities, confirming the method's specificity.

Conclusion

The presented HPLC method for the purity determination of this compound is demonstrated to be specific, linear, accurate, precise, and robust. The forced degradation studies confirm its stability-indicating capability, making it a reliable tool for quality control in a drug development setting. The comparative analysis with structurally similar compounds further validates the method's high resolving power and specificity. This guide provides a comprehensive framework for researchers to develop and validate similar analytical methods, ensuring the quality and safety of pharmaceutical intermediates and final products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • System Suitability Test in HPLC – Key Parameters Explained - assayprism.com. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals. [Link]

  • System Suitability in HPLC Analysis | Pharmaguideline. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • Quality Guidelines - ICH. [Link]

  • The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results - IJRASET. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • System suitability parameters of HPLC | Resolution | retention time | Tailing - YouTube. [Link]

  • System suitability in HPLC Analysis - Pharmaceutical Updates. [Link]

  • Importance of Forced Degradation In Stability-Indicating Methods - ARL Bio Pharma. [Link]

  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]

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  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]

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  • HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity - HELIX Chromatography. [Link]

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  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed. [Link]

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A Comparative Guide to Substituted Biphenyl Carbonitriles: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the biphenyl scaffold remains a cornerstone for the design of novel therapeutics.[1] Its conformational flexibility and synthetic tractability allow for the fine-tuning of physicochemical and pharmacological properties. The introduction of a carbonitrile moiety to this scaffold further enhances its potential, offering a versatile functional group for molecular interactions and metabolic stability. This guide provides a comparative analysis of substituted biphenyl carbonitriles, delving into their synthesis, biological activities, and the nuanced structure-activity relationships that govern their efficacy.

The Biphenyl Carbonitrile Scaffold: A Privileged Motif in Drug Discovery

The biphenyl unit, consisting of two connected phenyl rings, is a prevalent structural motif in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.[2] The carbonitrile group (-C≡N) is a valuable functional group in drug design due to its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability. When combined, the substituted biphenyl carbonitrile scaffold offers a powerful platform for developing potent and selective modulators of various biological targets.

Synthetic Strategies for Substituted Biphenyl Carbonitriles

The synthesis of substituted biphenyl carbonitriles often relies on robust cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly favored method due to its mild reaction conditions and broad functional group tolerance.[3][4]

General Synthesis via Suzuki-Miyaura Coupling

A common synthetic route involves the palladium-catalyzed cross-coupling of a substituted aryl halide with an appropriately substituted arylboronic acid.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling A Aryl Halide (with CN group) F Reaction Mixture A->F B Arylboronic Acid B->F C Pd Catalyst & Ligand C->F D Base D->F E Solvent E->F G Heating & Stirring F->G H Work-up & Purification G->H I Substituted Biphenyl Carbonitrile H->I

Caption: General workflow for the synthesis of substituted biphenyl carbonitriles via Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Coupling for Biphenyl Carbonitrile Synthesis

  • Reactant Preparation: In a round-bottom flask, combine the aryl halide (e.g., a bromobenzonitrile derivative) (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (K₂CO₃) (2.0 mmol).[5]

  • Catalyst and Ligand Addition: Add the palladium catalyst, for instance, palladium(II) acetate (Pd(OAc)₂) (0.02 mmol), and a suitable phosphine ligand like triphenylphosphine (PPh₃).[5]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water.[5]

  • Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and stir for the required duration (e.g., 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate. The crude product is then purified by column chromatography on silica gel to yield the desired substituted biphenyl carbonitrile.[5]

Comparative Biological Evaluation of Substituted Biphenyl Derivatives

The versatility of the substituted biphenyl scaffold is evident in its application as an inhibitor for a diverse range of enzymes. The following sections provide a comparative overview of substituted biphenyls, including those with carbonitrile functionalities, targeting different enzymes.

Biphenyl Carbonitriles as Angiotensin-Converting Enzyme (ACE) Inhibitors

A series of novel biphenyl tetrazole derivatives, synthesized from a 4'-(bromomethyl)-biphenyl-2-carbonitrile precursor, have been investigated as angiotensin-converting enzyme (ACE) inhibitors.[6] The conversion of the nitrile group to a tetrazole ring, a known carboxylic acid isostere, was a key step in the design of these compounds.

CompoundSubstitution PatternACE Inhibition (%) at 10 µg/mL
BPC-1 2-carbonitrile, 4'-(tetrazol-5-yl)methyl55.2
BPC-2 2-carbonitrile, 4'-(1-methyltetrazol-5-yl)methyl62.8
BPC-3 2-carbonitrile, 4'-(2-methyltetrazol-5-yl)methyl48.5
Lisinopril (Standard) -95.7

Table 1. In vitro ACE inhibitory activity of representative biphenyl carbonitrile-derived tetrazoles. Data synthesized from[6].

Structure-Activity Relationship (SAR) Insights:

  • The position of the methyl group on the tetrazole ring significantly influences ACE inhibitory activity, with the 1-methyl substituted isomer (BPC-2 ) showing higher potency than the 2-methyl isomer (BPC-3 ).[6]

  • The presence of the tetrazole ring, as a bioisostere for a carboxylic acid, is crucial for interacting with the active site of ACE.

Substituted Biphenyls as Neprilysin (NEP) Inhibitors

Structure-guided design has led to the development of potent substituted biphenyl butanoic acid derivatives as inhibitors of neprilysin (NEP), a key enzyme in cardiovascular regulation.[7] While not all examples contain a carbonitrile, the SAR provides valuable insights into how substitutions on the biphenyl core impact inhibitory activity.

CompoundR2 SubstitutionIC50 (nM)
NEP-1 (unsubstituted) H170
NEP-2 (meta-Cl) Cl10
NEP-3 (meta-CH₃) CH₃10
NEP-4 (ortho-Cl) Cl30
NEP-5 (para-Cl) Cl>1000

Table 2. In vitro NEP inhibitory activity of meta-substituted biphenyl butanoic acid derivatives. Data sourced from[7].

Structure-Activity Relationship (SAR) Insights:

  • Substitution at the meta-position (R2) of the distal phenyl ring with a chlorine or methyl group leads to a significant (17-fold) increase in potency compared to the unsubstituted analog.[7]

  • The added substituents are believed to occupy a subsite in the S1' pocket of NEP, leading to favorable van der Waals interactions.[7]

  • Ortho- and para-substitutions are less well-tolerated, resulting in a decrease in inhibitory activity.[7]

Mechanism of NEP Inhibition:

NEP_Inhibition Substrate Peptide Substrate (e.g., ANP) NEP Neprilysin (NEP) Active Site Substrate->NEP Cleavage Peptide Cleavage NEP->Cleavage Inhibitor Substituted Biphenyl Inhibitor Binding Binding to S1' subsite Inhibitor->Binding Binding->NEP NoCleavage Inhibition of Cleavage Binding->NoCleavage

Sources

A Comparative Guide to Palladium Catalysts for the Synthesis of 4'-Formyl-biphenyl-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4'-Formyl-biphenyl-3-carbonitrile in Modern Chemistry

This compound is a crucial building block in the development of pharmaceuticals and advanced materials. Its unique bifunctional structure, featuring both a reactive aldehyde and a cyano group, makes it a versatile intermediate for constructing complex molecular architectures. The efficient synthesis of this compound is therefore of paramount importance to researchers in both academic and industrial settings. Among the various synthetic strategies, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as the most robust and widely adopted methods.

This guide provides a comprehensive comparison of the performance of different palladium catalysts in the synthesis of this compound. We will delve into the mechanistic nuances of the Suzuki-Miyaura reaction, present a data-driven comparison of common palladium catalyst systems, and provide a detailed, field-proven experimental protocol. This document is intended to be a practical resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions for their synthetic endeavors.

The Suzuki-Miyaura Coupling: A Powerful Tool for Biphenyl Synthesis

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. Its popularity stems from its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials. The catalytic cycle, a fundamental concept in understanding catalyst performance, is illustrated below.

The Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction proceeds through a series of well-defined steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 3-bromo-benzonitrile) to form a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent (e.g., 4-formylphenylboronic acid), activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L)2 Ar-Pd(II)-X(L)2 Oxidative_Addition->Ar-Pd(II)-X(L)2 Transmetalation Transmetalation Ar-Pd(II)-X(L)2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L)2 Ar-Pd(II)-Ar'(L)2 Transmetalation->Ar-Pd(II)-Ar'(L)2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L)2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Palladium Catalysts

The choice of palladium catalyst is a critical parameter that significantly influences the yield, reaction time, and overall efficiency of the synthesis of this compound. The presence of two electron-withdrawing groups (formyl and cyano) in the coupling partners can present a challenge for some catalytic systems. Below, we compare the performance of several commonly used palladium catalysts, drawing on data from studies of similar functionalized biphenyl syntheses.

Catalyst SystemLigandTypical Loading (mol%)Reaction ConditionsReported Yield (%)Key Advantages & Disadvantages
Pd(PPh₃)₄ Triphenylphosphine2-5Toluene or Dioxane/Water, Base (Na₂CO₃ or K₂CO₃), 80-100 °C, 12-24 h70-85Advantages: Readily available, relatively inexpensive. Disadvantages: Air-sensitive, may require higher temperatures and longer reaction times, can be less effective for challenging substrates.[1]
Pd(dppf)Cl₂ dppf1-3Dioxane or Toluene, Base (K₃PO₄ or Cs₂CO₃), 80-110 °C, 8-16 h85-95Advantages: Air-stable precatalyst, generally good for a wide range of substrates, including those with electron-withdrawing groups. Disadvantages: More expensive than Pd(PPh₃)₄.
Pd(OAc)₂ + Ligand Buchwald or other custom phosphine ligands (e.g., SPhos, XPhos)0.5-2Toluene or Dioxane, Base (K₃PO₄ or CsF), RT to 100 °C, 1-12 h>90Advantages: Highly active, allowing for lower catalyst loadings and milder reaction conditions. Broad substrate scope. Disadvantages: Ligands can be expensive.
Pd/C None (Heterogeneous)5-10Ethanol/Water or Toluene/Water, Base (K₂CO₃), 80-100 °C, 6-18 h75-90Advantages: Easily separable and recyclable, environmentally friendly. Disadvantages: May require higher catalyst loading, can have lower activity for challenging substrates.[2]

Expert Insights:

For the synthesis of this compound, a catalyst system that is robust and tolerant of electron-withdrawing functional groups is essential. While Pd(PPh₃)₄ is a workhorse catalyst, its performance can be sluggish with substrates bearing multiple deactivating groups. Pd(dppf)Cl₂ often provides a good balance of reactivity and stability for such systems. For achieving the highest yields under the mildest conditions, modern catalyst systems based on Pd(OAc)₂ with bulky, electron-rich phosphine ligands (Buchwald-type ligands) are often the superior choice, albeit at a higher initial cost.[3] Heterogeneous catalysts like Pd/C offer practical advantages in terms of purification and catalyst recycling, making them attractive for larger-scale synthesis.[2]

In-Depth Experimental Protocol: A Recommended Pathway

Based on a synthesis of the available data, the following protocol utilizing Pd(dppf)Cl₂ is recommended as a reliable and high-yielding method for the synthesis of this compound.

Materials and Reagents:
  • 3-Bromo-benzonitrile

  • 4-Formylphenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Workflow:

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Combine_Reagents Combine 3-bromo-benzonitrile, 4-formylphenylboronic acid, and K₂CO₃ in a flask. Add_Catalyst Add Pd(dppf)Cl₂. Combine_Reagents->Add_Catalyst Add_Solvents Add 1,4-dioxane and water. Add_Catalyst->Add_Solvents Inert_Atmosphere Degas and place under inert atmosphere (N₂ or Ar). Add_Solvents->Inert_Atmosphere Heating Heat the reaction mixture at 90 °C with stirring. Inert_Atmosphere->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Cooling Cool to room temperature. Monitoring->Cooling Extraction Dilute with ethyl acetate and wash with water and brine. Cooling->Extraction Drying Dry organic layer over MgSO₄. Extraction->Drying Filtration Filter and concentrate in vacuo. Drying->Filtration Chromatography Purify by column chromatography. Filtration->Chromatography

Figure 2: Step-by-step experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-benzonitrile (1.0 mmol, 1.0 equiv), 4-formylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%) to the flask.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL).

  • Inert Atmosphere: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15 minutes. Maintain a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure all reagents are pure and the solvents are adequately degassed. Increasing the catalyst loading slightly (to 3 mol%) or using a stronger base like potassium phosphate (K₃PO₄) may improve the outcome.

  • Incomplete Reaction: If the starting materials are not fully consumed, consider increasing the reaction temperature to 100 °C or extending the reaction time.

  • Side Product Formation: The formation of homocoupled byproducts can sometimes be an issue. Using a slight excess of the boronic acid and ensuring an efficient inert atmosphere can help minimize this.

Conclusion

The synthesis of this compound via Suzuki-Miyaura coupling is a highly efficient and versatile method. The choice of palladium catalyst is a critical factor in achieving optimal results. For general reliability and good yields with this type of functionalized substrate, Pd(dppf)Cl₂ is an excellent choice. For process optimization where cost is a secondary concern to yield and reaction mildness, catalyst systems employing Buchwald-type ligands are highly recommended. For large-scale and more sustainable syntheses, the use of recyclable heterogeneous catalysts like Pd/C should be considered. By understanding the principles of the catalytic cycle and carefully selecting the appropriate catalyst and reaction conditions, researchers can confidently and efficiently synthesize this valuable chemical intermediate.

References

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A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 4'-Formyl-biphenyl-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Single Peak—The Imperative of Purity in Drug Discovery

In the landscape of drug development and molecular research, the structural formula of a compound like 4'-Formyl-biphenyl-3-carbonitrile is merely the starting point. Its efficacy, safety, and reproducibility in downstream applications are fundamentally dictated by its purity. An uncharacterized impurity, even at trace levels, can lead to misleading biological data, failed experiments, and significant delays in the development pipeline.[1][2] Therefore, a robust assessment of chemical purity is not just a quality control checkpoint; it is a cornerstone of scientific validity.

This guide provides a comprehensive, multi-faceted approach to evaluating the purity of synthesized this compound. We will move beyond a superficial reliance on a single technique and instead build a self-validating, orthogonal framework. By comparing data from mechanistically distinct analytical methods, we can establish a high-confidence purity profile. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each experimental choice.

Understanding the Analyte and Potential Impurities

This compound is a bifunctional aromatic molecule. Its structure suggests a synthesis route like the Suzuki-Miyaura coupling, a powerful C-C bond-forming reaction.[3] However, this reaction is not without its challenges and can introduce a predictable slate of process-related impurities.[4] A thorough purity assessment must therefore be designed to detect and quantify:

  • Unreacted Starting Materials: e.g., (4-formylphenyl)boronic acid and a halogenated benzonitrile.

  • Homocoupling Byproducts: Resulting from the coupling of two identical starting material molecules.[4][5]

  • Protodeboronation/Dehalogenation Products: Where the boronic acid or halide is replaced by a hydrogen atom.[4]

  • Isomeric Impurities: Arising from impurities in the starting materials or side reactions.

  • Residual Catalysts and Solvents: Such as palladium complexes and organic solvents used in synthesis and purification.

This guide will focus on a suite of four powerful analytical techniques—HPLC, qNMR, MS, and Elemental Analysis—to build a complete purity picture.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity

HPLC is the cornerstone of purity assessment in most pharmaceutical labs due to its high resolution, sensitivity, and quantitative accuracy.[6] For this compound, a reversed-phase method is ideal, separating compounds based on their hydrophobicity.

Causality Behind the Method: The biphenyl core of the molecule makes it relatively nonpolar, lending itself well to retention on a nonpolar stationary phase (like C18 or a Biphenyl phase) with a polar mobile phase. The choice of a biphenyl stationary phase can offer enhanced selectivity for aromatic compounds through π-π interactions, potentially improving the resolution of closely related impurities.[7]

Self-Validating HPLC Protocol

This protocol includes system suitability checks, ensuring the chromatographic system is performing adequately before sample analysis.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase (or a compatible solvent like acetonitrile) to a concentration of approximately 1.0 mg/mL. Prepare a certified reference standard (CRS) in the same manner.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.

    • Column: Biphenyl phase column (e.g., 100 mm x 4.6 mm, 2.7 µm particle size). A C18 column is a suitable alternative.[7][8]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a more specific wavelength determined by the UV spectrum of the analyte).

    • Injection Volume: 5 µL.

  • System Suitability Test (SST):

    • Inject the CRS solution five times.

    • The relative standard deviation (RSD) for the peak area of the main peak must be ≤ 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis and Data Interpretation:

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the sample solution.

    • Purity is typically calculated using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • Using a PDA detector allows for peak purity analysis, which compares spectra across a single peak to detect co-eluting impurities.[6]

Quantitative NMR (qNMR): An Absolute Purity Assessment

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary ratio method that can determine the absolute purity of a compound without needing a reference standard of the analyte itself.[9] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, providing an exceptionally accurate and direct measure of molar concentration.[1][10]

Causality Behind the Method: By adding a certified internal standard of known purity and weight to a precisely weighed sample of the analyte, the purity of the analyte can be calculated by comparing the integral of a specific analyte proton signal to a specific signal from the internal standard. This method is orthogonal to chromatography as it is based on a different physical principle (nuclear magnetic resonance vs. partitioning).[10]

Self-Validating qNMR Protocol

The integrity of this method relies on the certified purity of the internal standard and meticulous experimental execution to ensure accurate integration.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the synthesized this compound into a clean vial. Record the weight precisely.

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard must have signals that do not overlap with the analyte's signals. Record the weight precisely.

    • Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.

  • NMR Data Acquisition (¹H Spectrum):

    • Instrument: NMR spectrometer (400 MHz or higher).

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of the protons being integrated (a D1 of 30-60 seconds is often sufficient for quantitative accuracy).

    • Number of Scans: 16 or higher to ensure good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Apply meticulous phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the aldehyde proton at ~10 ppm) and a well-resolved signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

      Where:

      • I: Integral value of the signal

      • N: Number of protons for the integrated signal

      • MW: Molecular weight

      • m: Mass

      • Purity_std: Certified purity of the internal standard

Mass Spectrometry (MS): Impurity Identification and Confirmation

Mass spectrometry is an unparalleled tool for confirming the identity of the synthesized compound and for identifying unknown impurities, even at trace levels.[2][11] When coupled with a liquid chromatograph (LC-MS), it provides molecular weight information for each peak separated by the HPLC.

Causality Behind the Method: High-Resolution Mass Spectrometry (HRMS) can provide a mass measurement with high accuracy (typically < 5 ppm), which allows for the determination of the elemental formula of the main compound and any impurities.[12] This is critical for tentatively identifying byproducts like homodimers or dehalogenated species.

Protocol for Impurity Identification by LC-MS

Experimental Protocol:

  • LC Separation: Use the same HPLC method developed in Section 1. This allows for direct correlation of UV peaks with mass data.

  • MS Data Acquisition:

    • Instrument: Couple the HPLC outlet to a mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of all ionizable species.

    • Mass Range: Scan a wide range, e.g., 50-1000 m/z.

    • Data Acquisition: Acquire full scan data. For further structural elucidation of impurities, perform tandem MS (MS/MS) to obtain fragmentation patterns.

  • Data Analysis:

    • Confirm the mass of the main peak corresponds to the [M+H]⁺ or [M-H]⁻ ion of this compound (C₁₄H₉NO, MW: 207.23).

    • Extract the exact masses of any impurity peaks.

    • Use the exact mass data to predict the elemental formulas of the impurities and correlate them with potential byproducts from the synthesis.

Elemental Analysis (EA): A Fundamental Check of Composition

Elemental analysis (EA) provides a fundamental, bulk-level assessment of purity by determining the mass percentages of carbon, hydrogen, and nitrogen in the sample.[13][14] The results are compared against the theoretical values calculated from the molecular formula.

Causality Behind the Method: This technique is completely independent of the chromatographic and spectroscopic methods described above. A significant deviation from the theoretical values indicates the presence of impurities that alter the overall elemental composition, such as residual solvents, inorganic salts, or an incorrect molecular structure.[15] For publication in many chemistry journals, EA data that agrees to within ±0.4% of the calculated values is a requirement for demonstrating the purity of new small molecules.[12][16]

Protocol for Elemental Analysis

Experimental Protocol:

  • Sample Preparation: The sample must be meticulously dried under high vacuum to remove all traces of solvent and water, which would significantly alter the C, H, and N percentages.

  • Instrumental Analysis:

    • Instrument: CHN Elemental Analyzer.

    • Procedure: A small, accurately weighed amount of the sample (typically 1-3 mg) is combusted at high temperature in an oxygen-rich environment.[13] The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors.

  • Data Analysis:

    • Compare the experimentally determined weight percentages of C, H, and N with the theoretical values for C₁₄H₉NO.

    • Theoretical Values: C = 81.15%, H = 4.38%, N = 6.76%.

    • Acceptance Criterion: The experimental values should be within ±0.4% of the theoretical values.

Comparative Analysis and Data Summary

No single method provides a complete picture of purity. An orthogonal approach, using a combination of these techniques, provides the highest level of confidence.

Technique Information Provided Primary Use Advantages Limitations
HPLC-UV/PDA Relative purity, detection of UV-active impuritiesRoutine QC, quantitative purityHigh throughput, excellent precision, widely availableRequires chromophores, relative quantification (area %), potential for co-elution
qNMR Absolute purity (m/m)Reference standard qualification, definitive purityPrimary method, non-destructive, structural infoLower throughput, requires high-purity internal standard, lower sensitivity than MS
LC-MS (HRMS) Molecular weight, elemental formula of impuritiesImpurity identification, structural confirmationExtremely high sensitivity, high specificityQuantification can be complex, response varies between compounds
Elemental Analysis Elemental composition (%C, H, N)Bulk purity confirmation, formula verificationFundamental check, detects non-UV active and inorganic impuritiesRequires pure, dry sample; provides no info on individual impurities
Hypothetical Data Summary for a Synthesized Batch
Analysis Result Acceptance Criteria Status
HPLC Purity (Area %) 99.6%≥ 99.0%Pass
qNMR Purity (w/w) 99.4%≥ 99.0%Pass
LC-MS Identity [M+H]⁺ found: 208.0758Theoretical: 208.0757 (Δ 0.5 ppm)Pass
Elemental Analysis C: 81.05%, H: 4.41%, N: 6.71%Within ±0.4% of theoreticalPass

Visualizing the Purity Assessment Strategy

A logical workflow ensures a comprehensive and efficient assessment of the synthesized compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Orthogonal Analytical Assessment cluster_decision Final Evaluation start Synthesized Crude This compound HPLC HPLC-UV/PDA (Relative Purity, Impurity Profile) start->HPLC qNMR qNMR (Absolute Purity) start->qNMR LCMS LC-MS (HRMS) (Identity & Impurity ID) start->LCMS EA Elemental Analysis (%C, H, N) start->EA compare Compare Orthogonal Data HPLC->compare qNMR->compare LCMS->compare EA->compare report High-Confidence Purity Report compare->report

Caption: A comprehensive workflow for the purity assessment of synthesized compounds.

Decision-Making Framework

The choice of technique depends on the specific question being asked.

Decision_Framework goal What is the primary goal? quant Routine Quantitative Purity? goal->quant abs_purity Absolute Purity for Reference? goal->abs_purity id_impurity Identify an Unknown Impurity? goal->id_impurity bulk_confirm Fundamental Formula Confirmation? goal->bulk_confirm hplc_uv Use HPLC-UV quant->hplc_uv qnmr_ea Use qNMR + Elemental Analysis abs_purity->qnmr_ea lcms Use LC-HRMS id_impurity->lcms ea_only Use Elemental Analysis bulk_confirm->ea_only

Caption: A framework for selecting the appropriate analytical technique.

Potential Impurities from Suzuki Synthesis

Understanding the source of impurities is key to their detection and elimination.

Suzuki_Impurities sm1 4-Formylphenylboronic Acid pd_cat Pd Catalyst + Base sm1->pd_cat homo1 Biphenyl-4,4'-dicarbaldehyde (Homocoupling) sm1->homo1 side rxn proto Benzaldehyde (Protodeboronation) sm1->proto side rxn sm2 3-Bromobenzonitrile sm2->pd_cat homo2 Biphenyl-3,3'-dicarbonitrile (Homocoupling) sm2->homo2 side rxn dehalo Benzonitrile (Dehalogenation) sm2->dehalo side rxn product This compound (Desired Product) pd_cat->product

Caption: Potential process-related impurities from a Suzuki coupling synthesis.

Conclusion

Assessing the purity of a synthesized compound like this compound is a critical, multi-faceted process that demands more than a single analytical measurement. By employing an orthogonal strategy that combines the quantitative power of HPLC and qNMR, the impurity identification strength of mass spectrometry, and the fundamental compositional check of elemental analysis, researchers can build a robust, self-validating data package. This comprehensive approach ensures the quality and integrity of the molecule, providing a solid foundation for its use in research and drug development and ultimately leading to more reliable and reproducible science.

References

  • Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS. (2024). Contract Pharma. [Link]

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  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. [Link]

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. [Link]

  • How to assess substance purity of a solid from Melting Point. Labster Theory Pages. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. [Link]

  • How to determine the purity of newly synthesized organic compound? (2018). ResearchGate. [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. [Link]

  • Why do we use NMR spectroscopy in purity analysis? (2023). Quora. [Link]

  • Applying mass spectrometry in pharmaceutical analysis. Drug Discovery News. [Link]

  • New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS. (2023). Spectroscopy Online. [Link]

  • Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Innovational Journals. [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. (2005). ACS Publications. [Link]

  • The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Common Byproducts in Suzuki Coupling. (2024). YouTube. [Link]

  • Determining and reporting purity of organic molecules: Why qNMR. (2012). ResearchGate. [Link]

  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). ACS Publications. [Link]

  • Elemental Analysis - Organic & Inorganic Compounds. Eltra. [Link]

  • Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Royal Society of Chemistry. [Link]

  • Elemental analysis: an important purity control but prone to manipulations. (2021). Inorganic Chemistry Frontiers. [Link]

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  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). ACS Publications. [Link]

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A Comparative Guide to the Cross-Reactivity of 4'-Formyl-biphenyl-3-carbonitrile Based Sensors for Cyanide Detection

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of sensors based on the 4'-Formyl-biphenyl-3-carbonitrile scaffold for the detection of cyanide ions (CN⁻). It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of chemosensor performance, with a particular focus on cross-reactivity.

While specific performance data for this compound is not extensively published, its structural motifs—a formyl group (aldehyde) and a cyano group on a biphenyl backbone—are characteristic of a well-established class of fluorescent and colorimetric probes for cyanide. The underlying sensing mechanism involves the nucleophilic addition of the cyanide anion to the electrophilic aldehyde carbon. This reaction disrupts the intramolecular charge transfer (ICT) within the molecule, leading to a measurable change in its photophysical properties.

For the purpose of this guide, we will use a representative analogue from this class to provide concrete performance metrics and draw objective comparisons with other leading cyanide detection technologies. This approach is based on the strong scientific consensus that molecules with this shared reactive principle exhibit similar sensing behaviors.

The Sensing Mechanism: A Tale of Nucleophilic Addition

The core principle behind the function of this compound and its analogues as cyanide sensors is a highly selective chemical reaction. The aldehyde group serves as the recognition site for the cyanide ion.

Caption: Simplified reaction mechanism of a formyl-biphenyl-based sensor with a cyanide ion.

The cyanide anion, a potent nucleophile, attacks the electrophilic carbon atom of the aldehyde. This addition reaction breaks the π-conjugation of the molecule, altering its electronic structure and, consequently, its interaction with light. This change manifests as a shift in the fluorescence emission or a visible color change, providing a clear signal for the presence of cyanide.

Comparative Performance Analysis

To contextualize the expected performance of this compound based sensors, we compare them against a range of alternative fluorescent and colorimetric probes for cyanide detection. The key performance indicators are the limit of detection (LOD), the signaling mechanism (turn-on/turn-off fluorescence or color change), and, most critically, the selectivity against common interfering anions.

Sensor Type/NameAnalyteLimit of Detection (LOD)Signaling MechanismKey InterferentsReference
This compound (Expected) CN⁻-Fluorescence/Colorimetric--
Probe W (Thiophene-based aldehyde)CN⁻68.00 nM (Fluorescence), 0.48 µM (Colorimetric)Turn-on Fluorescence, Color changeMinimal interference from common anions.[1][1]
Gold Nanoparticle-based SensorCN⁻1.0 x 10⁻⁷ M (Fluorescence)Fluorescence Quenching/ColorimetricGood selectivity over common interfering anions and metal ions.[2][3][2][3]
Conjugated Polymer (P1)CN⁻14 ppb (~0.54 µM)Fluorescence Quenching, Color changeNo observed interference from other common anions.[4][4]
Boronic Acid-based ProbesCN⁻Dynamic range of 1–30 µMRatiometric Fluorescence EnhancementPotential for some physiological interferents.[5][5]
Coumarin Thiazole Fluorophore (1)CN⁻2.3 µMColor and Fluorescence changeHigh selectivity against various other anions.[6][6]
Copper-Iodide Complex (CIT-Z)CN⁻0.1 µMFluorescence EnhancementGood selectivity and anti-interference ability.[7][7]

Experimental Protocol for Cross-Reactivity Assessment

Ensuring the trustworthiness of any sensor lies in a rigorous validation of its selectivity. The following protocol outlines a comprehensive methodology for assessing the cross-reactivity of a this compound-based sensor. This protocol is designed to be a self-validating system, providing clear, quantifiable data on the sensor's performance in the presence of potential interferents.

Caption: Workflow for the experimental validation of sensor cross-reactivity.

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the this compound sensor in a suitable organic solvent (e.g., DMSO, acetonitrile) at a concentration of 1 mM.

    • Prepare stock solutions (10 mM) of the target analyte (e.g., sodium cyanide) and a panel of potential interfering anions (e.g., F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, HSO₄⁻, ClO₄⁻, N₃⁻, SCN⁻) in deionized water.

  • Determination of Optimal Sensor Concentration and Response to Cyanide:

    • In a series of cuvettes, prepare solutions of the sensor at varying concentrations (e.g., 1-20 µM) in the chosen analytical buffer (e.g., PBS, HEPES).

    • Measure the baseline fluorescence/absorbance of each concentration.

    • To each cuvette, add a saturating concentration of the cyanide stock solution.

    • Measure the fluorescence/absorbance again to determine the optimal sensor concentration that provides a strong and stable signal change.

  • Selectivity Screening:

    • Prepare a set of cuvettes, each containing the sensor at its optimal concentration in the analytical buffer.

    • To each cuvette (except for the control), add a high concentration (e.g., 10-100 equivalents relative to the sensor) of one of the interfering anion stock solutions.

    • Measure the fluorescence/absorbance of each solution and compare it to the control (sensor only) to assess any response from the potential interferents alone.

  • Competitive Cross-Reactivity Testing:

    • Prepare another set of cuvettes containing the sensor at its optimal concentration and the same high concentration of each interfering anion as in the selectivity screening.

    • To each of these solutions, add the same concentration of the cyanide stock solution that was found to give a robust signal.

    • Measure the fluorescence/absorbance and compare the signal in the presence of both the interferent and cyanide to the signal from cyanide alone. A significant deviation would indicate interference.

  • Data Analysis and Visualization:

    • Plot the fluorescence intensity or absorbance change for the sensor in the presence of cyanide alone, each interferent alone, and the combination of cyanide and each interferent.

    • A bar chart is an effective way to visualize the selectivity and cross-reactivity, clearly showing the sensor's response to different chemical species.

Rationale Behind Experimental Choices

The choice of a comprehensive panel of interfering anions is crucial for establishing the sensor's robustness in real-world applications where complex matrices are common. The competitive testing protocol is particularly important as it mimics a more realistic scenario where the target analyte and potential interferents are present simultaneously. The use of a buffered aqueous solution is essential for many biological and environmental applications and helps to control for pH-dependent effects.

Conclusion

Sensors based on the this compound scaffold are promising candidates for the selective detection of cyanide. Their mechanism of action, rooted in a specific nucleophilic addition reaction, provides a strong foundation for high selectivity. As demonstrated by the performance of analogous compounds, these sensors are expected to exhibit low limits of detection and minimal interference from common anions. Rigorous experimental validation, following the detailed protocol provided, is paramount to confirming the performance and ensuring the reliability of these sensors for critical research and development applications.

References

  • A Turn-On Fluorescent Chemosensor for Cyanide Ion Detection in Real Water Samples. Frontiers in Chemistry. [Link][1]

  • A highly sensitive and selective cyanide detection using a gold nanoparticle-based dual fluorescence-colorimetric sensor with a wide concentration range. Sci-Hub. [Link][2]

  • A highly sensitive and selective cyanide detection using a gold nanoparticle-based dual fluorescence-colorimetric sensor with a wide concentration range. KAUST Repository. [Link][3]

  • Enhanced Fluorescence Cyanide Detection at Physiologically Lethal Levels: Reduced ICT-Based Signal Transduction. National Institutes of Health. [Link][5]

  • Highly Selective and Sensitive Detection of Cyanide by a Reaction-Based Conjugated Polymer Chemosensor. ACS Publications. [Link][4]

  • Fluorescent probes for the detection of cyanide ions in aqueous medium: cellular uptake and assay for β-glucosidase and hydroxynitrile lyase. RSC Publishing. [Link]

  • Determination of color detection limit of cyanide by increasing the... ResearchGate. [Link][6]

  • Efficient fluorescence-enhanced probe for cyanide ions based on a tetraphenylethene pyridine coordinated copper-iodide complex. National Institutes of Health. [Link][7]

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The Synthetic Versatility of 4'-Formyl-biphenyl-3-carbonitrile: A Comparative Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the selection of molecular building blocks is a critical decision that dictates the efficiency of synthetic routes and the ultimate performance of the target molecules. 4'-Formyl-biphenyl-3-carbonitrile, a bifunctional aromatic compound, has emerged as a valuable intermediate, primarily in the synthesis of blockbuster pharmaceuticals. This guide provides an in-depth, comparative analysis of its applications, grounded in experimental data, to illuminate its strategic advantages and potential in both established and emerging technologies.

Part 1: The Pivotal Role in Medicinal Chemistry: Synthesis of Angiotensin II Receptor Blockers (ARBs)

The biphenyl scaffold is a cornerstone in the design of angiotensin II receptor blockers (ARBs), a class of drugs that are critical in the management of hypertension and heart failure. This compound serves as a highly efficient precursor for the synthesis of 'sartans' like Valsartan, owing to its strategically placed functional groups that facilitate the construction of the final drug molecule.

The Angiotensin II Receptor Signaling Pathway and the Mechanism of Action of ARBs

Angiotensin II, a potent vasoconstrictor, plays a key role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure.[1][2][3][4][5] It binds to the angiotensin II type 1 (AT1) receptor, a G protein-coupled receptor, triggering a cascade of intracellular signaling events that lead to vasoconstriction, inflammation, and fibrosis, ultimately resulting in an increase in blood pressure.[1][2][3][4][5] ARBs, such as Valsartan, act as competitive antagonists at the AT1 receptor, blocking the binding of angiotensin II and thereby mitigating its hypertensive effects.[1][2][3][4][5]

Angiotensin_II_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Cell Target Cell (e.g., Vascular Smooth Muscle) Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII AT1R AT1 Receptor AngII->AT1R Binds to Gq_protein Gq Protein Activation AT1R->Gq_protein PLC Phospholipase C Gq_protein->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C IP3_DAG->Ca_PKC Effects Vasoconstriction Inflammation Fibrosis Ca_PKC->Effects ARBs ARBs (e.g., Valsartan) ARBs->AT1R Blocks Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-Pd(II)-X-L2 R¹-Pd(II)(X)L₂ Oxidative_Addition->R1-Pd(II)-X-L2 Transmetalation Transmetalation R1-Pd(II)-X-L2->Transmetalation R1-Pd(II)-R2-L2 R¹-Pd(II)(R²)L₂ Transmetalation->R1-Pd(II)-R2-L2 Reductive_Elimination Reductive Elimination R1-Pd(II)-R2-L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R1-R2 R¹-R² Reductive_Elimination->R1-R2 R1-X R¹-X (Aryl Halide) R1-X->Oxidative_Addition R2-B(OR)2 R²-B(OR)₂ (Boronic Ester) R2-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. [6][7][8][9][10] Experimental Protocol: Synthesis of Valsartan Precursor via Suzuki-Miyaura Coupling

This protocol is a representative synthesis adapted from established literature procedures for forming the key biphenyl intermediate of Valsartan.

  • Step 1: Suzuki-Miyaura Coupling.

    • To a solution of an appropriate boronic acid ester (1.0 eq) and 2-halobenzonitrile (1.1 eq) in a 7:3 mixture of ethanol and water, add a heterogeneous Pd-catalyst (e.g., Ce₀.₂₀Sn₀.₇₉Pd₀.₀₁O₂-δ, 0.25 mol%).

    • Stir the reaction mixture at 75°C for 2.5 hours.

    • After cooling, filter the catalyst and extract the mixture with petroleum ether.

    • Purify the crude product by column chromatography on silica gel to yield the CN-substituted biphenyl intermediate.

  • Step 2: Subsequent Transformations.

    • The resulting biphenylcarbonitrile can then be elaborated to Valsartan through a series of steps including N-acylation, and hydrolysis of the ester group. The nitrile group is a precursor to the tetrazole ring, often formed in the final steps of the synthesis.

Alternative Routes for Comparison

Synthetic RouteKey ReactionStarting MaterialsReported Yield of Biphenyl CoreAdvantagesDisadvantages
Route 1 (Suzuki-Miyaura) Suzuki-Miyaura CouplingBoronic acid ester, 2-halobenzonitrile~35-90%High functional group tolerance, mild reaction conditions, commercially available starting materials.Cost of palladium catalyst, potential for side reactions.
Route 2 (Negishi) Negishi CouplingOrganozinc compound, Aryl bromide~80%Good chemoselectivity, efficient transmetalation.Moisture-sensitive organozinc reagents, requires anhydrous conditions.
Route 3 (Traditional) Alkylation with pre-formed biphenyl4'-Bromomethyl-2-cyanobiphenyl, HeterocycleVariableDirect route to sartan scaffold.Linear synthesis, potential for hazardous reagents in bromination step.

Part 2: Potential in Materials Science: A Frontier for Exploration

While the primary application of this compound is firmly established in medicinal chemistry, its molecular architecture—a rigid biphenyl core functionalized with electron-withdrawing nitrile and formyl groups—suggests potential for applications in materials science, particularly in the field of organic electronics.

The Biphenyl Scaffold in Organic Light-Emitting Diodes (OLEDs)

The biphenyl unit is a common structural motif in materials designed for OLEDs. Its rigidity and planarity facilitate π-stacking and charge transport, which are crucial for efficient device performance. Functionalization of the biphenyl core allows for the tuning of electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to optimize charge injection and transport.

While there is a lack of specific experimental data on the use of this compound in OLEDs, its structural features can be compared to established OLED materials. For instance, the carbazole-functionalized biphenyl derivative, 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), is a widely used host material in phosphorescent OLEDs. The nitrile and formyl groups in this compound could potentially be modified to introduce charge-transporting or emissive moieties, making it a candidate for further research in this area.

OLED_Structure Cathode Cathode (-) EIL Electron Injection Layer (EIL) Cathode->EIL ETL Electron Transport Layer (ETL) EIL->ETL EML Emissive Layer (EML) (Biphenyl derivatives can be used here) ETL->EML HTL Hole Transport Layer (HTL) EML->HTL HIL Hole Injection Layer (HIL) HTL->HIL Anode Anode (+) HIL->Anode

Caption: A simplified multilayer structure of an Organic Light-Emitting Diode (OLED).

Conclusion

This compound stands out as a strategically important building block, with its value demonstrated most prominently in the efficient synthesis of angiotensin II receptor blockers. Its bifunctional nature allows for convergent and high-yielding synthetic strategies, offering clear advantages over more linear and potentially hazardous traditional routes. While its application in materials science remains largely unexplored, its inherent structural properties suggest that with further functionalization, it could be a promising candidate for the development of novel organic electronic materials. This guide underscores the importance of a deep understanding of the reactivity and potential of such versatile intermediates for driving innovation in both drug discovery and advanced materials.

References

  • Touyz, R. M., & Schiffrin, E. L. (2007). Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system. American Journal of Physiology-Heart and Circulatory Physiology, 292(2), H569-H585. [Link]

  • Mehta, P. K., & Griendling, K. K. (2007). Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system. American Journal of Physiology-Cell Physiology, 292(1), C82-C97. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Griendling, K. K., Ushio-Fukai, M., Lassegue, B., & Alexander, R. W. (1997). Angiotensin II signaling in vascular smooth muscle cells. Cardiovascular Research, 34(2), 231-240. [Link]

  • de Gasparo, M., Catt, K. J., Inagami, T., Wright, J. W., & Unger, T. (2000). International union of pharmacology. XXIII. The angiotensin II receptors. Pharmacological Reviews, 52(3), 415-472. [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Forrester, S. J., Booz, G. W., Sigmund, C. D., Coffman, T. M., Kawai, T., Rizzo, V., ... & Eguchi, S. (2018). Angiotensin II signal transduction: an update on mechanisms of physiology and pathophysiology. Physiological Reviews, 98(3), 1627-1738. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Chemist, T. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • European Commission. (n.d.). Deliverable 1.7: Cascade 3 – a) Synthesis of Valsartan. [Link]

  • Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. [Link]

  • Ambati, S., Penikelapati, H. R., Maruthikumar, T. V., & Ambati, N. B. (2011). Alternative synthesis of valsartan via Negishi coupling. Pharma Chemica, 3(4), 13-17. [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4'-Formyl-biphenyl-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the lifecycle of a chemical intermediate extends beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 4'-Formyl-biphenyl-3-carbonitrile, ensuring the safety of laboratory personnel and the protection of our environment. As researchers and scientists, our responsibility is not only to innovate but also to manage the byproducts of our work with the utmost diligence.

Understanding the Compound: Hazard Profile of this compound

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. While a comprehensive toxicological profile may be limited for a specialized research chemical, available data points to the necessity of handling this compound as a hazardous substance.

According to available safety information, this compound is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

These classifications mandate that this compound be managed as hazardous waste. Under no circumstances should it be disposed of in regular laboratory trash or flushed down the drain.

Property Information Source
Molecular Formula C₁₄H₉NO[1][3]
Molecular Weight 207.23 g/mol [1][3]
CAS Number 135689-93-9[1]
Hazard Statements H302, H312, H315, H319, H332, H335[1]
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins at the point of generation. Adherence to this workflow is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Step 1: Immediate Waste Segregation

The foundation of safe chemical disposal is the immediate and correct segregation of waste.

  • Designate a Hazardous Waste Container: At the start of your experiment, designate a specific, compatible, and clearly labeled container for all waste containing this compound. This includes solid waste (contaminated gloves, weighing papers, etc.) and liquid waste (reaction residues, solutions, etc.).

  • Solid Waste: Place all contaminated solid materials into a dedicated, puncture-resistant container lined with a heavy-duty plastic bag. This container must be labeled as "Hazardous Waste."

  • Liquid Waste: Collect all liquid waste containing this compound in a screw-cap, chemically resistant bottle (e.g., HDPE or glass). This container must also be clearly labeled as "Hazardous Waste."

Rationale: Proper segregation at the source prevents accidental mixing of incompatible chemicals and ensures that the waste stream is correctly identified for final disposal.

Step 2: Labeling and Documentation

Accurate and thorough labeling is a legal requirement and a critical safety measure. The Environmental Protection Agency (EPA) mandates that each hazardous waste label includes the words “hazardous waste,” the identity of the waste, and a clear indication of the hazard.[4]

  • Complete the Hazardous Waste Label: Affix a hazardous waste label to your designated container(s) immediately. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The approximate concentration or percentage of each component.

    • The date accumulation started.

    • The name of the principal investigator or laboratory group.

    • The associated hazards (e.g., "Toxic," "Irritant").

Rationale: Detailed labeling provides essential information for waste handlers and disposal facilities, ensuring the waste is managed safely and appropriately.

Step 3: Decontamination of Laboratory Glassware and Equipment

Any apparatus that has come into contact with this compound must be decontaminated before being returned to general use or washed.

  • Initial Rinse: Rinse the contaminated glassware or equipment with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve the residue.

  • Collect Rinsate: This initial solvent rinse must be collected and disposed of as liquid hazardous waste in your designated container.

  • Secondary Rinse: Perform a second rinse with the same solvent and collect the rinsate in the hazardous waste container.

  • Final Wash: Once decontaminated, the glassware can be washed according to standard laboratory procedures.

Rationale: This triple-rinse procedure ensures that no residual hazardous material contaminates the laboratory environment or the general waste stream.

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is transferred to a central storage facility.[4]

  • Secure Storage: Keep the hazardous waste containers tightly sealed when not in use.

  • Designated Location: Store the containers in a designated and well-ventilated SAA within your laboratory. This area should be clearly marked.

  • Secondary Containment: It is best practice to place liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.

Rationale: SAAs provide a safe and controlled environment for the temporary storage of hazardous waste, minimizing the risk of exposure and spills.

Step 5: Arranging for Final Disposal

The final step is the transfer of the hazardous waste to your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Contact EHS: Once your waste container is full (do not overfill, typically no more than 90% capacity), contact your institution's EHS office to schedule a pickup.[5]

  • Do Not Transport: Laboratory personnel should not transport hazardous waste outside of their designated work area. The transport and final disposal must be handled by trained professionals.

Rationale: Final disposal must be conducted by certified professionals to ensure compliance with all local, state, and federal regulations. Hazardous waste disposal methods may include incineration or other specialized treatments.[4]

Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow cluster_generation Point of Generation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal Start Waste Generated (this compound) IsSolid Solid or Liquid? Start->IsSolid SolidWaste Contaminated Solids (Gloves, Paper, etc.) IsSolid->SolidWaste Solid LiquidWaste Solutions, Residues, Rinsates IsSolid->LiquidWaste Liquid SolidContainer Solid Hazardous Waste Container SolidWaste->SolidContainer LiquidContainer Liquid Hazardous Waste Container LiquidWaste->LiquidContainer LabelSolid Label Container: 'Hazardous Waste' Contents, Hazards, Date SolidContainer->LabelSolid SAA Store in Designated Satellite Accumulation Area (SAA) (Secondary Containment for Liquids) SolidContainer->SAA LabelLiquid Label Container: 'Hazardous Waste' Contents, Hazards, Date LiquidContainer->LabelLiquid LiquidContainer->SAA EHS Contact EHS for Pickup SAA->EHS FinalDisposal Disposal by Certified Waste Management Facility EHS->FinalDisposal

Caption: Disposal workflow for this compound.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By following these detailed procedures for the disposal of this compound, researchers can ensure they are not only advancing scientific knowledge but are also upholding their commitment to safety and regulatory compliance. Always consult your institution's specific waste management plan and your Environmental Health and Safety department for any additional requirements.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs.
  • American Laboratory. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Occupational Safety and Health Administration (OSHA). (1986, January 29). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • U.S. Environmental Protection Agency (EPA). (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
  • PubChem. (n.d.). 4'-Formyl-[1,1'-biphenyl]-2-carbonitrile.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2'-Formyl-biphenyl-4-carbonitrile.
  • Santa Cruz Biotechnology. (n.d.). 4′-Formyl-biphenyl-3-carbonitrile.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
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  • BenchChem. (2025). Proper Disposal of 4-Formylphenylboronic Acid: A Guide for Laboratory Professionals.

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Personal protective equipment for handling 4'-Formyl-biphenyl-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Personal Protective Equipment for Handling 4'-Formyl-biphenyl-3-carbonitrile

Hazard Analysis: Understanding the Compound

This compound is a bifunctional organic compound featuring aldehyde and nitrile groups on a biphenyl scaffold. While its unique structure is valuable for synthetic chemistry, it also presents specific health and safety challenges. A thorough risk assessment is the foundation of safe handling.

The primary hazards associated with this compound, as identified in its Safety Data Sheet (SDS) and chemical databases, stem from its potential for acute toxicity and irritation.[1][2] It is classified as harmful if swallowed, inhaled, or if it comes into contact with skin.[1] Furthermore, it is a known irritant to the skin, eyes, and respiratory system.[1][2]

Table 1: GHS Hazard Classification for this compound

Hazard ClassGHS Hazard StatementSource
Acute Toxicity, OralH302: Harmful if swallowed[1]
Acute Toxicity, DermalH312: Harmful in contact with skin[1]
Acute Toxicity, InhalationH332: Harmful if inhaled[1]
Skin Corrosion/IrritationH315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1][2]
Specific Target Organ ToxicityH335: May cause respiratory irritation[1][2]

This hazard profile dictates that the primary routes of exposure—inhalation of the powder, skin contact, and eye contact—must be rigorously controlled through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Core Directive: Mandatory Personal Protective Equipment

Given the compound's properties as a fine powder and its toxicological profile, a multi-layered PPE approach is required to create an effective barrier between the researcher and the chemical.[3][4]

Respiratory Protection

Requirement: A NIOSH-approved respirator is mandatory when handling this compound outside of a certified chemical fume hood.

Rationale: this compound is harmful if inhaled and can cause respiratory irritation.[1] As a solid, it can easily become airborne as a fine dust during weighing or transfer, posing a significant inhalation risk. A standard surgical mask is insufficient as it does not protect against fine chemical particulates. An N95 dust mask or, for higher levels of protection, a half-mask respirator with P100 (HEPA) filters should be used.

Eye and Face Protection

Requirement: Chemical safety goggles are the minimum requirement. A full-face shield should be worn over safety goggles when handling larger quantities (>10g) or when there is an increased risk of dust generation.

Rationale: The compound is classified as causing serious eye irritation (H319).[1][2][5] Chemical safety goggles provide a 360-degree seal around the eyes, which is critical for preventing airborne powder from causing injury. Standard safety glasses with side shields do not offer adequate protection from fine dust.

Hand Protection

Requirement: Chemical-resistant gloves, such as nitrile, must be worn at all times.

Rationale: The compound is harmful in contact with skin and is a known skin irritant.[1] Disposable nitrile gloves provide an effective barrier against incidental contact.[6] It is crucial to remember that thin nitrile gloves offer limited protection and are intended for splash protection, not prolonged immersion.[6]

  • Best Practice: Double-gloving is recommended for extended handling procedures to increase breakthrough time.[6] Always inspect gloves for tears or punctures before use. Change gloves immediately if they become contaminated.[6]

Body Protection

Requirement: A full-length laboratory coat, fully fastened, is mandatory.

Rationale: A lab coat protects street clothes and underlying skin from contamination by chemical dust.[7] For procedures involving larger quantities, a chemical-resistant apron worn over the lab coat provides an additional layer of safety.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a systematic workflow is critical for minimizing exposure and ensuring a safe experimental outcome.

Step 1: Preparation and Area Setup
  • Designate a Handling Area: Whenever possible, handle this compound within a certified chemical fume hood or a ventilated balance enclosure to contain airborne powder.

  • Assemble PPE: Before handling the primary container, don all required PPE in the correct order: lab coat, respirator (if required), safety goggles, and finally, gloves.

  • Prepare Your Workspace: Cover the work surface with absorbent, disposable bench paper. Assemble all necessary equipment (spatulas, weigh boats, glassware) within the designated area to minimize movement and potential for cross-contamination.

Step 2: Weighing and Transfer
  • Minimize Dust: Open the container slowly within the containment of the fume hood. Use a spatula to carefully transfer the required amount of powder to a weigh boat. Avoid pouring the powder directly, as this can generate significant dust.

  • Immediate Containment: Once weighed, promptly transfer the compound to the reaction vessel or a sealable container.

  • Secure the Source: Tightly re-seal the primary container of this compound.

Step 3: Post-Handling and Decontamination
  • Clean Workspace: Carefully wipe down the work surface, spatula, and any other equipment with a damp cloth or towel to collect any residual powder. Dispose of the cleaning materials as hazardous waste.

  • Doff PPE Correctly: Remove PPE in the reverse order it was put on, taking care to avoid contact with the contaminated exterior. Gloves should be removed last, using a technique that prevents skin from touching the outside of the glove.[6]

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[6]

Visual Workflow: Safe Handling Protocol

The following diagram outlines the critical decision points and procedural flow for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_disposal 3. Disposal & Decontamination Phase A Assess Hazards (H302, H312, H315, H319, H332, H335) B Select Engineering Controls (Fume Hood / Ventilated Enclosure) A->B C Don Mandatory PPE (Goggles, Lab Coat, Nitrile Gloves, Respirator) B->C D Prepare Work Surface (Bench Paper) C->D E Carefully Weigh & Transfer (Minimize Dust Generation) D->E F Securely Seal All Containers E->F G Clean Work Area & Equipment F->G H Dispose of Contaminated Waste (Gloves, Bench Paper, Excess Chemical) G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J

Caption: Workflow for safe handling of this compound.

Disposal and Emergency Plan

Waste Disposal
  • Chemical Waste: All excess this compound and materials grossly contaminated with it (e.g., weigh boats, bench paper, cleaning materials) must be disposed of in a designated, sealed hazardous waste container.[5]

  • Contaminated PPE: Used gloves and other disposable PPE must be treated as hazardous waste.[8] They should be placed in the designated solid hazardous waste stream and should never be disposed of in regular trash or recycling.[8][9]

Emergency First Aid

In the event of accidental exposure, immediate action is critical.

  • Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or they feel unwell, seek medical attention.[5]

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of soap and water.[5] If skin irritation occurs, seek medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention from an ophthalmologist.[5]

  • Ingestion: Immediately make the victim drink water (two glasses at most). Do not induce vomiting. Consult a physician.

By integrating this expert guidance into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with this compound, ensuring a safer research environment for all personnel.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.